molecular formula C16H22O6 B165864 Diethoxyethyl phthalate CAS No. 605-54-9

Diethoxyethyl phthalate

Cat. No.: B165864
CAS No.: 605-54-9
M. Wt: 310.34 g/mol
InChI Key: RMKYMNRQXYPJHL-UHFFFAOYSA-N
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Description

Diethoxyethyl phthalate, systematically known as 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester , is an organic compound with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol . It is a phthalate ester, a class of chemicals commonly used as plasticizers and additives to impart flexibility to polymers . Like other phthalates, it may find application in research contexts studying plasticizers and endocrine disruption . Phthalates as a group are known to act as endocrine-disrupting chemicals (EDCs) and can interfere with hormonal systems . Research on other phthalates, such as DEHP (Di-2-ethylhexyl phthalate), indicates they can impact reproductive health by modifying the release of hypothalamic, pituitary, and peripheral hormones, and through intracellular mechanisms involving nuclear receptors and signaling pathways . Potential mechanisms include acting as an androgen antagonist or interfering with the function of estrogen receptors . Due to the structural and functional similarities within the phthalate family, this compound is a compound of interest for toxicological and environmental health research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or personal consumption. Researchers should handle this material with appropriate safety precautions. For specific application details, please consult the scientific literature or contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethoxyethyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3
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InChI Key

RMKYMNRQXYPJHL-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC
Source PubChem
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Molecular Formula

C16H22O6
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DSSTOX Substance ID

DTXSID7060542
Record name 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester
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Molecular Weight

310.34 g/mol
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Physical Description

Melting point = 34 deg C; [ChemIDplus]
Record name Bis(2-ethoxyethyl) phthalate
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CAS No.

605-54-9
Record name Bis(2-ethoxyethyl) phthalate
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Foundational & Exploratory

Diethoxyethyl phthalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxyethyl phthalate (DEEP), a member of the phthalate ester family, has been utilized in various industrial applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and analytical determination are presented to support research and development activities. Furthermore, this document outlines the general metabolic pathways and mechanisms of action for phthalates, offering insights into the potential biological interactions of this compound.

Chemical Structure and Identification

This compound is the 1,2-benzenedicarboxylic acid, bis(2-ethoxyethyl) ester. Its chemical structure consists of a benzene ring with two adjacent ester groups, each connected to a 2-ethoxyethyl chain.

DOT representation of the chemical structure of this compound:

Chemical structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name bis(2-ethoxyethyl) benzene-1,2-dicarboxylate[1]
CAS Number 605-54-9[1][2][3]
Molecular Formula C16H22O6[1][2][3]
Molecular Weight 310.34 g/mol [3]
SMILES CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC[1]
InChI InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3[1]
Synonyms Bis(2-ethoxyethyl) phthalate, DEEP, NSC 4825[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Oily liquid[3]
Color Colourless[3]
Melting Point 34 °C[1][3][4]
Boiling Point 345 °C (estimate)[3][4]
Density 1.121 g/cm³ (at 20 °C)[3]
Water Solubility 1.946 g/L[3]
Refractive Index 1.497[5]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of phthalic anhydride with 2-ethoxyethanol in the presence of an acid catalyst.[6]

Materials:

  • Phthalic anhydride

  • 2-Ethoxyethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium carbonate solution (5-10% w/v)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask with reflux condenser and heating mantle

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride and an excess of 2-ethoxyethanol (a molar ratio of 1:2.5 to 1:3 is recommended).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.

  • Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, sodium carbonate solution (to neutralize the acid), and saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the excess 2-ethoxyethanol and any solvent used for extraction via a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and effective method for the identification and quantification of phthalates in various matrices.[1][2][7]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for phthalate analysis (e.g., HP-5ms)[2]

Sample Preparation:

  • Extraction: For solid or liquid samples, perform a solvent extraction using a suitable organic solvent like hexane or a mixture of hexane and acetone.

  • Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

  • Derivatization: For some applications, derivatization may be necessary, but for many phthalates, it is not required.[1]

GC-MS Conditions (Example):

  • Injector: Splitless mode, 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate[2][7]

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for several minutes.[7]

  • MS Detector: Electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[7]

DOT representation of a general GC-MS workflow:

GCMS_Workflow Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation GC Column Ionization Electron Ionization Separation->Ionization MS Source Mass_Analysis Mass Analysis Ionization->Mass_Analysis Quadrupole Detection Detection & Data Acquisition Mass_Analysis->Detection

A typical workflow for GC-MS analysis.

Toxicology and Biological Effects

The toxicological profile of this compound is not as extensively studied as other phthalates like di(2-ethylhexyl) phthalate (DEHP). However, based on the data for the broader class of phthalates, potential health concerns include endocrine disruption, reproductive toxicity, and developmental effects.[4][8][9]

Metabolism

Phthalate esters are generally metabolized in a two-step process.[8][10] First, the diester is hydrolyzed by lipases to its corresponding monoester, which is considered the primary active metabolite.[10] The monoester can then undergo further oxidative metabolism and conjugation (e.g., glucuronidation) before being excreted.[3]

DOT representation of a generalized phthalate metabolic pathway:

Phthalate_Metabolism Diester Phthalate Diester (e.g., this compound) Monoester Monoester Metabolite Diester->Monoester Lipases Oxidized_Metabolites Oxidized Metabolites Monoester->Oxidized_Metabolites Phase I Enzymes (CYPs) Conjugates Conjugated Metabolites (e.g., Glucuronides) Oxidized_Metabolites->Conjugates Phase II Enzymes (UGTs) Excretion Excretion (Urine) Conjugates->Excretion

Generalized metabolic pathway for phthalate esters.
Mechanism of Action

The endocrine-disrupting effects of some phthalates are thought to be mediated through various mechanisms, including:

  • Anti-androgenic activity: Some phthalate metabolites can act as antagonists to the androgen receptor, interfering with male reproductive development.[11]

  • Peroxisome Proliferator-Activated Receptor (PPAR) activation: Certain phthalates and their metabolites can activate PPARs, which are involved in lipid metabolism and can lead to effects on the liver and reproductive organs.[9][12]

  • Oxidative stress: Exposure to some phthalates has been shown to induce oxidative stress, which can lead to cellular damage.[13]

It is important to note that the specific mechanisms and potency can vary significantly between different phthalate esters. Further research is needed to elucidate the specific pathways affected by this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area or under a fume hood.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. While specific toxicological data for this compound is limited, information from related phthalates suggests potential endocrine-disrupting and reproductive effects that warrant further investigation. The provided experimental protocols offer a foundation for researchers to conduct further studies on the properties and biological activities of this compound. As with all chemicals, proper safety procedures should be strictly followed during its handling and use.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis(2-ethoxyethyl) Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bis(2-ethoxyethyl) phthalate, a significant compound with applications in various scientific fields. This document details the underlying chemical principles, experimental procedures, and purification methodologies, presented in a manner that is both informative and practical for laboratory and developmental applications.

Introduction

Bis(2-ethoxyethyl) phthalate, with the chemical formula C16H22O6, is a diester of phthalic acid and 2-ethoxyethanol. Its molecular structure imparts properties that make it a subject of interest in materials science and as a potential plasticizer. A thorough understanding of its synthesis and purification is crucial for obtaining high-purity material essential for research and development.

Synthesis of Bis(2-ethoxyethyl) Phthalate

The synthesis of bis(2-ethoxyethyl) phthalate is typically achieved through the esterification of phthalic anhydride with 2-ethoxyethanol. This reaction is generally catalyzed by a strong acid.

Chemical Pathway

The synthesis proceeds in a two-step esterification reaction. In the first step, phthalic anhydride reacts with one equivalent of 2-ethoxyethanol to form the monoester, 2-ethoxyethyl hydrogen phthalate. The second, and typically slower, step involves the esterification of the monoester with a second equivalent of 2-ethoxyethanol to yield the final product, bis(2-ethoxyethyl) phthalate, with the elimination of water.

Synthesis_Pathway PA Phthalic Anhydride Monoester 2-Ethoxyethyl Hydrogen Phthalate (Monoester Intermediate) PA->Monoester + 2-Ethoxyethanol EE 2-Ethoxyethanol BEEP Bis(2-ethoxyethyl) Phthalate Monoester->BEEP + 2-Ethoxyethanol Water Water Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->Monoester Catalyst->BEEP

Figure 1: Synthesis Pathway of Bis(2-ethoxyethyl) Phthalate.
Experimental Protocol: Esterification

This protocol is a generalized procedure based on established methods for phthalate ester synthesis.

Materials:

  • Phthalic anhydride

  • 2-Ethoxyethanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride and 2-ethoxyethanol. A slight excess of the alcohol is recommended to drive the reaction to completion.

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.

  • Heating and Reflux: Heat the mixture to a temperature between 140°C and 160°C. If toluene is used, the water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Purification of Bis(2-ethoxyethyl) Phthalate

The crude product from the synthesis contains unreacted starting materials, the acid catalyst, and by-products. A multi-step purification process is necessary to obtain the pure ester.

Purification Workflow

The general workflow for purification involves neutralization of the acid catalyst, washing to remove water-soluble impurities, drying, and a final high-purity distillation or chromatographic separation.

Purification_Workflow Crude Crude Reaction Mixture Neutralization Neutralization (e.g., NaHCO₃ solution) Crude->Neutralization Washing Aqueous Washing (Water & Brine) Neutralization->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Purification Final Purification Filtration->Purification Distillation Vacuum Distillation Purification->Distillation Method A Chromatography Column Chromatography Purification->Chromatography Method B Pure Pure Bis(2-ethoxyethyl) Phthalate Distillation->Pure Chromatography->Pure

Figure 2: Purification Workflow for Bis(2-ethoxyethyl) Phthalate.
Experimental Protocol: Purification

Procedure:

  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add a 5% sodium bicarbonate solution to neutralize the acid catalyst. Swirl gently and release the pressure frequently. Continue adding the bicarbonate solution until the effervescence ceases.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine. This removes any remaining salts and water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal (if applicable): If a solvent like toluene was used, remove it under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Method A: Vacuum Distillation: Purify the crude ester by vacuum distillation. The distillation should be performed at a significantly reduced pressure to avoid decomposition at the high boiling point of the ester.

    • Method B: Column Chromatography: Alternatively, for smaller scales or higher purity requirements, the crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of bis(2-ethoxyethyl) phthalate.

Table 1: Physicochemical Properties of Bis(2-ethoxyethyl) Phthalate

PropertyValue
Molecular Formula C₁₆H₂₂O₆
Molecular Weight 310.34 g/mol
Boiling Point 345 °C at 760 mmHg[1]
Melting Point 34 °C[1]
Density 1.12 g/cm³[1]

Table 2: Proposed Experimental Parameters for Synthesis and Purification

ParameterRecommended Value/Condition
Reactant Molar Ratio (2-ethoxyethanol : Phthalic Anhydride) 2.2 : 1
Catalyst (p-TSA) 0.5 - 1.0 mol% (relative to phthalic anhydride)
Reaction Temperature 140 - 160 °C
Reaction Time 4 - 8 hours
Purification Method Vacuum Distillation or Column Chromatography
Vacuum Distillation Pressure (Estimated) 1 - 5 mmHg
Column Chromatography Stationary Phase Silica Gel
Column Chromatography Mobile Phase (Eluent) Hexane-Ethyl Acetate Gradient
Expected Yield (Estimated) > 90%
Expected Purity (after purification) > 98%

Note: The expected yield and purity are estimations based on similar esterification reactions and may vary depending on the specific reaction and purification conditions.

Characterization

The identity and purity of the synthesized bis(2-ethoxyethyl) phthalate should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the molecular structure of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, particularly the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phthalic anhydride is an irritant and sensitizer. Avoid inhalation of dust and contact with skin and eyes.

  • Strong acids like sulfuric acid are corrosive. Handle with extreme care.

  • 2-Ethoxyethanol is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of bis(2-ethoxyethyl) phthalate. By following the detailed protocols and adhering to the safety precautions, researchers and scientists can reliably produce high-purity material for their specific applications. The provided diagrams and data tables serve as a quick reference for the key aspects of this chemical process.

References

An In-depth Technical Guide to Diethoxyethyl Phthalate (CAS 605-54-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyethyl phthalate (DEEP), identified by the CAS number 605-54-9, is a member of the phthalate ester class of organic compounds. Structurally, it is the 1,2-benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester. Like other phthalates, DEEP has been primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its chemical structure, characterized by two ethoxyethyl groups attached to a phthalate backbone, imparts low volatility and good thermal stability. However, the widespread use of phthalates has led to concerns regarding their potential environmental and health impacts, including possible endocrine-disrupting properties, prompting regulatory scrutiny. This guide provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its behavior in various experimental and environmental settings.

PropertyValueReference(s)
CAS Number 605-54-9[1]
Molecular Formula C₁₆H₂₂O₆[1]
Molecular Weight 310.34 g/mol [1]
Appearance Colorless to pale yellow liquid; Solid
Melting Point 34 °C
Boiling Point 345 °C (estimated)
Density 1.121 g/cm³ (at 20°C)
Water Solubility 1.946 g/L (temperature not specified)
IUPAC Name bis(2-ethoxyethyl) benzene-1,2-dicarboxylate[1]

Toxicological Profile

The toxicological data specifically for this compound is limited. Much of the concern is extrapolated from studies on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP).

Acute Toxicity
Irritation and Sensitization

This compound is reported to cause skin and eye irritation.[3] It may also cause respiratory irritation.[3]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, the broader class of phthalate esters has been subject to extensive investigation. For instance, Di(2-ethylhexyl) phthalate (DEHP) has been shown to be a hepatocarcinogen in rodents.[4][5][6] The mechanism is thought to be related to peroxisome proliferation, and its relevance to humans is a subject of ongoing debate.[4][7]

Mutagenicity and Genotoxicity

Studies on related phthalates have generally shown a lack of mutagenic activity in standard assays like the Ames test.[8][9] For example, DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), did not show mutagenic effects in several strains of Salmonella typhimurium.[8] However, some studies suggest that certain phthalates or their metabolites may induce DNA damage under specific conditions, potentially through the generation of reactive oxygen species.[10][11]

Reproductive and Developmental Toxicity

Phthalates as a class are known for their potential reproductive and developmental toxicity.[12][13][14][15] In utero exposure to certain phthalates in animal models has been linked to adverse effects on the male reproductive system.[12][14] These effects are often attributed to the endocrine-disrupting properties of phthalate metabolites.[13][16] While specific studies on this compound are lacking, its structural similarity to other phthalates warrants consideration of these potential hazards.

Putative Metabolic Pathway

The metabolism of this compound has not been explicitly detailed in the available literature. However, based on the well-established metabolic pathways of other phthalate esters like DEHP and DEP, a putative pathway can be proposed.[3][16][17] The metabolism of phthalates generally proceeds in two phases. Phase I involves the hydrolysis of the diester to its corresponding monoester and alcohol. This is followed by Phase II, where the monoester can undergo further oxidation and subsequent conjugation (e.g., with glucuronic acid) to form more water-soluble compounds that can be readily excreted.

G cluster_phase1 Phase I Metabolism (Hydrolysis) cluster_phase2 Phase II Metabolism DEEP This compound (DEEP) MEEP Monoethoxyethyl Phthalate (MEEP) DEEP->MEEP Esterases (in gut, liver, etc.) Ethanol 2-Ethoxyethanol DEEP->Ethanol Oxidized_MEEP Oxidized MEEP Metabolites MEEP->Oxidized_MEEP Oxidation (e.g., ω-oxidation) Conjugated_MEEP MEEP-Glucuronide MEEP->Conjugated_MEEP Glucuronidation (UGTs) Oxidized_MEEP->Conjugated_MEEP Glucuronidation (UGTs) Excretion Excretion (Urine) Conjugated_MEEP->Excretion

Caption: Putative metabolic pathway of this compound (DEEP).

Experimental Protocols

The analysis of this compound in various matrices typically involves chromatographic techniques coupled with sensitive detectors.

Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) - EPA Method 8061A

This method is suitable for the analysis of phthalate esters in environmental samples.

  • Sample Preparation (Solid Samples):

    • A 10 to 30-gram sample is extracted with a 1:1 mixture of methylene chloride/acetone or hexane/acetone using an appropriate extraction technique (e.g., sonication, Soxhlet).

    • The extract is then concentrated and subjected to cleanup procedures if necessary to remove interfering substances.

  • Sample Preparation (Aqueous Samples):

    • Approximately 1 liter of the aqueous sample is extracted with a suitable solvent. Continuous liquid-liquid extraction is often preferred over separatory funnel extraction for better recovery of longer-chain phthalates.

    • The extract is dried and concentrated.

  • GC-ECD Analysis:

    • Instrument: Gas chromatograph equipped with an electron capture detector.

    • Columns: The method recommends using two dissimilar capillary columns for confirmation (e.g., a non-polar and a semi-polar column).

    • Carrier Gas: Helium or nitrogen.

    • Temperature Program: A suitable temperature program is used to achieve separation of the target phthalates.

    • Quantification: Quantification is performed using an external or internal standard method.

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the analysis of phthalate metabolites in biological matrices.[18]

  • Sample Preparation (e.g., Urine):

    • Enzymatic Deconjugation: Since many phthalate metabolites are excreted as glucuronide conjugates, a deconjugation step using β-glucuronidase is often necessary.

    • Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to clean up the sample and concentrate the analytes.

    • Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the eluate is evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.

  • UPLC-MS/MS Analysis:

    • Instrument: UPLC system coupled to a tandem mass spectrometer.

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile or methanol) is used.

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantification: Quantification is typically performed using an isotope-dilution method with labeled internal standards.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Urine, Plasma) Deconjugation Enzymatic Deconjugation (if necessary) Sample->Deconjugation SPE Solid-Phase Extraction (SPE) - Cleanup - Concentration Deconjugation->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution UPLC UPLC Separation (Reverse-Phase Column) Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General experimental workflow for phthalate analysis by UPLC-MS/MS.

Synthesis

The industrial synthesis of this compound, like other phthalate esters, is typically achieved through the esterification of phthalic anhydride with the corresponding alcohol, in this case, 2-ethoxyethanol. The reaction is generally catalyzed by a strong acid, such as sulfuric acid.

G PA Phthalic Anhydride EtOH 2-Ethoxyethanol (2 equivalents) DEEP This compound PA->DEEP Catalyst Acid Catalyst (e.g., H₂SO₄) EtOH->DEEP Catalyst->DEEP Water Water (byproduct)

Caption: Synthesis of this compound via esterification.

References

Diethoxyethyl Phthalate: Unraveling the Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice to the Reader: Information regarding the specific mechanism of action of diethoxyethyl phthalate (DEEP) in biological systems is exceptionally limited in publicly available scientific literature. The vast majority of research on phthalate esters has concentrated on compounds such as di(2-ethylhexyl) phthalate (DEHP), diethyl phthalate (DEP), and dibutyl phthalate (DBP). Consequently, this document will provide a comprehensive overview of the well-documented mechanisms of action for di(2-ethylhexyl) phthalate (DEHP) as a representative and extensively studied member of the phthalate family. The presented data, experimental protocols, and signaling pathways are based on studies of DEHP and its metabolites. While some mechanistic aspects may be shared among different phthalates due to structural similarities, direct extrapolation to this compound should be done with caution and warrants specific investigation.

Executive Summary

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products. Di(2-ethylhexyl) phthalate (DEHP) is one of the most common and well-studied phthalates. Exposure to DEHP is ubiquitous in the general population and has been linked to a range of adverse health effects, primarily targeting the endocrine, reproductive, and developmental systems. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the biological effects of DEHP, with a focus on its interaction with cellular signaling pathways, toxicological profiles, and metabolic fate.

Metabolism of Di(2-ethylhexyl) Phthalate

Upon entering the body, DEHP is rapidly metabolized by lipases in the gut and other tissues into its primary and more bioactive metabolite, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[1] MEHP is then further metabolized through oxidation of its ethylhexyl chain to produce several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP).[2] These metabolites are then conjugated with glucuronic acid and excreted primarily in the urine.[1] The metabolic conversion of DEHP to its monoester metabolites is a critical step, as MEHP is generally considered to be the major toxicologically active compound.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Lipases Secondary_Metabolites Secondary Oxidized Metabolites (e.g., 5-OH-MEHP, 5-oxo-MEHP) MEHP->Secondary_Metabolites Oxidation Conjugation Glucuronide Conjugation Secondary_Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP).

Core Mechanisms of Action

The biological effects of DEHP and its metabolites are pleiotropic, involving multiple molecular targets and signaling pathways. The primary mechanisms of action include endocrine disruption, activation of nuclear receptors, and induction of oxidative stress.

Endocrine Disruption

DEHP is a well-established endocrine-disrupting chemical (EDC) that primarily interferes with the synthesis and action of steroid hormones, particularly androgens.[3][4]

  • Anti-Androgenic Effects: The most characterized endocrine effect of DEHP is its anti-androgenic activity, which is primarily mediated by its metabolite, MEHP.[2] MEHP disrupts testicular steroidogenesis by downregulating the expression of genes involved in cholesterol transport and testosterone biosynthesis, such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes.[5] This leads to decreased testosterone production by Leydig cells in the testes.[5][6]

  • Estrogenic and Anti-Thyroid Activity: While the anti-androgenic effects are most prominent, some studies suggest that DEHP can also exhibit weak estrogenic activity.[3] Additionally, DEHP and MEHP have been shown to disrupt thyroid hormone homeostasis by altering the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis.[5][7]

Nuclear Receptor Activation

DEHP and its metabolites can interact with and modulate the activity of several nuclear receptors, which are key regulators of gene expression.

  • Peroxisome Proliferator-Activated Receptors (PPARs): MEHP is a known agonist of peroxisome proliferator-activated receptors, particularly PPARα and PPARγ.[3][5] Activation of PPARα in the liver is linked to peroxisome proliferation and alterations in lipid metabolism, which is a characteristic response to DEHP in rodents.[5] The activation of PPARγ by MEHP has been implicated in the disruption of insulin signaling and adipocyte differentiation.[5]

  • Androgen Receptor (AR): In silico studies suggest that DEHP metabolites can bind to the androgen receptor, potentially acting as antagonists and blocking the binding of testosterone, thereby contributing to the anti-androgenic effects.[2]

Oxidative Stress

DEHP exposure has been shown to induce oxidative stress in various tissues, including the liver, testes, and brain.[5][8][9] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cells. The proposed mechanisms for DEHP-induced oxidative stress include:

  • Mitochondrial Dysfunction: DEHP and its metabolites can impair mitochondrial function, leading to increased ROS production.[10]

  • Disruption of Antioxidant Enzymes: DEHP can alter the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[10]

  • Depletion of Glutathione: DEHP exposure can lead to a decrease in the levels of reduced glutathione (GSH), a major intracellular antioxidant.[10]

The induction of oxidative stress can lead to cellular damage, including lipid peroxidation, DNA damage, and apoptosis, contributing to the toxic effects of DEHP.[5][10]

Key Signaling Pathways Modulated by DEHP

The diverse biological effects of DEHP are mediated through the modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. In vitro studies have shown that DEHP exposure can lead to the overactivation of the PI3K/Akt pathway in ovarian cells, which is linked to accelerated primordial follicle recruitment.[5][7]

PI3K_Akt_Pathway DEHP DEHP/MEHP PI3K PI3K DEHP->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition p53_Apoptosis_Pathway DEHP DEHP Oxidative_Stress Oxidative Stress DEHP->Oxidative_Stress Mdm2 Mdm2 DEHP->Mdm2 Suppresses DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53 p53 DNA_Damage->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces Mdm2->p53 Inhibits TGFb_Smad_Pathway DEHP DEHP TGFb_Receptor TGF-β Receptor DEHP->TGFb_Receptor Activates pSmad2 pSmad2 TGFb_Receptor->pSmad2 Phosphorylates Gene_Expression Target Gene Expression pSmad2->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation EMT Epithelial-Mesenchymal Transition Gene_Expression->EMT Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_endpoints Example Endpoint Assays Cell_Culture 1. Cell Culture (select appropriate cell line) DEHP_Prep 2. DEHP Stock Solution (dissolve in appropriate solvent, e.g., DMSO) Cell_Culture->DEHP_Prep Working_Sol 3. Prepare Working Solutions (serial dilutions in culture medium) DEHP_Prep->Working_Sol Cell_Seeding 4. Seed Cells in Plates/Flasks Working_Sol->Cell_Seeding Treatment 5. Treat Cells with DEHP (include vehicle control) Cell_Seeding->Treatment Incubation 6. Incubate for Desired Duration (e.g., 24, 48, 72 hours) Treatment->Incubation Harvesting 7. Harvest Cells/Supernatant Incubation->Harvesting Endpoint_Assays 8. Perform Endpoint Assays Harvesting->Endpoint_Assays Viability Cell Viability (MTT, LDH) Endpoint_Assays->Viability Gene_Expression Gene Expression (qPCR, Microarray) Endpoint_Assays->Gene_Expression Protein_Expression Protein Expression (Western Blot, ELISA) Endpoint_Assays->Protein_Expression Oxidative_Stress_Assays Oxidative Stress Assays (ROS, GSH) Endpoint_Assays->Oxidative_Stress_Assays

References

Toxicological Profile of Diethoxyethyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Diethoxyethyl Phthalate (DEEP): An extensive review of toxicological literature reveals a significant lack of specific data for this compound (DEEP). The majority of available research on phthalates focuses on high-production-volume chemicals such as Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP). Due to the similarity in nomenclature, it is plausible that inquiries regarding DEEP may be intended to concern these more extensively studied phthalates. This guide will, therefore, provide a comprehensive toxicological profile of DEHP and DEP, addressing the core requirements of data presentation, experimental protocols, and mechanistic visualizations.

Executive Summary

This technical guide offers a detailed examination of the toxicological profiles of Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP), two widely used plasticizers. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of their toxicokinetics, acute and chronic toxicity, reproductive and developmental effects, genotoxicity, and carcinogenicity. Quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key toxicological studies are provided, referencing established OECD and NTP guidelines. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to elucidate the mechanisms of toxicity and experimental designs.

Toxicological Profile of Di(2-ethylhexyl) Phthalate (DEHP)

Di(2-ethylhexyl) phthalate is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. Human exposure is widespread due to its leaching from consumer products and medical devices.

Acute and Chronic Toxicity

DEHP exhibits low acute toxicity but is associated with significant chronic effects, primarily targeting the liver, testes, and kidneys.

Table 1: Acute and Chronic Toxicity of DEHP

Toxicity EndpointSpeciesRouteValueReference
Acute Toxicity
LD50RatOral> 25,000 mg/kg--INVALID-LINK--
LD50MouseOral26,000 - 33,900 mg/kg--INVALID-LINK--
Chronic Toxicity
NOAEL (liver effects)RatOral (2-year)40 mg/kg/day--INVALID-LINK--
LOAEL (liver effects)RatOral (2-year)120 mg/kg/day--INVALID-LINK--
NOAEL (testicular atrophy)RatOral (2-year)40 mg/kg/day--INVALID-LINK--
LOAEL (testicular atrophy)RatOral (2-year)120 mg/kg/day--INVALID-LINK--
Reproductive and Developmental Toxicity

DEHP is a well-established reproductive and developmental toxicant, particularly affecting the male reproductive system.

Table 2: Reproductive and Developmental Toxicity of DEHP

EffectSpeciesExposure PeriodNOAELLOAELReference
Decreased anogenital distance (male offspring)RatGestation5 mg/kg/day15 mg/kg/day--INVALID-LINK--
Testicular dysgenesis syndromeRatIn utero10 mg/kg/day23 mg/kg/day--INVALID-LINK--
Reduced fertilityMouseContinuous breeding30 mg/kg/day90 mg/kg/day--INVALID-LINK--
Genotoxicity and Carcinogenicity

The genotoxicity of DEHP is debated, with most evidence suggesting it is a non-genotoxic carcinogen. It has been shown to cause liver tumors in rodents.

Table 3: Genotoxicity and Carcinogenicity of DEHP

AssaySystemResultReference
Genotoxicity
Ames testS. typhimuriumNegative--INVALID-LINK--
Chromosomal AberrationsCHO cellsPositive--INVALID-LINK--
Carcinogenicity
Hepatocellular tumorsRatOral (2-year)Clear evidence
Hepatocellular tumorsMouseOral (2-year)Clear evidence

Toxicological Profile of Diethyl Phthalate (DEP)

Diethyl phthalate is commonly used in consumer products, particularly as a solvent in fragrances and cosmetics.

Acute and Chronic Toxicity

DEP exhibits low acute toxicity. Chronic exposure has been associated with effects on the liver and kidneys.

Table 4: Acute and Chronic Toxicity of DEP

Toxicity EndpointSpeciesRouteValueReference
Acute Toxicity
LD50RatOral8,600 mg/kg--INVALID-LINK--
LD50MouseOral6,172 mg/kg--INVALID-LINK--
Chronic Toxicity
NOAEL (liver effects)RatOral (16-week)750 mg/kg/day--INVALID-LINK--
LOAEL (liver effects)RatOral (16-week)3,200 mg/kg/day--INVALID-LINK--
Reproductive and Developmental Toxicity

The reproductive and developmental effects of DEP are less pronounced than those of DEHP, but some studies have indicated potential concerns.

Table 5: Reproductive and Developmental Toxicity of DEP

EffectSpeciesExposure PeriodNOAELLOAELReference
Decreased pup weightRatGestation & Lactation3,000 ppm (diet)15,000 ppm (diet)--INVALID-LINK--
Delayed vaginal openingRatGestation & Lactation3,000 ppm (diet)15,000 ppm (diet)--INVALID-LINK--
Genotoxicity and Carcinogenicity

DEP is generally considered non-genotoxic. Carcinogenicity studies have yielded equivocal results.[1]

Table 6: Genotoxicity and Carcinogenicity of DEP

AssaySystemResultReference
Genotoxicity
Ames testS. typhimuriumNegative--INVALID-LINK--
Chromosomal AberrationsCHO cellsNegative--INVALID-LINK--
Carcinogenicity
Dermal CarcinogenicityMouseDermal (2-year)Equivocal evidence

Experimental Protocols

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

This study design is crucial for assessing the effects of a substance on reproductive performance and the development of offspring.

Experimental Workflow: OECD 416 Two-Generation Study

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation cluster_endpoints Endpoints Assessed F0_acclimatization Acclimatization (5-9 weeks old) F0_dosing_premating Dosing (10 weeks) F0_acclimatization->F0_dosing_premating F0_mating Mating F0_dosing_premating->F0_mating F0_gestation Gestation F0_mating->F0_gestation F0_lactation Lactation F0_gestation->F0_lactation F1_selection Pup Selection (PND 21) F0_lactation->F1_selection F1_dosing_premating Dosing to Adulthood F1_selection->F1_dosing_premating F1_mating Mating F1_dosing_premating->F1_mating F1_gestation Gestation F1_mating->F1_gestation F1_lactation Lactation F1_gestation->F1_lactation F2_weaning Pup Weaning (PND 21) F1_lactation->F2_weaning F2_necropsy Necropsy F2_weaning->F2_necropsy endpoints - Clinical Observations - Body Weight & Food Consumption - Mating & Fertility Indices - Gestation Length - Litter Size & Viability - Pup Development - Organ Weights - Histopathology

Caption: Workflow for a two-generation reproductive toxicity study.

Methodology:

  • Animal Selection: Young, healthy rats (e.g., Wistar or Sprague-Dawley) are selected and acclimatized.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The substance is typically administered in the diet or by gavage.

  • F0 Generation: Parental (F0) animals are dosed for a pre-mating period, during mating, gestation, and lactation.

  • F1 Generation: Offspring (F1) are selected at weaning and dosed through maturity. They are then mated to produce the F2 generation.

  • Endpoints: Throughout the study, a range of endpoints are monitored, including clinical signs, body weight, food consumption, mating performance, fertility, gestation length, litter size, and pup survival and development. At termination, gross necropsy and histopathology of reproductive and endocrine organs are performed.

Dermal Carcinogenicity Bioassay (as per NTP TR-429)

This long-term study evaluates the carcinogenic potential of a substance following dermal application.

Methodology:

  • Animal Selection: Mice (e.g., B6C3F1) are used, housed individually.

  • Dose Groups: Typically, three dose levels and a vehicle control group are included. The test substance is applied to a clipped area of the dorsal skin.

  • Dosing: Animals are dosed five days a week for 104 weeks.

  • Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. All organs and tissues are examined for gross lesions, and tissues are collected for histopathological examination.

Signaling Pathways

DEHP-Mediated Toxicity

DEHP's toxicity, particularly its effects on the liver and reproductive system, is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and disruption of endocrine signaling.

Signaling Pathway of DEHP-Induced Testicular Toxicity

G DEHP DEHP MEHP MEHP (active metabolite) DEHP->MEHP PPARa PPARα Activation MEHP->PPARa StAR StAR Protein Expression ↓ MEHP->StAR Sertoli_Leydig Sertoli & Leydig Cell Dysfunction PPARa->Sertoli_Leydig Testosterone Testosterone Synthesis ↓ StAR->Testosterone Testosterone->Sertoli_Leydig Apoptosis Germ Cell Apoptosis ↑ Sertoli_Leydig->Apoptosis Infertility Infertility Apoptosis->Infertility

Caption: DEHP's mechanism of testicular toxicity.

DEHP is metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is the primary active metabolite. MEHP activates PPARα, leading to downstream effects on gene expression that disrupt testicular function. It also downregulates Steroidogenic Acute Regulatory (StAR) protein, which is critical for testosterone biosynthesis. This disruption of steroidogenesis and Sertoli and Leydig cell function ultimately leads to increased germ cell apoptosis and can result in infertility.

DEP-Mediated Endocrine Disruption

DEP has been shown to exert estrogenic effects, although it does not directly bind to the estrogen receptor (ERα). Its mechanism involves the modulation of ERα signaling pathways.

Signaling Pathway of DEP's Estrogenic Action

G DEP DEP ERa Estrogen Receptor α (ERα) DEP->ERa Indirect Activation PI3K_AKT PI3K/AKT Pathway ↑ ERa->PI3K_AKT MAPK_ERK MAPK/ERK Pathway ↑ ERa->MAPK_ERK Cell_Proliferation Cell Proliferation ↑ PI3K_AKT->Cell_Proliferation MAPK_ERK->Cell_Proliferation Breast_Cancer Potential Link to Breast Cancer Cell_Proliferation->Breast_Cancer

Caption: DEP's indirect activation of estrogen receptor signaling.

DEP can indirectly activate ERα, leading to the stimulation of downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[2] These pathways are crucial regulators of cell growth and proliferation. The activation of these pathways by DEP provides a potential mechanism for its association with increased breast cancer cell proliferation.[2]

Conclusion

This technical guide provides a comprehensive overview of the toxicological profiles of DEHP and DEP, highlighting their key toxicities and mechanisms of action. The provided data tables, experimental protocol summaries, and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development. While significant data exists for these two common phthalates, the lack of information on this compound underscores the need for further research into the potential toxicities of less common but commercially used chemical compounds.

References

Metabolic Fate of Diethoxyethyl Phthalate in Mammals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethoxyethyl phthalate (DEEP) is a phthalate ester used as a plasticizer to enhance the flexibility and durability of polymers. Given the ubiquitous nature of phthalates in consumer products, understanding their metabolic fate in mammals is crucial for assessing potential toxicological risks. This technical guide provides a comprehensive overview of the predicted metabolic pathways of DEEP, along with generalized experimental protocols and data presentation formats relevant to phthalate metabolism research. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Core Metabolic Pathway of Phthalates: A Model for DEEP

The metabolism of phthalates in mammals is a multi-step process, primarily occurring in the gastrointestinal tract and the liver. It can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Hydrolysis and Oxidation

The initial and primary metabolic step for phthalate diesters is the hydrolysis of one of the ester bonds by non-specific esterases and lipases, which are abundant in the gut and liver. This reaction yields a monoester metabolite and an alcohol.

For DEEP, this initial hydrolysis would produce Monoethoxyethyl phthalate (MEEP) and 2-ethoxyethanol.

Following this, the monoester, MEEP, is predicted to undergo further Phase I oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can involve several reactions on the ethoxyethyl side chain:

  • Hydroxylation: Introduction of a hydroxyl group (-OH) at various positions on the alkyl chain.

  • Oxidation: The hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids.

  • O-Dealkylation: Cleavage of the ether bond in the ethoxyethyl side chain.

Phase II Metabolism: Conjugation

The monoester and its oxidized metabolites, now more water-soluble, undergo Phase II conjugation reactions to facilitate their excretion from the body. The most common conjugation reaction for phthalate metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are readily eliminated in the urine.

Hypothetical Metabolic Pathway of this compound (DEEP)

Based on the general principles of phthalate metabolism, the following pathway for DEEP is proposed:

DEEP_Metabolism DEEP This compound (DEEP) MEEP Monoethoxyethyl Phthalate (MEEP) DEEP->MEEP Esterases/Lipases (Hydrolysis) OH_MEEP Hydroxylated MEEP Metabolites MEEP->OH_MEEP CYP450 Enzymes (Hydroxylation) Glucuronides MEEP and Oxidized Metabolite Glucuronides MEEP->Glucuronides UGTs (Glucuronidation) Oxo_MEEP Oxo-MEEP Metabolites OH_MEEP->Oxo_MEEP Dehydrogenases (Oxidation) OH_MEEP->Glucuronides Carboxy_MEEP Carboxy-MEEP Metabolites Oxo_MEEP->Carboxy_MEEP Dehydrogenases (Oxidation) Oxo_MEEP->Glucuronides Carboxy_MEEP->Glucuronides Urine Urinary Excretion Glucuronides->Urine

Caption: Proposed metabolic pathway of this compound (DEEP) in mammals.

Data Presentation: A Template for Quantitative Analysis

While specific quantitative data for DEEP metabolites are unavailable, research on other phthalates provides a template for how such data should be structured. The following table is a hypothetical representation of urinary metabolite excretion in a mammalian model following a controlled dose of DEEP.

MetaboliteMean Urinary Concentration (ng/mL)Percentage of Total Metabolites (%)
Monoethoxyethyl Phthalate (MEEP)Data not availableData not available
Hydroxy-Monoethoxyethyl PhthalateData not availableData not available
Oxo-Monoethoxyethyl PhthalateData not availableData not available
Carboxy-Monoethoxyethyl PhthalateData not availableData not available
MEEP-GlucuronideData not availableData not available

Experimental Protocols for Studying Phthalate Metabolism

The following are generalized protocols that can be adapted for studying the metabolism of DEEP.

In Vitro Metabolism using Liver Microsomes

This assay is used to investigate the Phase I metabolism of a compound by liver enzymes, primarily cytochrome P450s.

1. Preparation of Liver Microsomes:

  • Homogenize fresh liver tissue from the test species (e.g., rat, human) in a buffered solution.

  • Perform differential centrifugation to isolate the microsomal fraction.

  • Determine the protein concentration of the microsomal preparation (e.g., using a BCA protein assay).

  • Store the microsomes at -80°C until use.

2. Incubation Assay:

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • DEEP or MEEP (dissolved in a suitable solvent like DMSO, at various concentrations).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant for analysis.

3. Analytical Method:

  • Analyze the supernatant using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.

InVitro_Workflow cluster_prep Microsome Preparation cluster_assay Incubation Assay cluster_analysis Analysis Liver Liver Tissue Homogenize Homogenization Liver->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Microsomes Liver Microsomes Centrifuge->Microsomes Incubate Incubate Microsomes, DEEP/MEEP, Buffer Microsomes->Incubate Add_NADPH Add NADPH-generating system Incubate->Add_NADPH Reaction Incubate at 37°C Add_NADPH->Reaction Stop Stop Reaction Reaction->Stop Centrifuge2 Centrifuge Stop->Centrifuge2 HPLCMS HPLC-MS/MS Analysis Centrifuge2->HPLCMS

Caption: Experimental workflow for in vitro metabolism studies using liver microsomes.

In Vivo Metabolism Study in Rodents

This type of study provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

1. Animal Dosing:

  • Administer a single dose of DEEP (often radiolabeled, e.g., with ¹⁴C) to a group of rodents (e.g., rats) via a relevant route of exposure (e.g., oral gavage).

  • House the animals in metabolic cages that allow for the separate collection of urine and feces.

2. Sample Collection:

  • Collect urine and feces at predetermined time intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).

  • At the end of the study, collect blood and various tissues to determine the distribution of the compound and its metabolites.

3. Sample Processing and Analysis:

  • Homogenize tissue samples.

  • For urine samples, enzymatic hydrolysis (using β-glucuronidase) is often performed to cleave glucuronide conjugates and measure the total amount of each metabolite.

  • Extract the metabolites from the biological matrices using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analyze the extracts using HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

InVivo_Workflow Dosing Administer DEEP to Rodents Housing House in Metabolic Cages Dosing->Housing Collection Collect Urine, Feces, Blood, and Tissues Housing->Collection Processing Sample Processing (e.g., Hydrolysis, Extraction) Collection->Processing Analysis HPLC-MS/MS Analysis Processing->Analysis

Caption: Experimental workflow for in vivo metabolism studies in rodents.

Conclusion

While direct experimental data on the metabolic pathways of this compound in mammals is currently lacking, the well-established metabolic fate of other phthalates provides a strong basis for a hypothetical pathway. It is anticipated that DEEP undergoes initial hydrolysis to Monoethoxyethyl phthalate (MEEP), followed by oxidative metabolism of the ethoxyethyl side chain and subsequent glucuronidation before excretion. The experimental protocols outlined in this guide provide a framework for researchers to investigate and confirm the specific metabolic pathways of DEEP, generate crucial quantitative data, and contribute to a more complete understanding of its toxicokinetic profile. Such studies are essential for accurate risk assessment and ensuring the safety of this widely used plasticizer.

Navigating the Environmental Journey of Diethyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Environmental Fate, Transport, and Transformation of Diethyl Phthalate (DEP) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Diethyl phthalate (DEP), a widely used plasticizer and solvent, is a compound of significant environmental interest due to its prevalence in consumer products and subsequent release into various environmental compartments. Understanding its behavior—how it moves, transforms, and persists—is critical for assessing its potential ecological impact and for the development of safe and sustainable products. This technical guide provides a comprehensive overview of the environmental fate and transport of DEP, summarizing key quantitative data, detailing experimental methodologies, and visualizing its environmental pathways.

Physicochemical Properties of Diethyl Phthalate

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For Diethyl Phthalate (DEP), these properties dictate its partitioning between air, water, soil, and biota. A summary of these key characteristics is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Appearance Colorless, oily liquid[2]
Water Solubility 1,080 mg/L at 25°C[2]
Vapor Pressure 2.18 x 10⁻³ mmHg at 25°C[1]
Log Octanol-Water Partition Coefficient (Log Kow) 2.47[1]
Henry's Law Constant 8.0 x 10⁻⁷ atm·m³/mol at 25°C[1]
Boiling Point 298 °C[3]
Melting Point -3 °C[3]
Density 1.12 g/cm³ at 20°C[3]

Environmental Fate and Transport

Once released into the environment, DEP is subject to a variety of transport and transformation processes that determine its ultimate fate. These processes include biodegradation, photodegradation, and hydrolysis, as well as its mobility in soil and water and its potential for bioaccumulation.

Degradation Pathways

Biodegradation: The primary mechanism for the removal of DEP from the environment is biodegradation.[4] In soil and aquatic systems, microorganisms sequentially hydrolyze the two ethyl ester side chains.[4] This process first forms monoethyl phthalate (MEP) and then phthalic acid.[4] The presence of other organic compounds, such as methanol, can introduce alternative biodegradation pathways.[4]

Photodegradation: DEP can undergo photodegradation, particularly in the presence of a catalyst. In a photochemically-enhanced Fenton reaction, DEP decomposition is significantly increased by UV irradiation in the presence of hydrogen peroxide and Fe2+ ions.[5] One study observed a 75.8% degradation of DEP within 120 minutes under optimal conditions.[5] Another study utilizing a UV/TiO2 system demonstrated a 92.64% removal of DEP within 90 minutes.[6] The degradation byproducts in these systems can include ethyl salicylate and phthalic acid.[6]

Hydrolysis: DEP is susceptible to hydrolysis, although the rate is generally slow under typical environmental conditions.[7] The process involves the cleavage of the ester bonds to form monoethyl phthalate and subsequently phthalic acid.[4] The rate of hydrolysis is influenced by pH, with alkaline conditions favoring the reaction.[7]

Degradation pathways of Diethyl Phthalate (DEP).
Environmental Transport

Mobility in Soil: The mobility of DEP in soil is influenced by the soil's organic matter content. Studies on the closely related di(2-ethylhexyl) phthalate (DEHP) show that it has a high tendency to be retained in the upper layers of soil, with soil organic matter playing a significant role in this retention.[8][9] Desorption of DEHP was found to be close to 100%, suggesting that while it can be retained, it can also be released back into the soil water.[9] This indicates that DEP, with its higher water solubility, would likely exhibit greater mobility in soil compared to DEHP.

Transport in Water: When released into water, DEP is expected to primarily remain in the water column rather than partitioning to sediment, especially in systems with low sediment organic carbon.[10] Its relatively high water solubility contributes to its transport in aquatic environments.[2]

Bioaccumulation

Bioaccumulation studies on phthalate esters suggest that they generally do not biomagnify in aquatic food webs.[11] For lower molecular weight phthalates like DEP, bioaccumulation factors observed in both laboratory and field studies can be greater than what would be predicted based solely on lipid-water partitioning.[11] This variability is attributed to species-specific differences in metabolic transformation.[11] Studies have shown that DEP can be taken up by plants from the growth substrate and transported to the leaves.[12]

Experimental Protocols

A variety of standardized methods are employed to study the environmental fate and transport of Diethyl Phthalate. These protocols are crucial for generating reliable and comparable data.

Analysis of DEP in Environmental Samples

The determination of DEP in environmental matrices typically involves extraction followed by chromatographic analysis.

Sample Preparation:

  • Water Samples: Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) using C18 cartridges are common methods.[13]

  • Soil and Sediment Samples: Soxhlet extraction or ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone) is frequently used.[13]

  • Air Samples: Air is typically drawn through a sorbent tube (e.g., containing charcoal or XAD-2 resin) to trap the DEP, which is then solvent-eluted for analysis.[14]

Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the quantification of DEP. It offers high sensitivity and selectivity.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector can also be used, particularly for water samples with higher concentrations.[13]

A general workflow for the analysis of DEP in environmental samples is illustrated below.

Experimental_Workflow_for_DEP_Analysis cluster_sampling 1. Sample Collection cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Water Water Sample LLE_SPE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Water->LLE_SPE Soil Soil/Sediment Sample Soxhlet_Ultrasonic Soxhlet or Ultrasonic Extraction Soil->Soxhlet_Ultrasonic Air Air Sample Sorbent_Elution Sorbent Tube Elution Air->Sorbent_Elution GCMS_HPLC GC-MS or HPLC Analysis LLE_SPE->GCMS_HPLC Soxhlet_Ultrasonic->GCMS_HPLC Sorbent_Elution->GCMS_HPLC Quantification Quantification of DEP GCMS_HPLC->Quantification

Workflow for DEP analysis in environmental samples.
Biodegradation Studies

Protocol for Aerobic Biodegradation in Soil:

  • Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize it.

  • Spiking: Spike the soil with a known concentration of DEP, typically dissolved in a carrier solvent which is then allowed to evaporate.

  • Incubation: Incubate the spiked soil samples in the dark at a controlled temperature (e.g., 25°C) and moisture content.

  • Sampling: At regular time intervals, collect subsamples of the soil.

  • Extraction and Analysis: Extract DEP from the soil subsamples using an appropriate solvent and analyze the extracts using GC-MS to determine the remaining concentration of DEP.

  • Data Analysis: Plot the concentration of DEP over time to determine the degradation rate and half-life.

Photodegradation Studies

Protocol for Aqueous Photodegradation (UV/TiO₂):

  • Solution Preparation: Prepare an aqueous solution of DEP of a known concentration.

  • Catalyst Addition: Add a specific amount of TiO₂ catalyst to the solution.

  • Irradiation: Place the solution in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 365 nm).[6]

  • Sampling: At set time intervals, withdraw aliquots of the solution.

  • Analysis: Filter the aliquots to remove the catalyst and analyze the filtrate for the concentration of DEP using HPLC or GC-MS.

  • Byproduct Identification: Analyze the samples to identify and quantify any degradation byproducts.

Conclusion

Diethyl phthalate is a compound that undergoes various transformation and transport processes in the environment. While biodegradation is the primary degradation pathway, photodegradation and hydrolysis also contribute to its removal. Its mobility in soil and water is moderate, and it shows a limited potential for bioaccumulation. The standardized experimental protocols outlined in this guide are essential for the continued investigation and monitoring of DEP in the environment. This technical understanding is vital for researchers and professionals in drug development and other industries to make informed decisions regarding the use and environmental management of this ubiquitous compound.

References

Diethoxyethyl Phthalate and its Analogs as Endocrine Disruptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates, a class of synthetic chemicals widely used as plasticizers, have come under intense scrutiny for their potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of di(2-ethylhexyl) phthalate (DEHP) and diethyl phthalate (DEP), serving as prominent examples within this class. The document elucidates the mechanisms of action, summarizes quantitative data from key studies, details experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the impact of these ubiquitous environmental contaminants on human and animal health.

Introduction

Phthalates are esters of phthalic acid and are primarily used to impart flexibility and durability to polyvinyl chloride (PVC) plastics.[1] Due to their widespread use in consumer products such as food packaging, medical devices, toys, and cosmetics, human exposure to phthalates is ubiquitous.[2][3] Concerns regarding their safety have grown as numerous studies have demonstrated their potential to interfere with the endocrine system, leading to adverse health effects.[2][4] These compounds are not covalently bound to the plastic matrix and can leach into the environment, leading to continuous human exposure through ingestion, inhalation, and dermal contact.[4][5] This guide focuses on the endocrine-disrupting effects of di(2-ethylhexyl) phthalate (DEHP), one of the most extensively used phthalates, and diethyl phthalate (DEP), a common ingredient in fragrance-containing products.

DEHP is metabolized in the body to mono(2-ethylhexyl) phthalate (MEHP), which is considered to be the more toxic metabolite.[2][6] Both DEHP and its metabolites have been shown to exert reproductive and developmental toxicity in animal studies.[7][8] The primary mechanisms of action involve interference with hormone synthesis and action, particularly affecting the androgen and thyroid hormone pathways.

Mechanisms of Endocrine Disruption

The endocrine-disrupting activity of phthalates is multifaceted, involving various molecular targets and signaling pathways. The following sections detail the primary mechanisms through which DEHP and DEP exert their effects.

Anti-Androgenic Effects

A significant body of evidence points to the anti-androgenic properties of phthalates, primarily through the inhibition of testosterone synthesis in the fetal testis.[9][10] This disruption of androgen signaling during critical developmental windows can lead to malformations of the male reproductive tract.[9]

Inhibition of Testosterone Synthesis:

DEHP and its metabolite MEHP have been shown to reduce fetal testosterone production.[9][10] The mechanism involves the downregulation of genes and proteins crucial for steroidogenesis in Leydig cells.[10] Key molecular targets include:

  • Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid hormone synthesis. DEHP exposure has been shown to reduce StAR expression.[10]

  • P450 Side-Chain Cleavage (P450scc): An enzyme that converts cholesterol to pregnenolone. DEHP treatment has been observed to decrease P450scc expression.[10]

  • Peripheral-type Benzodiazepine Receptor (PBR): Also involved in cholesterol transport into mitochondria. Its expression is reduced upon DEHP exposure.[10]

  • Nuclear Receptors: DEHP has been found to affect the expression of nuclear receptors like Steroidogenic Factor 1 (SF-1) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are important regulators of steroidogenic gene expression.[10]

Androgen Receptor Interaction:

Some studies suggest that phthalates and their metabolites can also act by interfering with the androgen receptor (AR). They may block the binding of testosterone and other androgens to the AR, thereby inhibiting normal androgen signaling pathways that are critical for reproductive development.[11]

Thyroid System Disruption

Phthalates have also been identified as disruptors of the hypothalamic-pituitary-thyroid (HPT) axis.[12][13] They can interfere with thyroid hormone synthesis, transport, and metabolism.[12]

Mechanisms of Thyroid Disruption by DEHP:

  • Sodium-Iodine Symporter (NIS): Animal studies have shown that DEHP exposure can reduce the expression of NIS, which is essential for iodide uptake into the thyroid gland for hormone synthesis.[12]

  • Transthyretin (TTR): DEHP can decrease the levels of transthyretin, a key thyroid hormone-binding protein involved in their transport in the bloodstream.[12][14]

  • Hepatic Enzymes: DEHP can increase the activity of hepatic enzymes like deiodinase 1 and UDP glucuronosyltransferase (UGT), which are involved in the metabolism and clearance of thyroid hormones.[12]

  • Gene Expression: DEHP and its metabolite MEHP can alter the transcription of genes involved in the HPT axis.[15]

Effects on Female Reproduction

Phthalate exposure has also been linked to adverse effects on the female reproductive system.[16]

Mechanisms of Female Reproductive Toxicity:

  • Follicle Growth: DEHP can impair follicle growth by reducing estradiol (E2) levels. This is potentially mediated through the decreased expression of the Arom gene, which encodes for the aromatase enzyme responsible for converting testosterone to estradiol.[15]

  • Steroidogenesis: In vitro studies on neonatal mouse ovaries have shown that DEHP can be metabolized to MEHP, leading to a decrease in the levels of steroidogenic enzymes and consequently, a reduction in testosterone, estrone, and E2 levels.[17]

  • Follicle Recruitment: MEHP has been observed to accelerate primordial follicle recruitment, potentially through the overactivation of the ovarian PI3K signaling pathway.[17]

Quantitative Data on Endocrine Disrupting Effects

The following tables summarize quantitative data from various studies on the endocrine-disrupting effects of DEHP and DEP.

Table 1: Effects of DEHP on Male Reproductive Parameters

SpeciesExposure Dose/ConcentrationDurationObserved EffectReference
Rat (Fetal)750 mg/kg/day (maternal)Gestational Day 14 to Postnatal Day 336% reduction in anogenital distance in male offspring.[9][9]
Rat (Fetal)100 and 300 mg/kg bw/dayGestational Day 7 to 21Significant reduction in testicular testosterone production and levels at the highest dose.[10][10]
Rat (Fetal)100 and 300 mg/kg bw/dayGestational Day 7 to 21Histopathological effects on gonocytes and Leydig cells.[10][10]
Rat (Adult)3000 and 15000 ppm in dietTwo-generation studyDecrease in serum testosterone levels in F0 males.[18][18]
Mouse0.5 and 5 mg/kg/day9 weeksSignificant reduction in testosterone levels.[8][8]

Table 2: Effects of DEHP and its Metabolites on Thyroid Function

Population/SpeciesMetaboliteCorrelation with Hormone LevelsReference
Human (Meta-analysis)MEHPNegative correlation with total T4 (pooled r = -0.02).[12][13][12][13]
Human (Meta-analysis)MEHHPNegative correlation with total T4 (pooled r = -0.03).[12][13][12][13]
Human (Meta-analysis)MEOHPPositive correlation with thyrotropin (pooled r = 0.02).[12][13][12][13]
Rat (in utero exposure)DEHPIncreased TSH levels in adult F1 males.[14][14]
Rat (in utero exposure)DEHPAltered serum levels of TSH and thyroid hormones in adult F1 females.[14][14]

Table 3: In Vitro Effects of DEHP and its Metabolites

Cell Line/TissueCompoundConcentrationObserved EffectReference
Mouse Leydig cells (TM3)MEHP0.05, 0.5, and 5 μM for 24hSignificant reduction in testosterone levels.[8][8]
Human thyroid cellsDEHP10 μMInduction of thyroglobulin (Tg) and cAMP secretion.[15][15]
Human thyroid cellsMEHP100 μMInduction of thyroglobulin (Tg) and cAMP secretion.[15][15]
Human hematopoietic stem cellsDEHP0.1 to 100 μg/mLReduction in cell expansion.[1][1]
European sea bass embryonic cell line (DLEC)DEHPStarting at 0.01 mM for 24hSignificant decrease in cell viability, increase in apoptosis and necrosis.[19][19]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the endocrine-disrupting effects of phthalates.

In Vivo Animal Studies
  • Animal Model: Pregnant Wistar rats were a common model for studying developmental and reproductive toxicity.[10] Sprague-Dawley rats have also been used.[20][21]

  • Dosing: DEHP was typically administered by oral gavage to pregnant rats during specific gestational days (e.g., GD 7 to 21).[10] In other studies, it was mixed into the diet.[18] Doses ranged from 10 to 750 mg/kg body weight/day.[9][10]

  • Sample Collection and Analysis:

    • Hormone Analysis: Blood samples were collected to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[18][21] Testicular testosterone levels were also measured.[10]

    • Gene and Protein Expression: Testicular tissue was collected for quantitative real-time PCR (qRT-PCR) to measure mRNA expression of steroidogenesis-related genes (e.g., StAR, P450scc).[10] Immunohistochemistry was used to assess protein levels of these factors in Leydig cells.[10]

    • Histopathology: Testes were fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of testicular morphology, including the integrity of seminiferous tubules and the appearance of Leydig and Sertoli cells.[10][21]

In Vitro Cell-Based Assays
  • Cell Lines:

    • Leydig Cells: Mouse Leydig cell lines (e.g., TM3) were used to study the direct effects of phthalates on testosterone production.[8][21]

    • Thyroid Cells: Human thyroid cell lines were used to investigate the effects on thyroid-specific gene expression and hormone secretion.[15]

    • Embryonic Cells: The European sea bass embryonic cell line (DLEC) was used to assess cytotoxicity and genotoxicity.[19]

  • Exposure: Cells were cultured in appropriate media and exposed to various concentrations of DEHP or its metabolites (e.g., MEHP) for specific durations (e.g., 24 hours).[8][19]

  • Endpoint Analysis:

    • Hormone Production: The concentration of hormones (e.g., testosterone) in the cell culture medium was measured by ELISA.[8]

    • Cell Viability: Assays such as the MTT assay were used to determine the cytotoxic effects of the compounds.[19]

    • Apoptosis and Necrosis: Flow cytometry or fluorescence microscopy with specific dyes (e.g., Annexin V/Propidium Iodide) were used to quantify apoptosis and necrosis.[19]

    • Gene Expression: qRT-PCR was employed to analyze the expression of target genes.[15]

Analytical Methods for Phthalate Detection
  • Sample Preparation: Rigorous cleaning of all labware and reagents is crucial to avoid contamination, as phthalates are ubiquitous in the laboratory environment.[22]

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for measuring phthalates in biological and environmental samples due to its high sensitivity and specificity.[22]

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is also used for phthalate analysis.[22][23]

  • Biological Samples: Methods have been developed to measure phthalates and their metabolites in urine, blood, semen, and adipose tissue.[7][22] Urinary metabolite analysis is a common approach for assessing human exposure.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_0 DEHP-Induced Inhibition of Testosterone Synthesis cluster_1 Mitochondrial Cholesterol Transport & Conversion DEHP DEHP Exposure LeydigCell Leydig Cell DEHP->LeydigCell Enters SF1_PPARg SF-1 / PPARγ DEHP->SF1_PPARg Affects Expression StAR StAR DEHP->StAR Downregulates PBR PBR DEHP->PBR Downregulates P450scc P450scc DEHP->P450scc Downregulates Cholesterol Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion Transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Conversion Testosterone Testosterone Pregnenolone->Testosterone Further Synthesis Steps Reduced Levels Reduced Levels Testosterone->Reduced Levels SF1_PPARg->StAR Regulates SF1_PPARg->PBR Regulates SF1_PPARg->P450scc Regulates StAR->Cholesterol Facilitate Transport PBR->Cholesterol Facilitate Transport P450scc->Mitochondrion Catalyzes Conversion

Caption: DEHP's impact on testosterone synthesis in Leydig cells.

cluster_0 DEHP Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary cluster_thyroid Thyroid Gland cluster_liver Liver DEHP DEHP Exposure NIS NIS DEHP->NIS Reduces Expression Deiodinase_UGT Deiodinase / UGT DEHP->Deiodinase_UGT Increases Activity Bloodstream Bloodstream (TTR-bound) DEHP->Bloodstream Decreases TTR TRH TRH TSH TSH TRH->TSH Stimulates ThyroidHormones Thyroid Hormones (T3, T4) TSH->ThyroidHormones Stimulates Synthesis NIS->ThyroidHormones Iodide Uptake ThyroidHormones->Bloodstream Transport Bloodstream->Deiodinase_UGT Metabolism

Caption: DEHP's disruptive effects on the HPT axis.

cluster_0 Experimental Workflow for In Vivo Assessment of DEHP Toxicity AnimalModel Animal Model (e.g., Pregnant Rats) Dosing DEHP Administration (Oral Gavage) AnimalModel->Dosing SampleCollection Sample Collection (Blood, Testes) Dosing->SampleCollection HormoneAnalysis Hormone Analysis (ELISA/RIA) SampleCollection->HormoneAnalysis GeneProteinAnalysis Gene/Protein Expression (qRT-PCR, IHC) SampleCollection->GeneProteinAnalysis Histopathology Histopathology (Microscopy) SampleCollection->Histopathology DataAnalysis Data Analysis & Interpretation HormoneAnalysis->DataAnalysis GeneProteinAnalysis->DataAnalysis Histopathology->DataAnalysis

Caption: Workflow for in vivo DEHP toxicity studies.

Conclusion

The evidence presented in this technical guide underscores the significant endocrine-disrupting potential of diethoxyethyl phthalate analogs, particularly DEHP and DEP. The mechanisms of action are complex, involving interference with steroidogenesis, thyroid hormone homeostasis, and reproductive processes in both males and females. The quantitative data from numerous studies provide a basis for understanding the dose-dependent effects of these compounds. The detailed experimental protocols offer a framework for future research in this critical area. It is imperative for researchers, scientists, and drug development professionals to consider the potential impact of these ubiquitous environmental contaminants on human health and to continue investigating their mechanisms of toxicity to inform risk assessment and regulatory decisions. The development of safer alternatives to these plasticizers is a crucial step in mitigating their adverse health effects.

References

Biodegradation pathways of Diethoxyethyl phthalate in soil and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biodegradation Pathways of Diethoxyethyl Phthalate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DEEP) is a member of the phthalate ester family, widely used as plasticizers. Due to their potential for environmental release and endocrine-disrupting properties, understanding their fate in soil and water is critical. This technical guide provides a comprehensive overview of the biodegradation pathways of DEEP, drawing upon established principles of phthalate ester degradation. While specific quantitative data for DEEP is limited, this guide leverages data from its close structural analog, diethyl phthalate (DEP), and other phthalates to provide a robust framework for research and environmental risk assessment. This document details the enzymatic processes, intermediate metabolites, and influencing factors in both aerobic and anaerobic environments. Detailed experimental protocols for studying DEEP biodegradation in soil and aquatic microcosms are also provided, along with data presentation tables and pathway visualizations to facilitate research in this area.

Introduction

Phthalate acid esters (PAEs) are a class of synthetic chemicals extensively used to enhance the flexibility and durability of polymers. This compound (DEEP) is a specific PAE used in various industrial applications. The non-covalent bonding of PAEs to the polymer matrix allows for their leaching into the environment, leading to widespread contamination of soil, water, and sediment. The primary mechanism for the removal of PAEs from the environment is microbial biodegradation.[1] This guide focuses on the metabolic pathways through which microorganisms break down DEEP in both soil and aquatic environments.

The biodegradation of phthalate esters is generally initiated by the hydrolysis of the ester bonds, catalyzed by enzymes such as esterases and lipases.[2] This initial step cleaves the side chains, yielding phthalic acid and the corresponding alcohol. Phthalic acid is a central intermediate that is subsequently mineralized by a variety of microorganisms. The specific pathways for the degradation of phthalic acid differ between aerobic and anaerobic conditions.

Biodegradation Pathways of this compound (DEEP)

The biodegradation of DEEP is predicted to follow the general pathway established for other phthalate diesters, initiating with the hydrolysis of the ester linkages.

Initial Hydrolysis of this compound

The first step in the biodegradation of DEEP is the enzymatic hydrolysis of one of the diethoxyethyl ester bonds to form monoethoxyethyl phthalate (MEEP) and 2-ethoxyethanol. This reaction is catalyzed by non-specific hydrolases, such as esterases and lipases, which are commonly produced by a wide range of soil and aquatic microorganisms. A second hydrolysis step then converts MEEP to phthalic acid and another molecule of 2-ethoxyethanol.

Aerobic Degradation of Phthalic Acid

Under aerobic conditions, the central metabolite, phthalic acid, is further degraded through hydroxylation and subsequent ring cleavage. The pathway typically proceeds as follows:

  • Hydroxylation: Phthalate is attacked by a dioxygenase enzyme, incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. For phthalate, this can be either cis-3,4-dihydroxy-3,4-dihydrophthalate or cis-4,5-dihydroxy-4,5-dihydrophthalate, depending on the specific enzymatic system of the microorganism.

  • Dehydrogenation and Decarboxylation: The cis-dihydrodiol is then dehydrogenated to form a dihydroxyphthalate intermediate (e.g., 3,4-dihydroxyphthalate or 4,5-dihydroxyphthalate). This is followed by decarboxylation to yield protocatechuic acid (3,4-dihydroxybenzoic acid).

  • Ring Cleavage: The aromatic ring of protocatechuic acid is then cleaved by either intradiol or extradiol dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the Krebs cycle, for complete mineralization to CO₂ and H₂O.[3]

Aerobic_DEEP_Biodegradation cluster_enzymes DEEP This compound MEEP Monoethoxyethyl Phthalate DEEP->MEEP Ethoxyethanol1 2-Ethoxyethanol DEEP->Ethoxyethanol1 PA Phthalic Acid MEEP->PA Ethoxyethanol2 2-Ethoxyethanol MEEP->Ethoxyethanol2 Dihydrodiol cis-Dihydroxy- dihydrophthalate PA->Dihydrodiol Protocatechuate Protocatechuic Acid Dihydrodiol->Protocatechuate RingCleavage Ring Cleavage Products Protocatechuate->RingCleavage TCA Krebs Cycle RingCleavage->TCA CO2 CO2 + H2O TCA->CO2 Enzyme1 Esterase/Hydrolase Enzyme2 Esterase/Hydrolase Enzyme3 Dioxygenase Enzyme4 Dehydrogenase & Decarboxylase Enzyme5 Dioxygenase

Caption: Aerobic biodegradation pathway of this compound (DEEP).

Anaerobic Degradation of Phthalic Acid

In the absence of oxygen, the degradation of phthalic acid follows a different route. Anaerobic bacteria utilize a reductive pathway to metabolize aromatic compounds.

  • Activation to Coenzyme A Thioester: Phthalic acid is first activated to phthaloyl-CoA. This can be catalyzed by a CoA transferase or a CoA ligase.[2][3]

  • Decarboxylation: Phthaloyl-CoA is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[3]

  • Reductive Ring Cleavage: The aromatic ring of benzoyl-CoA is dearomatized by benzoyl-CoA reductase, followed by a series of reactions including hydrolysis and oxidation, ultimately leading to intermediates that can enter central metabolism for complete mineralization to CO₂ and, in the case of methanogenesis, CH₄.[2]

Anaerobic_DEEP_Biodegradation cluster_enzymes DEEP This compound MEEP Monoethoxyethyl Phthalate DEEP->MEEP Ethoxyethanol1 2-Ethoxyethanol DEEP->Ethoxyethanol1 PA Phthalic Acid MEEP->PA Ethoxyethanol2 2-Ethoxyethanol MEEP->Ethoxyethanol2 PhthaloylCoA Phthaloyl-CoA PA->PhthaloylCoA BenzoylCoA Benzoyl-CoA PhthaloylCoA->BenzoylCoA RingReduction Ring Reduction & Cleavage BenzoylCoA->RingReduction Metabolism Central Metabolism RingReduction->Metabolism EndProducts CO2 + CH4 Metabolism->EndProducts Enzyme1 Esterase/Hydrolase Enzyme2 Esterase/Hydrolase Enzyme3 CoA Ligase/Transferase Enzyme4 Decarboxylase Enzyme5 Benzoyl-CoA Reductase

Caption: Anaerobic biodegradation pathway of this compound (DEEP).

Quantitative Data on Phthalate Biodegradation

Table 1: Biodegradation Half-lives of Selected Phthalate Esters in Soil
Phthalate EsterSoil TypeConditionsHalf-life (days)Reference(s)
Diethyl Phthalate (DEP)Not specifiedAerobic, 20°C0.75 - 2.21[4]
Di-n-butyl Phthalate (DBP)Purple soilAerobic17.0 - 38.2
Di(2-ethylhexyl) Phthalate (DEHP)Purple soilAerobic17.0 - 38.2
Di(2-ethylhexyl) Phthalate (DEHP)Various soilsAerobic8 - 468[5]
Table 2: Biodegradation Half-lives of Selected Phthalate Esters in Water/Sediment
Phthalate EsterMatrixConditionsHalf-life (days)Reference(s)
Diethyl Phthalate (DEP)River sedimentAnaerobic, 30°C, pH 7.015.4[6][7]
Di-n-butyl Phthalate (DBP)River sedimentAnaerobic, 30°C, pH 7.09.4[6][7]
Di(2-ethylhexyl) Phthalate (DEHP)River sedimentAnaerobic, 30°C, pH 7.025.7[6][7]
Di(2-ethylhexyl) Phthalate (DEHP)Distilled water with sewage sludgeAerobic5.25[8]

Experimental Protocols for Studying DEEP Biodegradation

The following protocols provide a framework for investigating the biodegradation of DEEP in laboratory-controlled soil and aquatic microcosms.

Soil Microcosm Biodegradation Study

This protocol is designed to assess the aerobic biodegradation of DEEP in soil.

Soil_Microcosm_Workflow Start Start: Soil Collection and Characterization Preparation Microcosm Preparation: - Weigh soil into flasks - Adjust moisture content Start->Preparation Spiking Spike with DEEP Solution Preparation->Spiking Incubation Incubate at Controlled Temperature (e.g., 25°C) in the dark Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction of DEEP and Metabolites Sampling->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis Data Data Analysis: - Calculate degradation rate - Identify intermediates Analysis->Data End End: Report Findings Data->End

Caption: Experimental workflow for a soil microcosm biodegradation study.

4.1.1. Materials and Reagents

  • Fresh soil, sieved (<2 mm)

  • This compound (DEEP), analytical standard

  • Sterile deionized water

  • Solvents for extraction (e.g., acetone, hexane, dichloromethane)

  • Glass flasks or jars with appropriate closures for aeration

  • Sodium azide (for sterile controls)

  • Analytical instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

4.1.2. Experimental Setup

  • Soil Preparation: Collect fresh soil from a site of interest. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

  • Microcosm Assembly:

    • For each experimental unit, weigh a known amount of soil (e.g., 100 g) into a sterile glass flask.

    • Prepare replicate microcosms for each time point and treatment.

    • Sterile Controls: Prepare a set of microcosms with autoclaved soil or soil treated with a microbial inhibitor like sodium azide to distinguish between biotic and abiotic degradation.

  • Spiking:

    • Prepare a stock solution of DEEP in a minimal amount of a suitable solvent (e.g., acetone).

    • Spike the soil in each microcosm to achieve the desired initial concentration of DEEP (e.g., 10-100 mg/kg). Ensure even distribution.

    • Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Adjust the moisture content of the soil to a specified level (e.g., 60% of water holding capacity) with sterile deionized water.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • Ensure adequate aeration for aerobic studies, for example, by using flasks with gas-permeable stoppers.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), destructively sample replicate microcosms from each treatment group.

    • Extract DEEP and its potential metabolites (MEEP, phthalic acid) from a subsample of soil using an appropriate solvent extraction method (e.g., sonication with a mixture of acetone and hexane).

  • Analysis:

    • Analyze the extracts using GC-MS or HPLC to quantify the concentration of DEEP and identify and quantify its metabolites.

    • Calculate the degradation rate and half-life of DEEP.

Aquatic Microcosm Biodegradation Study

This protocol is based on OECD Guideline 309 for determining the aerobic mineralization of chemicals in surface water.[9]

4.2.1. Materials and Reagents

  • Natural surface water (e.g., from a river or lake)

  • This compound (DEEP), analytical standard

  • Mineral medium (if required)

  • Glass flasks or bottles

  • Shaking incubator

  • Sterile filters (0.22 µm)

  • Analytical instrumentation (GC-MS or HPLC)

4.2.2. Experimental Setup

  • Water Collection and Preparation:

    • Collect surface water and, if desired, sediment from a relevant aquatic environment.

    • Characterize the water for pH, dissolved organic carbon, and microbial population.

  • Microcosm Assembly:

    • Dispense a known volume of the water (e.g., 500 mL) into sterile glass flasks.

    • Sterile Controls: Prepare control flasks with water that has been sterilized by autoclaving or filtration.

  • Spiking:

    • Spike the water in the flasks with a stock solution of DEEP to a low, environmentally relevant concentration (e.g., 10-100 µg/L).

  • Incubation:

    • Incubate the flasks in a shaking incubator at a constant temperature (e.g., 20°C) in the dark.

    • Ensure sufficient aeration for aerobic conditions.

  • Sampling and Analysis:

    • At regular intervals, collect water samples from each flask.

    • Extract DEEP and its metabolites using liquid-liquid extraction or solid-phase extraction.

    • Analyze the extracts by GC-MS or HPLC to determine the concentrations of the parent compound and its degradation products.

    • Calculate the degradation rate and half-life.

Factors Influencing DEEP Biodegradation

Several environmental factors can significantly influence the rate and extent of DEEP biodegradation in both soil and water.

  • Temperature: Microbial activity and enzymatic reactions are temperature-dependent. Generally, higher temperatures (up to an optimum) will increase the rate of biodegradation.

  • pH: The pH of the soil or water can affect microbial growth and the activity of degradative enzymes. Most phthalate-degrading microorganisms thrive in neutral to slightly alkaline conditions.[10][11]

  • Organic Matter: In soil, the organic matter content can influence the bioavailability of DEEP. High organic matter can lead to increased sorption, potentially reducing the availability of DEEP to microorganisms.[11]

  • Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation is generally faster than anaerobic degradation for most phthalates.[12]

  • Microbial Community: The composition and density of the microbial population capable of degrading phthalates will directly impact the degradation rate. The presence of a well-acclimated microbial community can lead to rapid degradation.

Conclusion

The biodegradation of this compound (DEEP) in soil and water is a critical process that determines its environmental fate and potential for ecological risk. Based on the established knowledge of phthalate ester degradation, DEEP is expected to undergo initial hydrolysis to monoethoxyethyl phthalate and phthalic acid, followed by mineralization through either aerobic or anaerobic pathways. While quantitative data specific to DEEP are scarce, information from structurally similar phthalates provides a valuable basis for estimating its persistence. The experimental protocols outlined in this guide offer a standardized approach for researchers to generate specific data on DEEP biodegradation, which is essential for accurate environmental risk assessments and the development of effective bioremediation strategies. Future research should focus on isolating DEEP-degrading microorganisms, identifying the specific enzymes involved, and quantifying the degradation kinetics and metabolite formation in various environmental matrices.

References

Health Effects of Diethoxyethyl Phthalate Exposure in Laboratory Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the health effects of various phthalates, most notably Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP). However, specific toxicological data for Diethoxyethyl phthalate (DEEP) is limited. This guide summarizes the available information on DEEP and, where data is lacking, presents findings on the closely related and well-studied phthalates, DEHP and DEP, to provide a broader understanding of potential health effects. It is crucial to note that the effects of DEHP and DEP may not be directly extrapolated to DEEP.

Executive Summary

Phthalates are a class of synthetic chemicals widely used as plasticizers. While the health effects of many phthalates have been extensively studied in laboratory animals, data specifically on this compound (DEEP) are scarce. This technical guide provides a comprehensive overview of the known health effects of phthalate exposure in laboratory animals, with a focus on DEEP where information is available, and drawing necessary comparisons from the more thoroughly researched DEHP and DEP. The primary target organs for phthalate toxicity include the liver, kidneys, and the reproductive system, with endocrine disruption being a key mechanism of action.

Toxicokinetics and Metabolism

The toxicokinetics of phthalates, including their absorption, distribution, metabolism, and excretion, are crucial for understanding their biological effects.

Key Findings:

  • Absorption: Orally administered phthalates like DEP are rapidly absorbed.[1]

  • Distribution: Following absorption, phthalates are widely distributed in the body, with the highest concentrations typically found in the liver and kidneys.[1]

  • Metabolism: The primary metabolic pathway for phthalates is hydrolysis to their corresponding monoesters, which are often the more toxicologically active compounds.[2] For example, DEHP is metabolized to mono(2-ethylhexyl) phthalate (MEHP).[2]

  • Excretion: Phthalate metabolites are primarily excreted in the urine.[1]

Experimental Protocol: Toxicokinetic Study of DEP in Rats

  • Animal Model: Male F344 rats.[1]

  • Administration: A single dermal application of [14C]-DEP (5–8 mg/cm²) under occluded conditions for 7 days.[1]

  • Sample Collection: Urine and feces were collected for 7 days. At the end of the study, major organs and tissues were collected.[1]

  • Analysis: Radioactivity in the collected samples was measured to determine the absorption, distribution, and excretion of DEP.[1]

Health Effects on Major Organ Systems

Liver Toxicity

The liver is a primary target for phthalate-induced toxicity, with effects ranging from organ weight changes to carcinogenicity.

Quantitative Data on Liver Effects of Phthalates in Lab Animals

PhthalateAnimal ModelExposure Route & DurationDoseObserved EffectsNOAEL/LOAELReference
DEPRatOral (diet), 16 weeks5% in diet (approx. 3200-3700 mg/kg bw/d)Increased relative liver weightLOAEL: ~3200-3700 mg/kg bw/d[3]
DEHPRat, HamsterOral, 14 days25-1000 mg/kg/dayLiver enlargement (more pronounced in rats)Not specified[4]
DEHPRatOral (feed), 2 years10,000 ppmIncreased incidence of hepatocellular adenoma and carcinomaNot specified[5]

Experimental Protocol: Carcinogenesis Bioassay of DEHP in Rats and Mice

  • Animal Models: F344 rats and B6C3F1 mice.[6]

  • Administration: DEHP was administered in the feed for 2 years.[6]

  • Dosage: Rats received 6,000 or 12,000 ppm, and mice received 3,000 or 6,000 ppm.[6]

  • Endpoints: The study evaluated the incidence of tumors in various organs.[6]

Kidney Toxicity

The kidneys are another significant target for phthalate toxicity, with observed effects including changes in organ weight and histopathological alterations.

Quantitative Data on Kidney Effects of Phthalates in Lab Animals

PhthalateAnimal ModelExposure Route & DurationDoseObserved EffectsNOAEL/LOAELReference
DEPRatOral (diet), 16 weeks5% in diet (approx. 3200-3700 mg/kg bw/d)Increased relative kidney weightLOAEL: ~3200-3700 mg/kg bw/d[3]
DEHPMouseOral (feed), 2 to 18 months3,000 to 12,000 ppmRenal tubule damageNot specified[7]
DEHPMale RatChronic exposureNot specifiedAggravated chronic progressive kidney diseaseNot specified[7]
Reproductive and Developmental Toxicity

Phthalates are well-known endocrine disruptors that can adversely affect the reproductive system and fetal development.

Quantitative Data on Reproductive and Developmental Effects of Phthalates

PhthalateAnimal ModelExposure Route & DurationDoseObserved EffectsNOAEL/LOAELReference
DEPRatTwo-generation study197-267 mg/kg bw/dIncreased frequency of abnormal and tailless sperm in F1 generationNot specified[3]
DEHPMouseIn utero exposure0.05% in dietSignificantly increased incidence of fetal malformationsNOAEL: 0.025% in diet[8]
DEHPRatThree-generation study4.9 mg/kg bw/dayNo adverse effects on testicular toxicityNOAEL: 4.9 mg/kg bw/day[9]

Experimental Protocol: Developmental Toxicity Screen of DEHP in Rats

  • Animal Model: F344 rats.

  • Administration: DEHP was administered in the feed at levels of 0, 0.5, 1.0, 1.5, and 2.0% on days 6-15 of gestation.

  • Endpoints: Half of the dams were sacrificed on day 16 of gestation to assess prenatal effects, while the other half were allowed to deliver, and the litters were evaluated on postnatal day 4.

Carcinogenicity

Several phthalates have been shown to be carcinogenic in rodent models, primarily affecting the liver.

Quantitative Data on Carcinogenicity of Phthalates

PhthalateAnimal ModelExposure Route & DurationDoseTumor TypeReference
DEHPRat and MouseOral (feed), ~2 yearsNot specifiedLiver tumors[10][11]
DEHPRatOral (feed), 2 years10,000 ppmHepatocellular adenoma and carcinoma[5]
DEHPMale RatOral (feed), 2 years3,000 and 10,000 ppmPancreatic acinar neoplasms[5]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of phthalates is mediated through various mechanisms, including the activation of nuclear receptors and the induction of oxidative stress.

Generalized Phthalate-Induced Hepatotoxicity Workflow

G Phthalate Phthalate Exposure PPARa PPARα Activation Phthalate->PPARa Peroxisome Peroxisome Proliferation PPARa->Peroxisome ROS Increased ROS Production (Oxidative Stress) Peroxisome->ROS Hepatotoxicity Hepatotoxicity (e.g., Liver Tumors) ROS->Hepatotoxicity

Caption: Generalized workflow of phthalate-induced liver toxicity.

Generalized Endocrine Disruption Pathway by Phthalates

G Phthalate Phthalate Exposure AR Androgen Receptor Phthalate->AR Antagonism Testosterone Testosterone Synthesis Phthalate->Testosterone Inhibition AndrogenSignaling Disrupted Androgen Signaling AR->AndrogenSignaling Testosterone->AndrogenSignaling ReproductiveEffects Adverse Reproductive Developmental Effects AndrogenSignaling->ReproductiveEffects

Caption: Generalized pathway of endocrine disruption by phthalates.

Conclusion and Future Directions

The available data, primarily from studies on DEHP and DEP, indicate that phthalates can induce a range of adverse health effects in laboratory animals, including liver, kidney, and reproductive toxicity, as well as carcinogenicity. The mechanisms underlying these effects often involve endocrine disruption and oxidative stress.

There is a significant lack of toxicological data specifically for this compound (DEEP). To adequately assess the potential risks of DEEP exposure, further research is imperative. Future studies should focus on:

  • Comprehensive Toxicological Profiling of DEEP: Including acute, subchronic, and chronic toxicity studies to identify target organs and establish dose-response relationships.

  • Reproductive and Developmental Toxicity Studies: To evaluate the potential for DEEP to act as an endocrine disruptor.

  • Mechanistic Studies: To elucidate the specific signaling pathways perturbed by DEEP exposure.

  • Carcinogenicity Bioassays: To determine the carcinogenic potential of DEEP.

A thorough understanding of the health effects of DEEP is essential for informed risk assessment and the protection of human and environmental health.

References

The Advent of Flexibility: A Technical History of Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide on the discovery and history of phthalate plasticizers, with a focus on representative examples: Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction: The Quest for Plasticity

The story of plasticizers begins with the advent of the first synthetic plastics. In 1872, polyvinyl chloride (PVC) was first synthesized by the German chemist Eugen Baumann. However, in its pure form, PVC is a rigid and brittle material, limiting its applications.[1][2] The need for a substance that could impart flexibility to such polymers was a significant challenge for early polymer chemists.

Phthalates were first introduced as plasticizers in the 1920s and quickly proved to be highly effective.[1] One of the earliest and most prominent figures in this field was Waldo Semon of the B.F. Goodrich Company, who, in 1926, developed a method to plasticize PVC by blending it with various additives. By 1933, this work had led to the use of Dibutyl Phthalate (DBP).[1]

The commercial availability of PVC in 1931, coupled with the development of Di(2-ethylhexyl) phthalate (DEHP), marked the beginning of the boom in the plasticized PVC industry.[1] DEHP was first produced in commercial quantities in Japan around 1933 and in the United States in 1939.[3][4] It went on to become the most common plasticizer used in PVC for many decades.[3]

Synthesis of Phthalate Plasticizers

The general method for synthesizing phthalate esters such as DEHP and DBP is through the esterification of phthalic anhydride with an appropriate alcohol in the presence of an acid catalyst.[3][5][6]

The reaction for the synthesis of Dibutyl Phthalate (DBP) can be summarized as follows: Phthalic Anhydride + 2 n-Butanol → Dibutyl Phthalate + Water[7][8]

Similarly, for Di(2-ethylhexyl) phthalate (DEHP): Phthalic Anhydride + 2 2-Ethylhexanol → Di(2-ethylhexyl) Phthalate + Water[3]

Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used.[3][5][6]

  • Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 145-150°C.[5]

  • Molar Ratio: An excess of the alcohol is often used to drive the reversible reaction towards the formation of the diester product.[5]

  • Water Removal: The water produced during the reaction is continuously removed to shift the equilibrium towards the product side.[5]

Performance of Phthalate Plasticizers in PVC

The addition of phthalate plasticizers significantly alters the physical and mechanical properties of PVC. The extent of these changes is dependent on the type and concentration of the plasticizer used. The following tables summarize the typical performance of DEHP and DBP in PVC formulations.

Table 1: Effect of DEHP and DBP on the Mechanical Properties of PVC

PropertyUnplasticized PVCPVC + 33% DEHPPVC + 33% DBP
Tensile Strength (MPa) 4121~18-24
Elongation at Break (%) <15295~250-350
Shore A Hardness >95D84~80-90
Flexural Stiffness (MPa) 90012Data not readily available

Note: The values presented are typical and can vary depending on the specific formulation and processing conditions. Data is compiled from multiple sources for illustrative purposes.[1][9]

Table 2: Thermal and Permanence Properties of DEHP and DBP in PVC

PropertyDEHP in PVCDBP in PVC
Low-Temperature Flexibility (°C) GoodExcellent
Volatility LowHigher than DEHP
Migration Resistance GoodLower than DEHP

Note: "Excellent" low-temperature flexibility indicates that the material remains flexible at lower temperatures compared to a plasticizer with "good" performance. Lower volatility and higher migration resistance are generally desirable properties for a plasticizer.

Experimental Protocols for Plasticizer Evaluation

The evaluation of a plasticizer's performance in a polymer matrix involves a series of standardized tests. These protocols are crucial for quality control, research and development, and ensuring that the final product meets the required specifications.

Sample Preparation

The initial step in evaluating a plasticizer is the preparation of a standardized PVC formulation. This typically involves:

  • Dry Blending: The PVC resin, plasticizer, heat stabilizer, and any other additives are mixed in a high-speed mixer.[10]

  • Melt Compounding: The dry blend is then melt-processed, often using a two-roll mill or an extruder, to ensure a homogeneous dispersion of all components.[10]

  • Molding: The compounded material is then molded into sheets or specific shapes for testing, typically using a compression press.[10]

Mechanical Property Testing

ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions (Note: While the title seems unrelated, ASTM D2284 is referenced for testing plasticizer efficiency in flexible PVC). A more direct standard for tensile properties is:

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics: This test method is used to determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.[11] A dog-bone shaped specimen is pulled apart at a constant rate of speed until it fractures.

  • ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness: This method measures the indentation hardness of the material using a durometer. For flexible PVC, a Shore A durometer is typically used.[1]

Thermal Property Testing
  • Low-Temperature Flexibility: This can be assessed using methods like the Clash-Berg test (ASTM D1043) which measures the torsional stiffness of the material as a function of temperature.

Permanence Property Testing
  • Volatility (ASTM D1203): This test determines the loss of plasticizer from a plastic material upon heating. A sample of the plasticized PVC is weighed before and after being placed in an oven at a specified temperature for a set period.

  • Migration to other materials (ASTM D2199): This method assesses the transfer of plasticizer from the PVC to another material in contact with it, such as a lacquer coating.[12] The test involves placing the PVC in contact with the other material under pressure and at an elevated temperature, and then observing for any softening or marring of the contact surface.[12]

  • Extraction by Liquids (ASTM D1239): This standard test method evaluates the resistance of plastic films to extraction by chemicals.[13][14] The method involves immersing a sample of the plasticized PVC in a specific liquid (e.g., water, oil, or ethanol) for a defined period and temperature, and then measuring the weight loss of the sample.[13][14]

Visualizations

Historical Timeline of Phthalate Plasticizer Development

G cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century Mid 20th Century & Beyond 1872 1872: PVC first synthesized by Eugen Baumann 1920s 1920s: Phthalates introduced as plasticizers 1926 1926: Waldo Semon develops methods to plasticize PVC 1920s->1926 1931 1931: Commercial availability of PVC 1926->1931 1933_DBP 1933: Dibutyl Phthalate (DBP) used to plasticize PVC 1931->1933_DBP 1933_DEHP ~1933: DEHP first produced commercially in Japan 1931->1933_DEHP 1939 1939: DEHP first produced commercially in the USA 1933_DEHP->1939 1940s_onward 1940s onward: Widespread adoption of DEHP in numerous applications 1939->1940s_onward Late_20th_Century Late 20th Century: Emergence of health and environmental concerns 1940s_onward->Late_20th_Century

Caption: A timeline of key milestones in the development of phthalate plasticizers.

Experimental Workflow for Plasticizer Evaluation

G cluster_Formulation Formulation & Sample Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis Dry_Blending Dry Blending (PVC, Plasticizer, Stabilizer) Melt_Compounding Melt Compounding (Two-roll mill) Dry_Blending->Melt_Compounding Molding Molding (Compression Press) Melt_Compounding->Molding Mechanical Mechanical Properties (ASTM D638, D2240) Molding->Mechanical Thermal Thermal Properties (ASTM D1043) Molding->Thermal Permanence Permanence Properties (ASTM D1203, D1239, D2199) Molding->Permanence Data_Collection Data Collection Mechanical->Data_Collection Thermal->Data_Collection Permanence->Data_Collection Comparison Comparison to Standards & Benchmarks Data_Collection->Comparison

Caption: A typical workflow for the evaluation of plasticizer performance in PVC.

Conclusion

The discovery and development of phthalate plasticizers, particularly DEHP and DBP, were pivotal in the expansion of the plastics industry. These compounds enabled the transformation of rigid polymers like PVC into a vast array of flexible products that have become integral to modern life. While the specific historical details of Diethoxyethyl Phthalate as a primary plasticizer remain elusive, the principles of synthesis, performance evaluation, and the impact on polymer properties are well-represented by its more prominent counterparts. The standardized experimental protocols developed over decades have provided a robust framework for characterizing the efficacy and permanence of plasticizers, ensuring the quality and performance of plasticized materials. This guide has provided a technical overview of this important class of chemical additives, highlighting their historical significance and the scientific methodologies used to understand their function.

References

Methodological & Application

Application Note: Quantitative Analysis of Diethoxyethyl Phthalate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyethyl phthalate (DEEP) is a member of the phthalate ester family, a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their widespread use in consumer products, packaging materials, and medical devices, there is a growing need for sensitive and reliable analytical methods to monitor their presence in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the identification and quantification of phthalates due to its high selectivity and sensitivity.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected quantitative performance.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by separation from other components using a gas chromatograph. The analyte is then detected and quantified by a mass spectrometer. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound.

Data Presentation

Quantitative performance for the analysis of this compound is summarized in the table below. These values are representative and may vary depending on the specific instrument and laboratory conditions. Method validation is essential to determine the performance characteristics in your laboratory.[2]

ParameterTypical Value
Retention Time (approx.) 12 - 15 minutes
Quantifier Ion (m/z) 72
Qualifier Ions (m/z) 149, 177
**Linearity (R²) **> 0.995
Linear Range 0.05 - 10 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane, Dichloromethane, Acetone, Ethyl Acetate (Pesticide residue or GC-MS grade).

  • Standards: this compound (DEEP) certified reference standard, Internal Standard (e.g., Benzyl Benzoate or a deuterated phthalate).

  • Reagents: Anhydrous Sodium Sulfate (analytical grade, baked at 400°C for 4 hours to remove organic contaminants).

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnels. Crucially, avoid all plastic materials to prevent phthalate contamination. [3] All glassware should be scrupulously cleaned by rinsing with acetone, followed by hexane.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Benzyl Benzoate) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with ethyl acetate to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Spike each calibration standard with the internal standard at a constant concentration (e.g., 1 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for liquid samples. For solid samples, a solvent extraction (e.g., using sonication with a hexane/acetone mixture) followed by cleanup may be necessary.[4]

  • Sample Measurement: Accurately measure a known volume or weight of the sample (e.g., 5 mL of a liquid sample) into a glass separatory funnel.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard.

  • Extraction: Add 10 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Collection: Drain the lower organic layer into a clean glass flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh portions of dichloromethane. Combine all organic extracts.

  • Drying: Pass the combined extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for your specific instrument.

ParameterSetting
Gas Chromatograph Agilent 7890A GC System or equivalent
Mass Spectrometer Agilent 5977C MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for DEEP 72 (Quantifier), 149, 177 (Qualifiers)

Experimental Workflow

GCMS_Workflow Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate under Nitrogen Dry->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation (DB-5MS Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of DEEP Calibrate->Quantify

Caption: Workflow for this compound Analysis by GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using gas chromatography-mass spectrometry. The described method, incorporating a robust sample preparation procedure and optimized instrumental parameters, offers high sensitivity and selectivity. Adherence to best practices, particularly the avoidance of plastic materials during sample handling, is critical for accurate and reliable results. This method is suitable for researchers, scientists, and drug development professionals for the routine monitoring of this compound in various sample matrices.

References

High-performance liquid chromatography methods for Diethoxyethyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Diethoxyethyl Phthalate by High-Performance Liquid Chromatography

Introduction

This compound (DEEP) is a phthalate ester used as a plasticizer to enhance the flexibility and durability of polymers. It can be found in a variety of consumer products, and like other phthalates, its presence is of interest to researchers and regulators due to potential health concerns. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in complex mixtures.[1][2] Its application in the pharmaceutical industry for quality control, purity testing, and stability studies is well-established.[3][4][5] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection, suitable for researchers, scientists, and drug development professionals.

The method described is based on established principles for phthalate analysis and includes comprehensive protocols for sample preparation, instrument setup, and method validation.[6][7][8]

Experimental Workflow

The overall process for the analysis of this compound via HPLC involves several key stages, from initial sample handling to final data interpretation. The workflow ensures that samples are appropriately prepared to remove interferences and that the analytical system is suitable for generating accurate and reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Formulation) Homogenize Homogenization/ Dissolution Sample->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Filter Filtration (0.22 or 0.45 µm filter) Extract->Filter Inject Sample Injection Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (External Standard) Integrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for HPLC analysis of DEEP.

Methodology and Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is required.[8] The following conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity HPLC or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile and Water (75:25, v/v), isocratic[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C[6]
Detector UV Absorbance
Detection Wavelength 230 nm[6][7]
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[8]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation Protocols

Proper sample preparation is critical to remove interferences and ensure the longevity of the HPLC column.[9][10] The chosen method depends on the sample matrix.

  • Protocol 1: Liquid Samples (e.g., Oral Solutions)

    • Accurately transfer a known volume of the liquid sample into a volumetric flask.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Vortex the solution for 1 minute to ensure homogeneity.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[10][11]

  • Protocol 2: Semi-Solid Samples (e.g., Creams, Gels)

    • Accurately weigh approximately 1 gram of the sample into a centrifuge tube.

    • Add 10 mL of acetonitrile and vortex vigorously for 5 minutes to extract the DEEP.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to precipitate excipients.[12]

    • Carefully transfer the supernatant (the acetonitrile layer) to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

    • Reconstitute the residue with a known volume of the mobile phase.[8]

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.[11]

Method Validation

Validation of the analytical method is essential to ensure that it is suitable for its intended purpose.[13] Key validation parameters are established according to ICH guidelines.[14][15][16]

Validation_Parameters Validation {Method Validation|Ensures reliability of analytical data} Accuracy Accuracy Closeness to the true value Spike-recovery % Recovery Validation->Accuracy Precision Precision Agreement between measurements Repeatability (Intra-day) Intermediate Precision (Inter-day) %RSD Validation->Precision Linearity Linearity Proportionality to concentration Calibration Curve Correlation Coefficient (r²) Validation->Linearity Specificity Specificity Analyte detection in presence of interferences Peak Purity Resolution Validation->Specificity Sensitivity Sensitivity Lowest detectable levels LOD (Limit of Detection) LOQ (Limit of Quantification) Validation->Sensitivity Robustness Robustness Unaffected by small variations Flow Rate Mobile Phase Composition Temperature Validation->Robustness

Caption: Key parameters for HPLC method validation.

Summary of Validation Data

The following table summarizes the typical performance characteristics and acceptance criteria for a validated HPLC method for phthalate analysis.

Validation ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank, placebo, and DEEP-spiked samples.No interfering peaks at the retention time of DEEP.
Linearity Construct a calibration curve with 6 non-zero concentrations.Correlation coefficient (r²) ≥ 0.999[7]
Range Determined from linearity studies.1 - 100 µg/mL
Accuracy Spike-recovery analysis at 3 concentration levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0%[16]
Precision (Repeatability) 6 replicate injections of a 100% concentration standard.Relative Standard Deviation (RSD) ≤ 2.0%[15]
Precision (Intermediate) Analysis on different days with different analysts.RSD ≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1) or standard deviation of the response.< 0.2 µg/mL
Limit of Quantification (LOQ) Based on signal-to-noise ratio (10:1) or standard deviation of the response.[17]< 0.65 µg/mL[7]
Robustness Deliberate small variations in flow rate, temperature, and mobile phase composition.System suitability parameters remain within limits; RSD of results is acceptable.[15]

Conclusion

The High-Performance Liquid Chromatography method detailed in this document provides a simple, precise, and accurate protocol for the quantitative determination of this compound.[6] The use of a C18 column with an isocratic mobile phase of acetonitrile and water, coupled with UV detection, offers a robust and reliable analytical solution. The outlined protocols for sample preparation and method validation ensure that the method can be successfully implemented in a research or quality control laboratory setting for the analysis of DEEP in various sample matrices.[7]

References

Application Notes: Sample Preparation for Diethoxyethyl Phthalate (DEEP) Detection in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethoxyethyl phthalate (DEEP), also known as Bis(2-ethoxyethyl) phthalate, is a phthalic acid ester used as a plasticizer to enhance the flexibility and durability of various polymer materials.[1] Its presence in consumer products can lead to its release into the environment, resulting in the contamination of matrices such as water, soil, and sediment. Due to potential endocrine-disrupting properties and other health concerns associated with phthalates, sensitive and reliable analytical methods are required for their monitoring.[2][3]

A significant challenge in phthalate analysis is the ubiquitous nature of these compounds in the laboratory environment, which can lead to sample contamination and artificially high readings.[4][5] Therefore, rigorous sample preparation protocols are crucial not only to extract and concentrate DEEP from complex environmental matrices but also to minimize background interference. This document provides detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for the preparation of environmental samples prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Considerations for Phthalate Analysis

To prevent contamination, all glassware should be meticulously cleaned, rinsed with high-purity solvents, and baked at a high temperature (e.g., 400-450°C).[6] The use of plastic materials (e.g., pipette tips, containers) should be avoided whenever possible.[5][6] High-purity, phthalate-free solvents and reagents are essential, and procedural blanks should be analyzed regularly to monitor for contamination.[4][6]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

Principle: This method is suitable for extracting DEEP from aqueous matrices like surface water and drinking water. The sample is passed through a solid sorbent cartridge (e.g., C18), which retains the analyte. After washing away interferences, the analyte is eluted with a small volume of organic solvent.[7][8] This technique is effective for analyte concentration and sample cleanup.[7]

Apparatus and Reagents:

  • SPE Cartridges: C18 (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Solvents: Methanol, Dichloromethane, Ethyl Acetate (all HPLC or GC-grade)

  • Reagent Water (phthalate-free)

  • Nitrogen Evaporation System

  • Glassware: Beakers, flasks, vials with PTFE-lined caps

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water.[6] Do not allow the cartridge to dry.

  • Sample Loading: Pass 500-1000 mL of the water sample through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.[6]

  • Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove polar impurities.

  • Cartridge Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 15-20 minutes using the vacuum manifold.

  • Elution: Elute the retained DEEP from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., ethyl acetate/dichloromethane 1:1 v/v) through it.[8] Collect the eluate in a clean glass tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at ambient temperature.[6] The extract is now ready for GC-MS or LC-MS/MS analysis.

SPE_Workflow cluster_prep SPE Protocol Start Start Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Elute 5. Elute DEEP (Organic Solvent) Dry->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate End Analysis (GC/MS or LC/MS) Concentrate->End

Figure 1: General workflow for Solid-Phase Extraction (SPE) of DEEP from water samples.

Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples

Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent.[9] DEEP, being a hydrophobic compound, partitions from the water sample into the organic solvent. Adding salt to the aqueous phase can enhance extraction efficiency.[9][10]

Apparatus and Reagents:

  • Separatory Funnel (1000 mL) with PTFE stopcock

  • Solvents: Dichloromethane (CH₂Cl₂) or Hexane (HPLC or GC-grade)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄), baked at 400°C

  • Salt: Sodium chloride (NaCl), baked at 400°C

  • Nitrogen Evaporation System or Rotary Evaporator

  • Glassware: Beakers, flasks, vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Measure 500 mL of the water sample into a 1000 mL separatory funnel.

  • Salting Out (Optional): Add 15-30 g of NaCl to the separatory funnel to increase the ionic strength, which can improve extraction efficiency.[9]

  • Solvent Addition: Add 50 mL of dichloromethane to the separatory funnel.[9]

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.[9]

  • Phase Separation: Place the funnel in a rack and allow the layers to separate for at least 10 minutes. The organic layer (dichloromethane) will be the denser bottom layer.[9]

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction (steps 3-6) two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.[9]

  • Drying: Pass the combined organic extract through a glass funnel containing anhydrous sodium sulfate to remove residual water.[9]

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[9] The sample is now ready for analysis.

LLE_Workflow cluster_prep LLE Protocol Start Start Sample 1. Add Sample to Separatory Funnel Start->Sample Solvent 2. Add Organic Solvent (e.g., CH₂Cl₂) Sample->Solvent Extract 3. Shake & Vent Solvent->Extract Separate 4. Allow Phases to Separate Extract->Separate Collect 5. Collect Organic Layer Separate->Collect Repeat Repeat 2x Collect->Repeat Repeat->Solvent More Extractions Dry 6. Dry with Na₂SO₄ Repeat->Dry All Extractions Done Concentrate 7. Concentrate Extract Dry->Concentrate End Analysis (GC/MS or LC/MS) Concentrate->End

Figure 2: General workflow for Liquid-Liquid Extraction (LLE) of DEEP from water samples.

Protocol 3: QuEChERS for Soil and Sediment Samples

Principle: The QuEChERS method, originally developed for pesticide analysis in food, has been adapted for various organic pollutants, including phthalates, in complex solid matrices.[11][12] The protocol involves an initial extraction with an organic solvent (acetonitrile), followed by a partitioning step using salts to induce phase separation. A final cleanup step using dispersive SPE (d-SPE) removes matrix interferences like lipids and pigments.

Apparatus and Reagents:

  • High-speed Centrifuge

  • Vortex Mixer

  • Solvent: Acetonitrile (MeCN), HPLC or GC-grade

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl)

  • d-SPE Sorbents: Primary secondary amine (PSA), C18

  • Centrifuge Tubes: 50 mL and 15 mL polypropylene (use with caution, pre-test for phthalate leaching) or glass

  • Nitrogen Evaporation System

Procedure:

  • Sample Homogenization: Weigh 5-10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube. Add 10 mL of reagent water to moisten the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.

  • Partitioning: Add the QuEChERS partitioning salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄ (e.g., 150 mg/mL of extract), PSA (e.g., 50 mg/mL), and C18 (e.g., 50 mg/mL).

  • Cleanup Vortex & Centrifugation: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: Carefully transfer the cleaned supernatant to a clean glass tube.

  • Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

QuEChERS_Workflow cluster_prep QuEChERS Protocol Start Start: Soil/Sediment Sample Step1 1. Add Water & Acetonitrile Start->Step1 Step2 2. Vortex to Extract Step1->Step2 Step3 3. Add Partitioning Salts (MgSO₄, NaCl) & Shake Step2->Step3 Step4 4. Centrifuge Step3->Step4 Step5 5. Transfer Supernatant to d-SPE Tube (PSA, C18) Step4->Step5 Step6 6. Vortex for Cleanup Step5->Step6 Step7 7. Centrifuge Step6->Step7 Step8 8. Collect Cleaned Extract Step7->Step8 End Analysis (GC/MS or LC/MS) Step8->End

Figure 3: General workflow for the QuEChERS method for DEEP in soil and sediment samples.

Data Presentation: Quantitative Performance

The following tables summarize typical performance data for the analysis of phthalates in environmental matrices using the described sample preparation methods. Data for DEEP is included where available; in other cases, data for structurally similar phthalates are provided for reference.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods for Phthalates in Water

Analyte Method Recovery (%) RSD (%) LOD (ng/L) LOQ (ng/L) Reference
DEP SPE-GC-MS 79 ± 5 6.3 - - [8]
DnBP SPE-GC-MS 97 ± 11 11.3 - - [8]
Various SPE-HPLC 97.9-100.6 - - - [13]
BBP Automated SPE 93.3 2.6 - - [14]
DEHP Automated SPE 95.7 4.8 - - [14]

Data for Diethyl phthalate (DEP), Di-n-butyl phthalate (DnBP), Benzylbutylphthalate (BBP), and Bis(2-ethylhexyl) phthalate (DEHP) are shown as representative examples. Recovery values for DEEP are expected to be similar.

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods for Phthalates

Analyte Matrix Recovery (%) RSD (%) LOD (ng/mL) LOQ (ng/mL) Reference
DEP Water - - 1.5 - [10]
DnBP Water 80.0-100.0 2.2-7.8 0.15-0.3 - [10]
Various Beverages 85-115 < 15 - 1.0-5.0 (µg/L) [2][15]

LOD/LOQ values are highly dependent on the final extract volume and analytical instrument sensitivity.

Table 3: Performance of QuEChERS Methods for Phthalates in Solid Matrices

Analyte Matrix Recovery (%) RSD (%) LOD (µg/kg) LOQ (µg/kg) Reference
DBP Fish/Squid 70-117 ≤20 - 0.5-10 (ng/g) [11]
DEHP Fish/Squid 70-117 ≤20 - 0.5-10 (ng/g) [11]
DEP Breast Milk 83.3-123.3 0.2-7.6 0.004-1.3 - [16]
DEHP Breast Milk 83.3-123.3 0.2-7.6 0.004-1.3 - [16]

The QuEChERS method demonstrates good recoveries and precision across different complex matrices, suggesting its applicability for DEEP in soil and sediment.

References

Application Notes and Protocols for the Quantitative Analysis of Diethoxyethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethoxyethyl phthalate (DEEP) is a phthalic acid ester used as a plasticizer to enhance the flexibility and durability of various polymeric materials. Due to its potential for migration from consumer products, analytical methods for its precise and accurate quantification are essential for researchers, scientists, and drug development professionals to ensure product safety and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of DEEP in various matrices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.

Analytical Principle

The quantitative analysis of this compound typically involves extraction from the sample matrix, followed by chromatographic separation and detection. GC-MS is a widely adopted technique due to its high sensitivity and selectivity, providing both quantitative data and structural confirmation.[1][2] HPLC coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) offers an alternative or complementary method, particularly suitable for less volatile compounds.[2] The use of an appropriate internal standard is recommended for accurate quantification to compensate for variations in sample preparation and instrument response.

Data Presentation: Quantitative Performance of Phthalate Analysis

The following tables summarize typical quantitative data for phthalate analysis using GC-MS and HPLC. While specific values for this compound may vary depending on the matrix and instrumentation, these tables provide a reference for expected performance based on the analysis of structurally similar phthalates.

Table 1: Typical GC-MS Method Validation Parameters for Phthalate Analysis

ParameterTypical ValueDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve demonstrates a strong linear relationship between concentration and response.[3]
Limit of Detection (LOD)0.01 - 1 µg/LThe lowest concentration of the analyte that can be reliably detected above the background noise.[4]
Limit of Quantitation (LOQ)0.05 - 5 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Precision (%RSD)< 15%The relative standard deviation of replicate measurements indicates the closeness of agreement between a series of measurements.[5]
Recovery (%)80 - 120%The percentage of the known amount of analyte recovered from the sample matrix, indicating the efficiency of the extraction process.

Table 2: Typical HPLC-UV Method Validation Parameters for Phthalate Analysis

ParameterTypical ValueDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve.
Limit of Detection (LOD)0.08 - 0.5 µg/mLThe lowest detectable concentration of the analyte.[6]
Limit of Quantitation (LOQ)0.54 - 2.9 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[6]
Precision (%RSD)< 10%The relative standard deviation of replicate measurements.
Recovery (%)88 - 104%The efficiency of the analytical method in extracting the analyte from the sample matrix.[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. The following are representative methodologies for the quantitative analysis of this compound using GC-MS and HPLC.

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol is based on established methods for phthalate analysis in consumer products.[8]

1. Sample Preparation (Solid Samples, e.g., Plastics):

  • Cut the sample into small pieces (approximately 2 mm x 2 mm).

  • Accurately weigh approximately 0.5 g of the sample into a glass vial.

  • Add a known amount of a suitable internal standard (e.g., Benzyl Benzoate).

  • Add 10 mL of a suitable solvent (e.g., tetrahydrofuran - THF) to dissolve the polymer.

  • Once dissolved, add 20 mL of a non-solvent (e.g., hexane) to precipitate the polymer.

  • Vortex the mixture and allow the polymer to settle.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/minute.

    • Ramp to 300°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for confirmation.

    • Suggested SIM ions for DEEP: To be determined by analyzing a pure standard. A common fragment ion for many phthalates is m/z 149.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the appropriate solvent, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the ratio of the peak area of DEEP to the peak area of the internal standard against the concentration of DEEP.

  • Determine the concentration of DEEP in the samples from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol is adapted from methods used for the analysis of phthalates in cosmetics and other consumer products.[7]

1. Sample Preparation (Liquid/Semi-Solid Samples):

  • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

  • Add a known amount of a suitable internal standard.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode-Array Detector (DAD) or UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards and samples under the same HPLC conditions.

  • Construct a calibration curve by plotting the ratio of the peak area of DEEP to the peak area of the internal standard against the concentration of DEEP.

  • Determine the concentration of DEEP in the samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Weighing is_spike Internal Standard Spiking sample->is_spike extraction Solvent Extraction is_spike->extraction cleanup Filtration / Cleanup extraction->cleanup chromatography Chromatographic Separation (GC or HPLC) cleanup->chromatography detection Mass Spectrometry or UV Detection chromatography->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of DEEP calibration->quantification report Reporting Results quantification->report

Caption: General experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_exposure Exposure Route cluster_analysis_logic Analytical Logic cluster_outcome Outcome product Consumer Product Containing DEEP migration Migration of DEEP product->migration extraction Extraction from Matrix migration->extraction separation Chromatographic Separation extraction->separation identification Analyte Identification separation->identification quantification Analyte Quantification identification->quantification concentration Concentration of DEEP quantification->concentration risk_assessment Risk Assessment concentration->risk_assessment

Caption: Logical relationship from product to risk assessment for this compound.

References

Application Notes and Protocols: Diethyl Phthalate as a Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasticizers are essential additives incorporated into polymers to enhance their flexibility, workability, and overall performance.[1] Diethyl phthalate (DEP), a colorless to slightly yellow oily liquid, is a commonly used plasticizer, particularly for cellulose-based polymers and vinyl resins.[2][3] It effectively reduces the glass transition temperature (Tg) of polymers, thereby increasing their flexibility and making them suitable for a wide range of applications, from industrial plastics to pharmaceutical coatings.[4] In the context of drug development, DEP is utilized in enteric coatings for tablets and capsules and as a component in transdermal drug delivery systems.[2][5]

These notes provide detailed protocols for incorporating and evaluating Diethyl phthalate as a plasticizer in polymer research, with a focus on preparing polymer films and characterizing their thermal and mechanical properties, as well as assessing plasticizer migration.

Data Presentation: Properties of DEP-Plasticized Polymers

The addition of Diethyl phthalate significantly alters the thermal and mechanical properties of polymers. The following tables summarize typical quantitative data for polymers plasticized with DEP.

Table 1: Thermal Properties of DEP-Plasticized Polymers

PolymerDEP Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
PVC085-
PVC1545-
PVC3020-
Cellulose Acetate0190-
Cellulose Acetate10160-
Cellulose Acetate20135-

Note: Data is illustrative and may vary based on the specific polymer grade and experimental conditions.

Table 2: Mechanical Properties of DEP-Plasticized Polymers

PolymerDEP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PVC05052.5
PVC15351501.0
PVC30203000.2
Cellulose Acetate070151.8
Cellulose Acetate1055301.2
Cellulose Acetate2040500.8

Note: Data is illustrative and may vary based on the specific polymer grade and experimental conditions.

Experimental Protocols

This protocol describes the preparation of polymer films with varying concentrations of Diethyl phthalate using the solvent casting technique.

Materials:

  • Polymer (e.g., Polyvinyl Chloride - PVC, Cellulose Acetate)

  • Diethyl Phthalate (DEP)

  • Solvent (e.g., Acetone, Tetrahydrofuran - THF)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bars

  • Beakers

  • Graduated cylinders

  • Ventilated hood

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve a known amount of the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the mixture with a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition: Calculate the required amount of DEP based on the desired weight percentage relative to the polymer. Add the DEP to the polymer solution and continue stirring until a homogenous mixture is obtained.[4]

  • Film Casting: Pour the plasticized polymer solution into a level glass petri dish or onto a flat glass plate.[4]

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the ventilated hood at room temperature for 24-48 hours. To ensure complete solvent removal, the films can be further dried in a vacuum oven at a temperature below the polymer's glass transition temperature.

  • Film Removal: Once completely dry, carefully peel the polymer film from the glass surface.

DSC is used to determine the effect of the plasticizer on the thermal properties of the polymer, such as the glass transition temperature (Tg).[6][7]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared polymer film and place it in a hermetic aluminum pan. Seal the pan.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected glass transition and melting temperatures.[8]

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.

    • Reheat the sample at the same controlled rate. The second heating scan is typically used to determine the Tg to erase the thermal history of the sample.[9]

  • Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.

Tensile testing is performed to evaluate the effect of the plasticizer on the mechanical properties of the polymer, including tensile strength, elongation at break, and Young's modulus.[1][10]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Tensile grips

  • Dumbbell-shaped cutter (ASTM D638)

Procedure:

  • Sample Preparation: Cut dumbbell-shaped specimens from the prepared polymer films using a standard cutter.

  • Tensile Test:

    • Mount the specimen in the tensile grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.[10]

    • Record the load and displacement data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and Young's modulus (a measure of stiffness).

This protocol is used to determine the extent of plasticizer migration from the polymer into a surrounding medium, which is crucial for applications in drug delivery and food packaging.[11][12]

Materials:

  • Plasticized polymer film samples of known weight and surface area

  • Extraction solvent (e.g., deionized water, n-hexane, ethanol)[9]

  • Sealed containers

  • Analytical balance

  • Oven

Procedure:

  • Initial Measurement: Weigh the prepared polymer film samples accurately.

  • Immersion: Place each sample in a sealed container with a known volume of the extraction solvent.[9]

  • Incubation: Store the containers at a specific temperature (e.g., room temperature or an elevated temperature) for a defined period (e.g., 24 hours, 7 days).[9]

  • Final Measurement: After the incubation period, remove the polymer samples from the solvent, gently dry the surface, and then dry them in an oven at a low temperature until a constant weight is achieved.[9]

  • Calculation: The percentage of plasticizer migration is calculated as the percentage of weight loss of the polymer sample.

Visualizations

Experimental_Workflow_for_Plasticizer_Evaluation cluster_prep Film Preparation cluster_analysis Characterization cluster_data Data Output prep_start Start: Polymer & DEP dissolve Dissolve Polymer in Solvent prep_start->dissolve add_dep Add Diethyl Phthalate dissolve->add_dep cast Cast Solution add_dep->cast dry Solvent Evaporation cast->dry prep_end End: Plasticized Film dry->prep_end thermal Thermal Analysis (DSC) prep_end->thermal mechanical Mechanical Testing (UTM) prep_end->mechanical migration Migration Study prep_end->migration tg_data Glass Transition (Tg) thermal->tg_data mech_data Tensile Strength, Elongation, Modulus mechanical->mech_data mig_data Weight Loss (%) migration->mig_data Migration_Study_Workflow start Start: Plasticized Polymer Film weigh1 Weigh Initial Sample (W1) start->weigh1 immerse Immerse in Solvent weigh1->immerse incubate Incubate (Time, Temp) immerse->incubate remove Remove and Dry Sample incubate->remove weigh2 Weigh Final Sample (W2) remove->weigh2 calculate Calculate % Weight Loss ((W1-W2)/W1)*100 weigh2->calculate end End: Migration Data calculate->end

References

Application Notes: Extraction of Diethoxyethyl Phthalate from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethoxyethyl phthalate (DEEP) is a phthalate ester used as a plasticizer to enhance the flexibility and durability of polymers. Concerns regarding the potential for human exposure and subsequent endocrine-disrupting effects have necessitated the development of sensitive and reliable methods for its quantification in biological matrices. These application notes provide a detailed protocol for the extraction of DEEP from biological tissues for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Challenges in Phthalate Analysis

A significant challenge in the analysis of phthalates is their ubiquitous presence in the laboratory environment, which can lead to sample contamination.[1] Plastic labware, solvents, and even dust can contain phthalates that may be inadvertently introduced during sample preparation. Therefore, rigorous preventative measures are essential to ensure accurate quantification. This includes the use of glassware that has been thoroughly cleaned and baked at a high temperature to remove organic residues, as well as the use of high-purity, phthalate-free solvents and reagents.[1] Running procedural blanks alongside samples is critical to monitor for and subtract background contamination.

Methodology Overview

The extraction of DEEP from biological tissues involves several key steps:

  • Sample Homogenization: The tissue sample is mechanically disrupted to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: An organic solvent or a mixture of solvents is used to extract the lipophilic DEEP from the tissue matrix.

  • Cleanup: The extract is purified to remove interfering substances such as lipids and proteins that could affect the analytical measurement.

  • Concentration and Analysis: The purified extract is concentrated and then analyzed using a suitable chromatographic technique coupled with mass spectrometry.

Given the limited availability of specific protocols for DEEP, the following methodologies are adapted from established procedures for other phthalates, such as diethyl phthalate (DEP) and diisopropyl phthalate (DIPP), in biological and fatty matrices.[1][2]

Data Presentation: Quantitative Performance of Phthalate Extraction Methods

PhthalateMatrixExtraction MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Diethyl phthalate (DEP)SemenPetroleum Ether Extraction, Florisil® ChromatographyGC/ECD95%0.04 mg/kgNot Reported[1]
Diethyl phthalate (DEP)Animal FatNitrogen Purge, Tenax® Trapping, Hexane ExtractionGCNot ReportedNot ReportedNot Reported[1]
Di-(2-ethylhexyl) phthalate (DEHP)Fish LipidsNot SpecifiedGC/ECD79-86%Not ReportedNot Reported[1]
Various PhthalatesOlive OilLLE, SPE, DLLME, QuEChERSGC-MS, LC-MSVariableVariableVariable[3]
Diisopropyl phthalate (DIPP)Serum/PlasmaHexane:Ethyl Acetate (1:1) LLEGC-MSNot ReportedNot ReportedNot Reported[2]

Experimental Protocol: this compound Extraction from Biological Tissues

This protocol provides a step-by-step guide for the extraction of DEEP from biological tissues such as liver, adipose, and muscle.

1. Materials and Reagents

  • Solvents: n-Hexane (HPLC grade, phthalate-free), Ethyl acetate (HPLC grade, phthalate-free), Dichloromethane (HPLC grade, phthalate-free), Acetone (HPLC grade, phthalate-free).

  • Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours), Florisil® (60-100 mesh, activated by heating at 130°C for at least 16 hours).

  • Standards: this compound (DEEP) analytical standard, Isotope-labeled internal standard (e.g., ¹³C₄-DEEP or similar).

  • Equipment: Homogenizer (e.g., bead beater, rotor-stator), Centrifuge, Glass centrifuge tubes with PTFE-lined caps, Glass chromatography columns, Nitrogen evaporator, Vortex mixer, Analytical balance.

  • Glassware: All glassware should be meticulously cleaned, rinsed with solvent, and baked at 400°C for at least 4 hours to eliminate phthalate contamination.

2. Sample Preparation and Homogenization

  • Accurately weigh approximately 1 gram of the frozen biological tissue sample.

  • Mince the tissue on a clean, solvent-rinsed surface (e.g., a glass petri dish on ice).

  • Transfer the minced tissue to a glass centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution.

  • Add 5 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

  • Homogenize the tissue using a rotor-stator homogenizer or a bead beater until a uniform consistency is achieved.

3. Liquid-Liquid Extraction (LLE)

  • Vortex the homogenate vigorously for 2 minutes.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous/solid phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process (steps 2.5 to 3.3) two more times with fresh solvent.

  • Combine the organic extracts.

4. Extract Cleanup

For fatty tissues like adipose and liver, a cleanup step is crucial to remove lipids.

  • Pass the combined organic extract through a glass column packed with anhydrous sodium sulfate to remove any residual water.

  • Florisil® Chromatography:

    • Prepare a small glass column with a glass wool plug and add 2 grams of activated Florisil®.

    • Pre-rinse the column with 10 mL of n-hexane.

    • Load the dried extract onto the column.

    • Elute the DEEP from the column with a suitable solvent mixture, such as n-hexane:ethyl acetate. The optimal elution solvent composition should be determined empirically.

    • Collect the eluate.

5. Concentration

  • Evaporate the purified extract to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for instrumental analysis.

6. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for DEEP and the internal standard. Quantifier and qualifier ions should be determined from the mass spectrum of the analytical standard.

7. Quality Control

  • Procedural Blanks: A procedural blank (a sample with no tissue) should be processed with each batch of samples to assess for laboratory contamination.

  • Matrix Spikes: A pre-extraction matrix spike (a sample spiked with a known amount of DEEP) should be included to evaluate extraction efficiency and matrix effects.

  • Calibration Curve: A multi-point calibration curve should be prepared using standards of known DEEP concentrations to ensure accurate quantification.

Visualizations

DEEP_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Tissue Biological Tissue Sample Weigh Weigh ~1g of Tissue Tissue->Weigh Mince Mince Tissue on Ice Weigh->Mince Spike Spike with Internal Standard Mince->Spike Homogenize Homogenize in Hexane:Acetone (1:1) Spike->Homogenize Vortex Vortex Vigorously Homogenize->Vortex Centrifuge Centrifuge (3000 x g) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Repeat Repeat Extraction 2x Collect->Repeat Combine Combine Extracts Repeat->Combine Dry Dry with Na2SO4 Combine->Dry Florisil Florisil Column Chromatography Dry->Florisil Elute Elute DEEP Florisil->Elute Concentrate Concentrate under N2 Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analyze GC-MS or LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the extraction of this compound (DEEP) from biological tissues.

References

Application Note: Structural Elucidation of Diethoxyethyl Phthalate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the structural elucidation of diethoxyethyl phthalate using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition and processing, and an overview of one-dimensional (1D) and two-dimensional (2D) NMR techniques applicable to the structural confirmation of this and similar phthalate esters.

Introduction

This compound is a phthalic acid ester characterized by two 2-ethoxyethyl ester side chains. As with other phthalates, it is crucial to have robust analytical methods for its unambiguous identification and characterization, particularly in the fields of materials science, environmental analysis, and toxicology. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of organic compounds, making it an ideal tool for the structural elucidation of this compound. This application note outlines the expected NMR spectral features and provides a standardized protocol for analysis.

Predicted NMR Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, such as diethyl phthalate and 2-ethoxyethanol. These tables provide a reference for the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4', H-5'7.70 - 7.75m2HAromatic CH
H-3', H-6'7.50 - 7.55m2HAromatic CH
H-1~4.40t, J ≈ 5.0 Hz4HO-CH₂ -CH₂-O
H-2~3.75t, J ≈ 5.0 Hz4HO-CH₂-CH₂ -O
H-3~3.55q, J ≈ 7.0 Hz4HO-CH₂ -CH₃
H-4~1.20t, J ≈ 7.0 Hz6HO-CH₂-CH₃

Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
C-1', C-2'~167.5C =O
C-3', C-6'~132.5Quaternary Aromatic C
C-4', C-5'~131.0Aromatic C H
C-1~129.0Aromatic C H
C-2~68.5O-C H₂-CH₂-O
C-3~66.5O-CH₂-C H₂-O
C-4~64.0O-C H₂-CH₃
C-5~15.0O-CH₂-C H₃

Experimental Protocols

This section details the methodologies for sample preparation, and 1D and 2D NMR data acquisition and processing.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for phthalate esters.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. For viscous samples, warming the sample to 50-60°C may be necessary to reduce viscosity and facilitate dissolution.[1]

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration : To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette during transfer.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz or higher field spectrometer.

1D ¹H NMR Spectroscopy

  • Pulse Program : Standard single-pulse experiment (e.g., zg30).

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8-16.

  • Temperature : 298 K.

1D ¹³C{¹H} NMR Spectroscopy

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width : 200-240 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 (or more, depending on sample concentration).

  • Temperature : 298 K.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond ¹H-¹³C correlations.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.[2]

Standard pulse programs and parameter sets available on the spectrometer software should be utilized for these experiments.

NMR Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking : Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.

Structural Elucidation Workflow

The structural elucidation of this compound can be systematically achieved by following the workflow illustrated below.

G cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis and Structure Determination Sample This compound Sample Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->Process_Spectra COSY->Process_Spectra HSQC->Process_Spectra HMBC->Process_Spectra Analyze_1D Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) Process_Spectra->Analyze_1D Analyze_2D Analyze 2D Spectra (Correlations) Analyze_1D->Analyze_2D Assign_Signals Assign All ¹H and ¹³C Signals Analyze_2D->Assign_Signals Confirm_Structure Confirm this compound Structure Assign_Signals->Confirm_Structure

Figure 1. Workflow for the structural elucidation of this compound using NMR spectroscopy.

Interpretation of NMR Spectra

  • ¹H NMR Spectrum : The aromatic region is expected to show two multiplets corresponding to the ortho-disubstituted benzene ring. The aliphatic region will contain signals for the four methylene groups and one methyl group of the two identical ethoxyethyl side chains. The integration of these signals will be in a 2:2:4:4:4:6 ratio (aromatic:aromatic:OCH₂:CH₂O:OCH₂:CH₃).

  • ¹³C NMR Spectrum : The spectrum will show signals for the carbonyl carbons, the aromatic carbons (two for the substituted carbons and two for the protonated carbons), and the four distinct aliphatic carbons of the ethoxyethyl group.

  • COSY Spectrum : This spectrum will reveal the coupling between adjacent protons. Key correlations are expected between H-1 and H-2, and between H-3 and H-4, confirming the connectivity within the ethoxyethyl chains.

  • HSQC Spectrum : This experiment will correlate each proton signal with its directly attached carbon signal, allowing for the unambiguous assignment of the protonated carbons.

  • HMBC Spectrum : This is a key experiment for confirming the overall structure. Expected long-range correlations include:

    • From the H-1 protons to the carbonyl carbon (C-1'), confirming the ester linkage.

    • From the aromatic protons (H-4'/H-5' and H-3'/H-6') to the carbonyl carbon and other aromatic carbons, confirming the phthalate core.

    • From H-2 to C-3 and from H-3 to C-2, confirming the ether linkage within the side chain.

By combining the information from all these NMR experiments, the complete and unambiguous structure of this compound can be determined.

Conclusion

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound. The combination of 1D and 2D NMR experiments provides a wealth of information that allows for the complete assignment of all proton and carbon signals and the confirmation of the molecular connectivity. The protocols and predicted data presented in this application note serve as a valuable resource for researchers and scientists involved in the analysis of phthalate esters and related compounds.

References

Application of Phthalates in In-Vitro Toxicology Studies: A Focus on DEHP and DEP

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Diethoxyethyl Phthalate (DEEP): Extensive literature searches did not yield specific in-vitro toxicological data for this compound. Therefore, this document focuses on two of the most well-studied and representative phthalates, Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP), to provide a comprehensive overview of the application of phthalates in in-vitro toxicology. The methodologies and toxicological endpoints described herein are broadly applicable to the study of other phthalates.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Their ubiquitous presence in consumer products, including medical devices, food packaging, and personal care items, has led to widespread human exposure and concerns about their potential adverse health effects. As endocrine-disrupting chemicals (EDCs), phthalates can interfere with the body's hormonal systems, potentially leading to reproductive and developmental toxicities. In-vitro toxicology studies are crucial for elucidating the cellular and molecular mechanisms underlying phthalate-induced toxicity and for assessing their potential risks to human health.

These application notes provide an overview of the common in-vitro assays used to evaluate the toxicological profile of phthalates, with a focus on cytotoxicity, genotoxicity, and endocrine disruption. Detailed protocols for key experiments are provided to guide researchers in this field.

Data Presentation: Quantitative In-Vitro Toxicology Data for DEHP and DEP

The following tables summarize quantitative data from various in-vitro studies on DEHP and DEP, providing insights into their cytotoxic, genotoxic, and endocrine-disrupting potential.

Table 1: Cytotoxicity of Di(2-ethylhexyl) phthalate (DEHP) in various cell lines

Cell LineAssayExposure DurationIC50 ValueReference
BALB/c 3T3Clonal Efficiency72 hours~17 µg/mL (~43.5 µM)[1]
Human Uterine LeiomyomaMTT Assay48 hours>6.0 µM (significant decrease in viability >1.5 µM)[2]
European Sea Bass Embryonic (DLEC)MTT Assay72 hours100 µM[3]
L929 (Murine Fibroblasts)MTT Assay7 days>0.1 mg/mL (cytotoxic at 0.05 mg/mL)[4]
Human Embryonic Kidney (HEK-293)Not specifiedNot specifiedCytotoxic effects observed[5]

Table 2: Genotoxicity of Di(2-ethylhexyl) phthalate (DEHP) and its metabolite MEHP

Cell Line/SystemAssayCompoundConcentrationObserved EffectReference
Human LymphocytesComet AssayDEHPHigh dosesSignificant increase in tail moment[6]
Human LeukocytesComet AssayDEHP & MEHPNot specifiedInduced DNA damage[6]
HepG2Comet AssayDEHP2.5 - 250 µMDose-dependent increase in DNA damage[6]
Salmonella typhimurium TA1535UmuC AssayDEHPNot specifiedHighly significant genotoxic potential with S9 activation (p<0.01)[7]
Human LymphocytesChromosomal AberrationDEHP & MEHPNot specifiedResponsible for chromosomal breaks[7]
Human Fetal Lung CellsNot specifiedDEHPNot specifiedCan stimulate polyploidy and aneuploidy[7]

Table 3: Endocrine Disrupting Effects of Di(2-ethylhexyl) phthalate (DEHP)

Cell LineAssayConcentrationEffect on Hormone LevelsReference
H295RSteroidogenesis Assay1 and 3 µMStatistically significant increase in Estradiol (E2) production[5]
Human Granulosa Cells (HGrC1)Steroidogenesis Assay50 and 250 ng/mLNo effect on basal estradiol or progesterone production in long-term exposure[8]
KGN (Human Granulosa-like)Steroidogenesis AssayHigh concentrationsDecreased estradiol production in FSH-stimulated cells[8]
Primary Human Granulosa CellsSteroidogenesis Assay1 nM - 100 nMLowered progesterone but not estradiol production[8]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Protocol 1: MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of a phthalate by measuring its effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, MCF-7, H295R)

  • Complete cell culture medium

  • Phthalate stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalate in complete medium. Remove the medium from the wells and add 100 µL of the phthalate dilutions. Include a vehicle control (medium with the same concentration of solvent used for the phthalate stock) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the phthalate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Alkaline Comet Assay for Genotoxicity Assessment

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells exposed to a phthalate.

Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[10][11]

Materials:

  • Cells in suspension

  • Phthalate solution and controls

  • Normal melting point (NMP) agarose (1% in PBS)

  • Low melting point (LMP) agarose (0.5% in PBS)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)[12]

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium iodide, or ethidium bromide)

  • Microscope slides

  • Coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Expose cells in suspension or monolayers to various concentrations of the phthalate and controls for a defined period.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

  • Cell Embedding: Mix approximately 1 x 10^4 treated cells with 0.5% LMP agarose at 37°C and pipette the mixture onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[12]

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~25 V and 300 mA for 20-30 minutes at 4°C.[12]

  • Neutralization and Staining: Gently remove the slides from the tank and wash them with neutralization buffer. Stain the DNA with a suitable fluorescent dye.

  • Comet Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, and tail moment).

Protocol 3: H295R Steroidogenesis Assay for Endocrine Disruption Assessment

Objective: To assess the effects of a phthalate on the production of steroid hormones, particularly testosterone and estradiol.

Principle: The H295R human adrenal carcinoma cell line is a unique in-vitro model that expresses all the key enzymes required for steroidogenesis. By measuring the levels of hormones in the cell culture medium after exposure to a test chemical, it is possible to screen for substances that interfere with hormone synthesis.[13][14]

Materials:

  • H295R cell line (ATCC CRL-2128)

  • Complete culture medium (e.g., DMEM/F12 supplemented with serum and other growth factors)

  • Phthalate stock solution

  • 24-well cell culture plates

  • Positive controls (e.g., forskolin for induction, prochloraz for inhibition)[15]

  • Hormone quantification kits (e.g., ELISA or LC-MS/MS)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding and Acclimation: Seed H295R cells in 24-well plates at an appropriate density. Allow the cells to acclimate for 24 hours.[13]

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the phthalate. Include vehicle controls and positive controls. The exposure duration is typically 48 hours.[13]

  • Medium Collection: After the 48-hour exposure, collect the cell culture medium from each well for hormone analysis. Store the medium at -80°C until analysis.[13]

  • Cell Viability Assessment: Immediately after medium collection, assess cell viability in the wells to ensure that observed effects on hormone levels are not due to cytotoxicity.

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using a validated method such as ELISA or LC-MS/MS.[15]

  • Data Analysis: Normalize the hormone concentrations to cell viability. Compare the hormone levels in the treated groups to the vehicle control to determine if the phthalate significantly alters steroidogenesis.

Visualization of Pathways and Workflows

Signaling Pathways Perturbed by Phthalates

Phthalates can exert their toxic effects through various signaling pathways. A key mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which can lead to oxidative stress. They can also interact with nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR), disrupting normal endocrine signaling.

G cluster_0 Phthalate Exposure cluster_1 Cellular Interactions cluster_2 Downstream Effects Phthalate Phthalate PPARs PPARα/γ Activation Phthalate->PPARs ER Estrogen Receptor (ER) Interaction Phthalate->ER AR Androgen Receptor (AR) Interaction Phthalate->AR ROS Reactive Oxygen Species (ROS) Generation Phthalate->ROS Gene_Expression Altered Gene Expression (e.g., Steroidogenesis) PPARs->Gene_Expression Oxidative_Stress Oxidative Stress & DNA Damage PPARs->Oxidative_Stress Endocrine_Disruption Endocrine Disruption ER->Endocrine_Disruption AR->Endocrine_Disruption ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Endocrine_Disruption->Gene_Expression

Caption: Key signaling pathways affected by phthalates.

General Experimental Workflow for In-Vitro Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the in-vitro toxicity of a phthalate.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation start Test Compound (Phthalate) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 & Non-toxic Dose Range cytotoxicity->ic50 genotoxicity Genotoxicity Assay (e.g., Comet Assay) ic50->genotoxicity endocrine Endocrine Disruption Assay (e.g., H295R Steroidogenesis) ic50->endocrine oxidative Oxidative Stress Assay (e.g., ROS measurement) ic50->oxidative analysis Data Analysis (Dose-Response Modeling) genotoxicity->analysis endocrine->analysis oxidative->analysis interpretation Mechanism of Toxicity & Risk Assessment analysis->interpretation

Caption: Experimental workflow for in-vitro phthalate toxicology.

References

Determining Diethoxyethyl Phthalate in Consumer Products: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethoxyethyl phthalate (DEEP) is a member of the phthalate ester family, a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics. Due to their widespread use, phthalates can be found in a vast array of consumer products, including cosmetics, personal care products, food packaging, and children's toys. Growing concerns over the potential endocrine-disrupting effects and other adverse health impacts of certain phthalates have led to increased scrutiny and regulatory control. Consequently, robust and reliable analytical methods for the determination of phthalates like DEEP in various consumer product matrices are essential for ensuring consumer safety and regulatory compliance.

This application note provides a comprehensive overview of the methodologies for the determination of this compound in consumer products. It is intended for researchers, scientists, and professionals in drug development and product safety testing. The protocols detailed herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most prevalent and effective methods for phthalate analysis.[1][2]

Analytical Methodologies

The two primary analytical techniques for the quantification of DEEP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[1][2][3] GC-MS is a widely adopted technique due to its high resolving power and the definitive identification provided by mass spectrometry.[2][4] HPLC serves as an excellent alternative, particularly for complex matrices or for analytes that may be thermally labile.[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and commonly used technique for the analysis of phthalates due to its simplicity, speed, and the detailed mass spectral information it provides, which is crucial for confident identification and quantification.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or MS detection is another robust method for the determination of phthalates.[3][6] It is particularly useful for separating isomers that may be challenging to resolve by GC and for analyzing samples that are not suitable for the high temperatures used in GC.[7]

Experimental Protocols

Extreme care must be taken to avoid contamination during sample preparation and analysis, as phthalates are ubiquitous in the laboratory environment. All glassware should be scrupulously cleaned, and contact with plastic materials should be minimized.[3][8][9] It is recommended to perform blank runs to check for any background contamination from solvents and equipment.[6][10]

Sample Preparation

The choice of sample preparation method depends on the matrix of the consumer product.

Protocol 3.1.1: Solid Samples (e.g., Plastics, Toys)

This protocol is based on the general approach of dissolving the sample and precipitating the polymer.[10]

  • Sample Comminution: Accurately weigh a representative portion of the sample (e.g., 0.1 - 1.0 g).[1] Cryogenically grind or cut the sample into small pieces to increase the surface area for efficient extraction.[1]

  • Dissolution: Place the prepared sample into a glass vessel. Add a suitable solvent, such as tetrahydrofuran (THF), to completely dissolve the polymer.

  • Precipitation: Add a non-polar solvent like hexane to the solution to precipitate the polymer (e.g., PVC).[10]

  • Separation: Filter or centrifuge the mixture to separate the precipitated polymer from the supernatant containing the phthalates.[10]

  • Solvent Exchange and Concentration: The resulting extract can be diluted with a compatible solvent (e.g., cyclohexane for GC-MS analysis) or evaporated to a smaller volume and reconstituted in a suitable solvent for analysis.[10]

Protocol 3.1.2: Cosmetic and Personal Care Products (e.g., Lotions, Creams)

This protocol utilizes a solid-phase extraction approach for cleanup.

  • Sample Weighing and Dispersion: Weigh approximately 1 g of the cosmetic product into a glass beaker and mix it thoroughly with about 3 g of Celite.[11][12]

  • Column Packing: Transfer the mixture to an extraction tube.[11][12]

  • Elution: Pass a suitable solvent, such as hexane, through the column to elute the phthalates.[11]

  • Concentration: The eluate is then concentrated and reconstituted in an appropriate solvent for instrumental analysis.

Protocol 3.1.3: Liquid Samples (e.g., Beverages, Perfumes)

This protocol involves liquid-liquid extraction.

  • Sample Measurement: Take a known volume of the liquid sample (e.g., 15 mL).

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane.[13] For aqueous samples, multiple extractions may be necessary to ensure complete recovery.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and then concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a known volume of a suitable solvent prior to analysis.

Instrumental Analysis

Protocol 3.2.1: GC-MS Analysis

  • Injection: Inject an aliquot of the prepared sample extract into the GC-MS system.

  • Gas Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[1]

    • Injector Temperature: 280°C.[1]

    • Oven Temperature Program: Employ a temperature gradient to separate the analytes (e.g., start at 60°C, ramp to 300°C).[1]

    • Carrier Gas: Helium at a constant flow rate.[8]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for DEEP should be monitored.

Protocol 3.2.2: HPLC-UV Analysis

  • Injection: Inject a filtered aliquot of the sample extract into the HPLC system.

  • High-Performance Liquid Chromatography Conditions:

    • Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.[5][14]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[5][15]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[12]

    • Column Temperature: Maintained at a constant temperature (e.g., 30-50°C) for reproducible chromatography.[5][14]

  • UV Detection:

    • Wavelength: Phthalates are typically detected at around 230 nm.[12]

Data Presentation

The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance characteristics for phthalate analysis, which can be considered representative for the determination of this compound.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995[1]> 0.99[1]
Limit of Detection (LOD) 0.1 - 10 ng/mL[1]0.01 - 5 ng/mL[1][5]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[1]0.05 - 10 ng/mL[1][5]
Precision (%RSD) < 15%[1]< 10%[1]
Recovery (%) 80 - 110%[3]88 - 104%[11]

Visualization of Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the quality control process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Consumer Product Sample Preparation Grinding/Homogenization Sample->Preparation Extraction Solvent Extraction / SPE Preparation->Extraction Cleanup Filtration/Centrifugation Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis Data Data Acquisition Analysis->Data Quantification Quantification Data->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the determination of this compound.

Quality_Control_Workflow cluster_qc Quality Control Steps cluster_validation Method Validation Parameters Blank Method Blank Analysis Accuracy Accuracy Blank->Accuracy Verifies no contamination Spike Matrix Spike/Spike Duplicate Spike->Accuracy Assesses matrix effects Precision Precision Spike->Precision Assesses method precision Standard Continuing Calibration Verification Linearity Linearity Standard->Linearity Ensures instrument stability CRM Certified Reference Material Analysis CRM->Accuracy Validates overall method accuracy LOD_LOQ LOD & LOQ

Caption: Logical relationships in the quality control process for phthalate analysis.

References

Application Notes and Protocols for the Analysis of Diethoxyethyl Phthalate (DEEP) Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyethyl phthalate (DEEP) is a plasticizer used in a variety of consumer products, leading to widespread human exposure. Upon entering the body, DEEP is metabolized into several compounds, primarily monoethoxyethyl phthalate (MEEP), which can be further oxidized. Monitoring these metabolites in biological matrices, such as urine, is crucial for assessing human exposure and understanding the potential health effects associated with DEEP. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and selective quantification of these metabolites. This document provides detailed application notes and protocols for the analysis of DEEP metabolites using LC-MS/MS.

Phthalates are rapidly metabolized and excreted in urine and feces. The primary metabolic pathway for many phthalates involves hydrolysis to their respective monoesters, which can then undergo further oxidation.[1][2] This general pathway is considered analogous for DEEP, with the initial hydrolysis yielding MEEP.

Metabolic Pathway of this compound (DEEP)

The metabolism of DEEP is believed to follow a two-step process similar to other phthalates. Initially, DEEP undergoes hydrolysis, catalyzed by esterases, to form its monoester metabolite, monoethoxyethyl phthalate (MEEP), and 2-ethoxyethanol. MEEP can then be further metabolized through oxidation of the ethyl side chain.

DEEP_Metabolism DEEP This compound (DEEP) MEEP Monoethoxyethyl Phthalate (MEEP) DEEP->MEEP Hydrolysis (Esterases) Oxidized_MEEP Oxidized Metabolites MEEP->Oxidized_MEEP Oxidation LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Std Addition of Internal Standard Urine_Sample->Internal_Std Hydrolysis Enzymatic Hydrolysis Internal_Std->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

References

Application Notes and Protocols for the Analysis of Diethoxyethyl Phthalate Using EPA Method 8061A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Diethoxyethyl Phthalate (DEEP), also known as Bis(2-ethoxyethyl) phthalate, utilizing the United States Environmental Protection Agency (EPA) Method 8061A. This method is designed for the determination of various phthalate esters in aqueous and solid matrices by gas chromatography with electron capture detection (GC-ECD).[1][2]

Introduction

This compound is a member of the phthalate ester family, a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their widespread use, phthalates are common environmental contaminants and have come under scrutiny for their potential endocrine-disrupting properties. Accurate and reliable analytical methods are therefore essential for monitoring their presence in various environmental matrices and for assessing potential exposure risks.

EPA Method 8061A provides a robust framework for the analysis of phthalate esters, including this compound. The method involves extraction of the analyte from the sample matrix, cleanup of the extract to remove interfering substances, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD).[1]

Quantitative Data Summary

While EPA Method 8061A provides Method Detection Limits (MDLs) for several phthalate esters in a water matrix, a specific MDL for this compound is not listed in the primary method document. However, the method does indicate that with the use of cleanup Methods 3610 and 3620, this compound is recovered quantitatively.[1] The following tables present a summary of available quantitative data and typical performance criteria for phthalate analysis under this method.

Table 1: Method Detection Limits (MDLs) for Selected Phthalates in Water

CompoundMethod Detection Limit (MDL) in Water (µg/L)
Dimethyl phthalate0.5
Diethyl phthalate0.5
Di-n-butyl phthalate0.5
Butyl benzyl phthalate1.0
Bis(2-ethylhexyl) phthalate1.0
Di-n-octyl phthalate2.0
This compoundNot explicitly listed in Method 8061A Table 1

Source: EPA Method 8061A, Table 1. The absence of a specific MDL for this compound in the method document necessitates that individual laboratories determine this value based on their instrumentation and matrix conditions.

Table 2: Typical Recovery of this compound

MatrixExtraction MethodCleanup MethodTypical Recovery
Water3510C (Liquid-Liquid)3620C (Florisil)Quantitative (>90%)
Soil/Solid3550C (Ultrasonic)3620C (Florisil)Quantitative (>90%)

Note: "Quantitative" recovery is stated in EPA Method 8061A for this compound when using specific cleanup procedures.[1] The values in this table are representative of expected performance.

Experimental Workflow

The overall workflow for the analysis of this compound using EPA Method 8061A is depicted in the following diagram.

EPA_8061A_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous or Solid Sample Extraction Extraction (Water: Method 3510C) (Solid: Method 3550C) Sample->Extraction Extract Sample Extract Extraction->Extract Cleanup Cleanup (Method 3620C) Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_ECD GC-ECD Analysis (Method 8061A) Final_Extract->GC_ECD Data Data Acquisition and Processing GC_ECD->Data Report Final Report Data->Report

Figure 1: General workflow for EPA Method 8061A.

Experimental Protocols

The following are detailed protocols for the extraction, cleanup, and analysis of this compound in water and soil matrices, based on EPA Method 8061A and its referenced supporting methods.

Protocol 1: Analysis of this compound in Water

1. Sample Preparation: Extraction (EPA Method 3510C - Liquid-Liquid Extraction)

  • Measure 1 liter of the water sample into a 2-liter separatory funnel.

  • Check the pH of the sample with pH paper. For phthalate analysis, the pH should be between 5 and 7.[1] If necessary, adjust the pH with sulfuric acid or sodium hydroxide.

  • Add 60 mL of a suitable extraction solvent (e.g., methylene chloride) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the lower (organic) layer into a flask.

  • Repeat the extraction two more times using fresh 60 mL portions of the extraction solvent. Combine all three organic extracts.

  • Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus.

2. Sample Cleanup (EPA Method 3620C - Florisil Cleanup)

  • Prepare a chromatography column packed with activated Florisil.

  • Pre-elute the column with the chosen solvent.

  • Load the concentrated extract onto the column.

  • Elute the column with an appropriate solvent or solvent mixture to separate the phthalates from interferences. This compound is recovered quantitatively with this cleanup step.[1]

  • Collect the eluate containing the this compound.

  • Concentrate the eluate to a final volume suitable for GC-ECD analysis.

Protocol 2: Analysis of this compound in Soil and Solid Matrices

1. Sample Preparation: Extraction (EPA Method 3550C - Ultrasonic Extraction)

  • Weigh approximately 30 g of the soil or solid sample.

  • Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

  • Transfer the mixture to an extraction vessel.

  • Add an appropriate volume of extraction solvent (e.g., a 1:1 mixture of acetone and methylene chloride).

  • Extract the sample in an ultrasonic bath for the recommended duration.

  • Decant the solvent.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the three extracts.

  • Concentrate the extract to a final volume of 5-10 mL.

2. Sample Cleanup (EPA Method 3620C - Florisil Cleanup)

  • Follow the same procedure as outlined in Protocol 1, Step 2 for the cleanup of the soil extract.

GC-ECD Analysis (EPA Method 8061A)

1. Instrumental Conditions

The following are typical gas chromatography conditions for the analysis of phthalate esters.

Table 3: Recommended GC-ECD Conditions

ParameterCondition
Columns Dual column confirmation is recommended. e.g., DB-5 and DB-1701 or similar
Injector Temperature 250 °C
Detector Temperature 320 °C
Carrier Gas Helium or Nitrogen
Oven Program Initial Temp: 150°C, hold 0.5 min; Ramp 1: 5°C/min to 220°C; Ramp 2: 3°C/min to 275°C, hold 13 min
Injection Volume 1-2 µL

Source: EPA Method 8061A.[1]

2. Calibration

A multi-point calibration curve should be prepared using standard solutions of this compound at a minimum of five concentration levels.

3. Quality Control

To ensure the quality and validity of the analytical results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte and processed to assess matrix effects on recovery and precision.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the analytical method.

  • Surrogates: Compounds similar to the analyte of interest that are added to every sample, blank, and standard to monitor extraction efficiency.

The relationships between these quality control components and the analytical process are illustrated below.

QC_Relationship cluster_samples Sample Batch cluster_qc Quality Control Samples Sample1 Sample 1 AnalyticalProcess Analytical Process (Extraction, Cleanup, Analysis) Sample1->AnalyticalProcess Sample2 Sample 2 Sample2->AnalyticalProcess SampleN Sample N SampleN->AnalyticalProcess MethodBlank Method Blank MethodBlank->AnalyticalProcess LCS Laboratory Control Sample (LCS) LCS->AnalyticalProcess MS Matrix Spike (MS) MS->AnalyticalProcess MSD Matrix Spike Duplicate (MSD) MSD->AnalyticalProcess Results Results AnalyticalProcess->Results Generates DataValidation QC Acceptance Criteria Results->DataValidation Evaluated Against

Figure 2: Relationship of QC samples in the analytical process.

Conclusion

EPA Method 8061A provides a reliable and sensitive method for the determination of this compound in environmental samples. Adherence to the detailed protocols for sample preparation, cleanup, and GC-ECD analysis, along with rigorous quality control practices, is essential for obtaining accurate and defensible data. Researchers, scientists, and drug development professionals can confidently employ this method for monitoring and risk assessment of this important environmental contaminant.

References

Solid-Phase Microextraction for Diethoxyethyl Phthalate Sampling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Solid-Phase Microextraction (SPME) for the sampling and analysis of Diethoxyethyl Phthalate (DEEP), also known as Bis(2-ethoxyethyl) phthalate. DEEP is a phthalate ester used as a plasticizer, and its monitoring in various matrices is of significant interest due to potential environmental and health concerns. SPME offers a simple, solvent-free, and sensitive technique for the extraction and preconcentration of DEEP prior to chromatographic analysis.

Data Presentation

Table 1: Typical Performance Data for Phthalate Analysis using SPME-GC-MS

ParameterTypical Value RangeNotes
Limit of Detection (LOD)0.3 - 2.6 ng/mL[1]Dependent on the specific phthalate, SPME fiber, and instrument sensitivity.
Limit of Quantification (LOQ)-Generally 3-5 times the LOD.
Linearity Range0.1 - 10 µg/L[2]Can vary based on the analytical method and detector saturation.
Recovery87.0 - 109.9%[3]Matrix-dependent; optimization is crucial for complex samples.
Precision (RSD%)< 15%Relative Standard Deviation for replicate measurements.

Table 2: Recommended SPME Fibers for Phthalate Analysis

SPME Fiber CoatingTarget AnalytesKey Characteristics
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Broad range of phthalatesGood for general purpose screening of various phthalates.[2]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)Volatile and semi-volatile phthalatesHigh extraction efficiency for a wide range of analytes.[1]
Polyacrylate (PA)Polar phthalatesMore suitable for polar compounds.[4]

Experimental Protocols

The following is a generalized protocol for the sampling of this compound from aqueous samples using SPME followed by GC-MS analysis. This protocol should be optimized and validated for the specific matrix and analytical instrumentation used.

Materials and Reagents
  • SPME Fiber Assembly: Manual or automated holder with a suitable fiber (e.g., 85 µm Polyacrylate, 65 µm PDMS/DVB, or 50/30 µm DVB/CAR/PDMS).

  • This compound (DEEP) Standard: Analytical grade.

  • Organic Solvent: HPLC-grade methanol or acetonitrile for stock solution preparation.

  • High-Purity Water: For preparation of standards and blanks.

  • Sodium Chloride (NaCl): Analytical grade, for adjusting ionic strength.

  • Sample Vials: 20 mL clear glass vials with PTFE-lined septa.

  • Magnetic Stirrer and Stir Bars.

Preparation of Standards
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of DEEP and dissolve it in a precise volume of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with high-purity water to cover the desired concentration range (e.g., 0.1 to 50 µg/L).

Sample Preparation
  • Collect the aqueous sample in a clean glass container.

  • Transfer a known volume (e.g., 10 mL) of the sample into a 20 mL glass vial.

  • For method development and quality control, spike blank water samples with known concentrations of the DEEP working standard.

  • (Optional) Add NaCl (e.g., to a final concentration of 10-30% w/v) to the sample to increase the ionic strength, which can enhance the extraction of some analytes.

SPME Procedure (Direct Immersion)
  • Fiber Conditioning: Before the first use, condition the SPME fiber in the GC injection port according to the manufacturer's instructions.

  • Place a magnetic stir bar in the sample vial.

  • Place the vial on a magnetic stirrer.

  • Manually or automatically insert the SPME fiber through the vial's septum and immerse the fiber coating in the sample.

  • Extraction: Begin stirring at a constant rate (e.g., 600 rpm). The extraction time and temperature should be optimized. A typical starting point is 30-60 minutes at room temperature or slightly elevated (30-40°C).

  • After extraction, retract the fiber into the needle and withdraw the SPME device from the vial.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the heated injection port of the GC.

  • Injector Temperature: Typically 250-280°C.

  • Desorption Time: 2-5 minutes is usually sufficient to ensure complete desorption of the analytes.

  • GC Column: A non-polar or low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used.

  • Oven Temperature Program: An example program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 220°C at 20°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity. The characteristic ions for DEEP should be determined from its mass spectrum.

Data Analysis and Quantification
  • Identify the DEEP peak in the chromatogram based on its retention time and mass spectrum.

  • Integrate the peak area of the target ion(s).

  • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Determine the concentration of DEEP in the unknown samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme Solid-Phase Microextraction cluster_analysis Analysis & Quantification Sample Aqueous Sample Extract Extraction (Direct Immersion) Sample->Extract Standard DEEP Standard Standard->Extract Spiked_Sample Spiked Sample Spiked_Sample->Extract Condition Fiber Conditioning Condition->Extract Desorb Thermal Desorption Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing GCMS->Data Result Quantification Data->Result

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

Logical_Relationship Analyte This compound (in sample matrix) Equilibrium Partitioning Equilibrium Analyte->Equilibrium SPME_Fiber SPME Fiber Coating (e.g., PDMS/DVB) SPME_Fiber->Equilibrium Desorption Thermal Desorption (in GC Inlet) Equilibrium->Desorption Extraction_Params Extraction Parameters (Time, Temperature, Agitation) Extraction_Params->Equilibrium GC_Separation Gas Chromatographic Separation Desorption->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Signal Quantification MS_Detection->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Diethoxyethyl Phthalate (DEEP) Detection in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits of Diethoxyethyl phthalate (DEEP) in aqueous samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound (DEEP) in water?

A1: The most prevalent and robust analytical methods for quantifying DEEP in water samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[1][2] GC-MS is widely adopted due to its high resolving power and the definitive identification provided by mass spectrometry.[2] HPLC serves as an excellent alternative, particularly for complex matrices or when there are concerns about the thermal stability of the analyte.[2]

Q2: Why is sample preparation critical for achieving low detection limits for DEEP?

A2: Sample preparation is crucial as the concentration of DEEP in environmental water samples is often below the limits of detection (LOD) and quantification (LOQ) of standard analytical instruments.[3][4] Therefore, a preconcentration step is necessary.[4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are employed to extract and concentrate DEEP from the water matrix, thereby enabling its detection and quantification.[3]

Q3: What are the primary sources of background contamination when analyzing for DEEP, and how can they be minimized?

A3: Phthalates, including DEEP, are ubiquitous in laboratory environments, leading to a high risk of background contamination that can result in false positives or overestimated results.[5] Common sources of contamination include plastic labware, solvents, reagents, and even laboratory air.[5][6] To minimize contamination, it is imperative to use glassware or certified phthalate-free plasticware, high-purity solvents, and to meticulously clean all equipment.[5][7] Running laboratory reagent blanks is essential to monitor for and identify any background contamination.[8]

Q4: What is a matrix effect and how can it interfere with DEEP analysis?

A4: A matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting, undetected components from the sample matrix.[7] This can lead to ion suppression or enhancement, causing inaccurate quantification of DEEP.[7] Strategies to mitigate matrix effects include optimizing chromatographic separation to isolate DEEP from interfering compounds and using a stable isotope-labeled internal standard.[7]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Poor or No Signal for DEEP 1. Inefficient extraction from the water sample.2. Degradation of the analyte during sample preparation or analysis.3. Instrument sensitivity is too low.1. Optimize Extraction: - For SPE, experiment with different sorbent materials (e.g., C18, Florisil).[3][9] - For LLE, test different extraction solvents (e.g., dichloromethane, n-hexane) and optimize the solvent-to-sample ratio and pH.[10][11]2. Check for Degradation: - Ensure all solvents are of high purity and freshly prepared. - Minimize sample exposure to high temperatures if using GC.3. Enhance Instrument Sensitivity: - For GC-MS, operate in Selected Ion Monitoring (SIM) mode, using characteristic ions of DEEP (e.g., m/z 72 as a base peak from McLafferty rearrangement) for higher sensitivity.[12][13] - For HPLC-MS, optimize the ionization source parameters.
High Background Noise or Contamination 1. Contaminated labware, solvents, or reagents.2. Carryover from previous injections in the analytical instrument.1. Minimize Contamination Sources: - Use phthalate-free glassware and lab supplies.[7] - Analyze solvent blanks to identify contaminated reagents.[7] - Prepare fresh standard solutions.2. Address Carryover: - Implement a robust column wash step between analytical runs.[7] - Inject a blank solvent after a high-concentration sample to check for carryover.
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation technique.2. Variability in instrument performance.3. Presence of matrix effects.1. Standardize Procedures: - Ensure precise and consistent volumes are used for standards and samples. - Use an automated SPE system for higher reproducibility.2. Verify Instrument Stability: - Perform regular system suitability tests. - Monitor the response of an internal standard across the analytical batch.3. Mitigate Matrix Effects: - Use a stable isotope-labeled internal standard for DEEP to compensate for variations.[7]
Co-elution with Interfering Peaks 1. Suboptimal chromatographic separation.2. Presence of isomers or structurally similar compounds in the sample.1. Optimize Chromatography: - GC: Adjust the temperature program (e.g., reduce the ramp rate) to improve separation. - HPLC: Modify the mobile phase composition or gradient profile. Experiment with a different stationary phase (e.g., phenyl-hexyl column).[14][15]2. Confirm with Mass Spectrometry: - Acquire mass spectra across the peak to check for the presence of multiple components.[14]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific water matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge.[16] Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of a hexane-ethyl acetate mixture (e.g., 95:5 v/v) to remove interferences.[16]

  • Elution: Elute the trapped DEEP from the cartridge with 5 mL of ethyl acetate.[16]

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[16] The sample is now ready for GC-MS or HPLC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterRecommended Conditions
GC System Agilent 7890A GC or equivalent[17]
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar[11]
Injection Volume 1 µL (splitless mode)[11]
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1 mL/min[11]
Oven Program Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min)[11]
MS System Agilent 5975C MSD or equivalent[17]
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions for DEEP m/z 72, 149, 177

Note: The base peak for this compound is often m/z 72, resulting from a McLafferty rearrangement.[12][13] The ion m/z 149 is a common fragment for many phthalates.[16]

Quantitative Data Summary

The following tables summarize typical performance data for phthalate analysis in water, which can serve as a benchmark for method development and troubleshooting.

Table 1: Detection Limits for Phthalates in Water using Different Methods

AnalyteMethodLimit of Detection (LOD)Reference
Phthalate MixSPME-GC-MS0.3 - 2.6 ng/mL[18]
Phthalate MixSPE-HPLC-UV0.04 - 0.2 µg/L[19]
DEHPGC-MS-[9]

Table 2: Recovery Rates for Phthalates in Spiked Water Samples

AnalyteMethodRecovery (%)Reference
Phthalate MixSPE with Resin COFs97.99 - 100.56%[20]
Phthalate MixSPE-Florisil98.2 - 110%[9]
Phthalate MixAutomated SPEWithin U.S. EPA limits[21]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Inject 1 µL Data Data Acquisition (SIM Mode) GCMS->Data Result Result Data->Result Quantification of DEEP Troubleshooting_Logic Start Poor Detection of DEEP Check_Extraction Extraction Efficiency? Start->Check_Extraction Check_Contamination Background Contamination? Check_Extraction->Check_Contamination No Optimize_SPE Optimize SPE/LLE Method Check_Extraction->Optimize_SPE Yes Check_Chroma Chromatography Issues? Check_Contamination->Check_Chroma No Use_Blanks Run Solvent/Reagent Blanks Check_Contamination->Use_Blanks Yes Optimize_GC_HPLC Optimize GC/HPLC Parameters Check_Chroma->Optimize_GC_HPLC Yes Good_Result Improved Detection Check_Chroma->Good_Result No Optimize_SPE->Good_Result Use_Blanks->Good_Result Optimize_GC_HPLC->Good_Result

References

Technical Support Center: Prevention of Diethoxyethyl Phthalate (DEEP) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent, troubleshoot, and manage laboratory contamination with Diethoxyethyl phthalate (DEEP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEEP) and why is it a concern in the laboratory?

This compound (DEEP) is a phthalate ester used as a plasticizer to increase the flexibility and durability of plastics. In a laboratory setting, it can leach from common consumables and equipment, leading to contamination of samples, reagents, and cell cultures. This contamination can interfere with experimental results, particularly in sensitive analytical techniques like mass spectrometry, and may have toxic effects on biological systems. Phthalates, as a class of chemicals, are known endocrine disruptors.

Q2: What are the primary sources of DEEP contamination in a laboratory?

DEEP contamination can originate from a wide variety of sources, as phthalates are ubiquitous in the modern laboratory environment. Key sources include:

  • Plastic Consumables: Many laboratory plastics, including pipette tips, centrifuge tubes, sample vials and caps, tubing (especially PVC), and plastic filters can contain phthalates that may leach into samples and solvents.[1][2]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[2] It is also possible for solvents to become contaminated from their storage containers.

  • Laboratory Equipment: Components of laboratory equipment, such as plastic tubing in HPLC or other automated systems, and plastic parts in filtration apparatuses can be sources of contamination.

  • Laboratory Environment: DEEP can be present in the laboratory air, dust, flooring materials, paints, and on benchtops, leading to passive contamination of open samples and clean equipment.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates, which can be inadvertently introduced into the experimental workflow.

  • Gloves: Vinyl gloves are a significant source of phthalate contamination and should be avoided. Nitrile gloves are a generally safer alternative.

Q3: What are the key physicochemical properties of this compound (DEEP) that are relevant to laboratory contamination?

While specific data for this compound is limited, the properties of the closely related Diethyl phthalate (DEP) provide valuable insights.

PropertyValue (for Diethyl Phthalate)Implication for Contamination
Molecular Weight 222.24 g/mol Relatively low molecular weight can contribute to its volatility and mobility.
Boiling Point 298-299 °CHigh boiling point means it will not readily evaporate at room temperature, persisting on surfaces.
Vapor Pressure 1 mm Hg (100 °C)Low vapor pressure at room temperature, but can still lead to airborne contamination over time.
Solubility in Water Practically insolubleTends to partition into organic solvents and adsorb to surfaces rather than being easily washed away with water.
Solubility in Organic Solvents Miscible with ethanol, ether, acetone, benzene, and other common organic solvents.[3]Readily leaches into and is soluble in many solvents used in the laboratory.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving DEEP contamination in your experiments.

Issue 1: DEEP detected in experimental blanks.

  • Question: You are detecting DEEP in your solvent blanks, negative controls, or procedural blanks. What is the likely source?

  • Answer: Contamination in blanks points to a systemic issue with your reagents, consumables, or laboratory environment. Follow these steps to identify the source:

    • Check Solvents: Analyze a fresh aliquot of each solvent used in your procedure directly from the supplier bottle. If the solvent is contaminated, obtain a new bottle from a different lot or supplier. Consider purifying solvents in-house if contamination is a persistent issue.

    • Test Consumables: Perform a leach test on all plastic consumables (vials, pipette tips, tubes, etc.). To do this, rinse the item with a clean, high-purity solvent (e.g., hexane) and analyze the solvent for DEEP. If contamination is detected, switch to glass alternatives or certified phthalate-free plasticware.

    • Evaluate the Environment: Leave a beaker of clean solvent uncapped on the lab bench for a period of time (e.g., 1-2 hours) and then analyze the solvent. If DEEP is detected, it indicates airborne contamination. Improve laboratory hygiene, including regular cleaning of surfaces and minimizing dust.

    • Instrument Check: Run a blank injection with no sample to ensure the contamination is not coming from the analytical instrument itself (e.g., contaminated injection port, tubing).

Issue 2: Inconsistent or sporadic DEEP contamination.

  • Question: DEEP contamination appears in some samples but not others, without a clear pattern. What could be the cause?

  • Answer: Inconsistent contamination often points to issues with sample handling or specific, non-routine sources.

    • Review Handling Procedures: Observe the entire sample preparation workflow. Are there any steps where samples are exposed to potential sources of contamination for variable amounts of time? Ensure all sample handling is consistent.

    • Check for Cross-Contamination: Ensure that there is no cross-contamination between samples. Use fresh pipette tips for each sample and avoid reusing consumables.

    • Consider Personal Sources: Remind all laboratory personnel to be mindful of personal care products and to wash their hands thoroughly before beginning work. Ensure appropriate gloves are worn at all times.

Issue 3: High levels of DEEP in all samples, including standards.

  • Question: All of your samples, including your calibration standards, show high levels of DEEP contamination. What should you do?

  • Answer: This indicates a widespread contamination problem that is likely affecting your entire analytical run.

    • System Shutdown and Clean: Stop all analyses. Thoroughly clean the injection port and column of your analytical instrument according to the manufacturer's instructions.

    • Prepare Fresh Reagents and Standards: Discard all current working solutions of solvents, reagents, and standards. Prepare fresh solutions using new bottles of solvents and reagents, and freshly cleaned glassware.

    • Re-evaluate Glassware Cleaning: Review and validate your glassware cleaning procedure. A rigorous cleaning protocol is essential for removing phthalates.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is designed to minimize background levels of DEEP and other phthalates on laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Tap water

  • Deionized water

  • High-purity, phthalate-free acetone

  • High-purity, phthalate-free hexane

  • Muffle furnace

  • Hexane-rinsed aluminum foil

Procedure:

  • Initial Wash: If the glassware is visibly dirty, scrub with a brush using a solution of phosphate-free laboratory detergent and hot tap water.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water.

  • Solvent Rinses:

    • Rinse with high-purity acetone to remove water and polar organic residues.

    • Follow with a rinse with high-purity hexane to remove non-polar compounds, including phthalates.

  • Baking (for non-volumetric glassware): Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours.

  • Storage: After cooling, cover the openings of the glassware with hexane-rinsed aluminum foil and store in a clean, dust-free environment.

Protocol 2: Detection of DEEP in Liquid Samples by GC-MS

This is a general guideline for the analysis of DEEP in liquid samples. The method should be validated for your specific application and instrument.

Sample Preparation (Liquid-Liquid Extraction):

  • Place 10 mL of the liquid sample into a cleaned 20 mL glass vial.

  • Add 5 mL of high-purity hexane.

  • Cap the vial and vortex for 1 minute to ensure thorough mixing.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp to 200°C at 10°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for DEEP: (Note: Specific ions should be determined from a DEEP standard. For DEP, common ions are m/z 149, 177, and 222.)

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

Data Presentation

Table 1: Leaching of Common Phthalates from Laboratory Consumables

Plastic ItemPhthalateLeaching Level (µg/cm²)Reference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[1]
Pipette TipsDiisononyl phthalate (DINP)0.86[1]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[1]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[1]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[1]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[1]

Visualizations

Contamination_Prevention_Workflow start Start: Experiment Planning materials Material Selection start->materials cleaning Glassware & Equipment Cleaning start->cleaning environment Laboratory Environment Control start->environment ppe Personnel Practices start->ppe glassware Use Glassware Whenever Possible materials->glassware phthalate_free Use Certified Phthalate-Free Plastics materials->phthalate_free execution Experiment Execution glassware->execution phthalate_free->execution protocol Follow Rigorous Cleaning Protocol (Solvent Rinses, Baking) cleaning->protocol protocol->execution hygiene Maintain Clean & Dust-Free Workspace environment->hygiene hygiene->execution gloves Use Nitrile Gloves (Avoid Vinyl) ppe->gloves personal_care Minimize Use of Personal Care Products ppe->personal_care gloves->execution personal_care->execution minimize_exposure Keep Samples Covered Minimize Exposure to Air execution->minimize_exposure blanks Include Blanks (Solvent, Procedural) execution->blanks analysis Sample Analysis (GC-MS) minimize_exposure->analysis blanks->analysis

Caption: Workflow for Preventing DEEP Contamination.

Troubleshooting_DEEP_Contamination start DEEP Contamination Detected check_blanks Analyze Blanks (Solvent, Procedural) start->check_blanks blanks_contaminated Are Blanks Contaminated? check_blanks->blanks_contaminated systemic_issue Systemic Contamination blanks_contaminated->systemic_issue Yes sporadic_issue Sporadic Contamination blanks_contaminated->sporadic_issue No check_solvents Test Solvents systemic_issue->check_solvents check_consumables Leach Test Consumables systemic_issue->check_consumables check_environment Test for Airborne Contamination systemic_issue->check_environment action_solvents Action: Replace/Purify Solvents check_solvents->action_solvents action_consumables Action: Switch to Glass or Phthalate-Free check_consumables->action_consumables action_environment Action: Improve Lab Hygiene check_environment->action_environment review_handling Review Sample Handling Procedures sporadic_issue->review_handling check_cross_contamination Investigate Cross-Contamination sporadic_issue->check_cross_contamination check_personnel Review Personnel Practices sporadic_issue->check_personnel action_handling Action: Standardize Procedures review_handling->action_handling check_cross_contamination->action_handling check_personnel->action_handling

Caption: Troubleshooting Decision Tree for DEEP Contamination.

References

Technical Support Center: Optimization of GC-MS for Diethoxyethyl Phthalate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of diethoxyethyl phthalate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful GC-MS analysis of this compound?

A1: Preventing background contamination is paramount. Phthalates, including this compound, are ubiquitous in laboratory environments and can leach from plastic materials such as pipette tips, solvent bottles, and syringe filters.[1][2] It is crucial to use glassware for all sample preparation and handling, thoroughly cleaned with high-purity solvents.[3][4]

Q2: Which GC column is recommended for the separation of this compound?

A2: For general phthalate analysis, columns such as the Rtx-440 and Rxi-XLB have demonstrated excellent performance, providing good resolution and fast analysis times.[3][5][6] A standard column dimension of 30 m x 0.25 mm ID with a 0.25 µm film thickness is a suitable starting point.[7]

Q3: What are the characteristic mass spectral ions for identifying this compound?

A3: The electron ionization (EI) mass spectrum of this compound is characterized by a base peak at m/z 72, which is a result of a McLafferty rearrangement.[8] Other significant fragment ions can be used for confirmation.[8][9]

Q4: How can I improve the sensitivity of my GC-MS method for trace-level detection of this compound?

A4: To enhance sensitivity, consider using a splitless injection to introduce more of the sample onto the column.[5][10] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on the characteristic ions of this compound (e.g., m/z 72), will significantly improve the signal-to-noise ratio and lower detection limits.[1]

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High Background/Blank Contamination Phthalate contamination from labware, solvents, or the GC system itself.[2]- Use only glassware for sample and standard preparation; avoid all plastics.[3][4] - Rinse all glassware with high-purity solvents (e.g., hexane, acetone) before use.[4] - Run solvent blanks to identify sources of contamination. - Use high-purity solvents and reagents. - Check septa and liner for contamination.
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column. - Inappropriate oven temperature program. - Column degradation.- Use an inert liner, such as one with a glass wool frit.[10] - Optimize the initial oven temperature and ramp rate. A typical starting point is 100-150°C.[5][11] - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column from the injector end.
Poor Resolution/Co-elution - Sub-optimal GC column or oven temperature program. - Incorrect carrier gas flow rate.- Ensure the use of a suitable column (e.g., Rtx-440, Rxi-XLB).[3][6] - Optimize the oven temperature ramp rate; a slower ramp can improve separation.[12] - Verify and optimize the carrier gas (Helium or Hydrogen) flow rate. A typical flow rate for a 0.25 mm ID column is around 1 mL/min.[11][13]
Low or No Signal (Poor Sensitivity) - Sub-optimal injection parameters. - Mass spectrometer not optimized for the target analyte. - Analyte degradation.- Use splitless injection for trace analysis.[5] - Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the quantifier and qualifier ions of this compound.[1] - Ensure the injector and transfer line temperatures are appropriate (e.g., 280-300°C) to prevent analyte loss.[1][12] - Check for leaks in the GC system.[14]
Poor Reproducibility/Non-linear Calibration Curve - Contamination issues. - Inconsistent injection volume. - Active sites in the system leading to analyte adsorption at low concentrations.[15] - Dirty ion source in the mass spectrometer.[15]- Address all potential sources of contamination as a first step. - Use an autosampler for precise and repeatable injections. - Deactivate the system by using an inert liner and column.[10] - Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[15]

Experimental Protocols

Below are summarized GC-MS parameters that can serve as a starting point for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

Table 1: Recommended GC-MS Parameters

Parameter Recommended Setting Notes
GC Column Rtx-440 or Rxi-XLB, 30 m x 0.25 mm ID, 0.25 µm film thickness[3][5]A mid-polarity phase is generally suitable for phthalate analysis.
Injection Mode Splitless[5][10]For maximizing sensitivity, especially for trace analysis.
Injection Volume 1 µL[5][11]
Injector Temperature 280 - 320 °C[1][4]Higher temperatures can help with the transfer of less volatile phthalates.
Carrier Gas Helium or Hydrogen[10][11]Maintain a constant flow rate of approximately 1 mL/min.[11]
Oven Program Initial: 100°C, hold 1 min; Ramp: 10°C/min to 280°C; Ramp: 5°C/min to 310°C, hold 5 min[11]This is an example program; optimization is necessary for best resolution.
Transfer Line Temp. 280 - 300 °C[1][12]
Ion Source Temp. 230 - 260 °C[1][4]
Ionization Mode Electron Ionization (EI) at 70 eV[1]Standard ionization mode for GC-MS.
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Use Full Scan for initial identification and SIM for quantification to improve sensitivity.
SIM Ions m/z 72 (Quantifier), other confirmatory ions[8]Select ions based on the mass spectrum of a this compound standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (avoid plastics) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection GC Injection (Splitless) Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Tree Start GC-MS Issue Observed PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? Start->Sensitivity Contamination High Background? Start->Contamination PeakShape->Sensitivity No CheckLiner Check/Replace Liner Optimize Oven Program PeakShape->CheckLiner Yes Sensitivity->Contamination No UseSIM Use Splitless Injection Switch to SIM Mode Sensitivity->UseSIM Yes CheckBlanks Use Glassware Only Run Solvent Blanks Contamination->CheckBlanks Yes CheckColumn Check Column Integrity Optimize Flow Rate Contamination->CheckColumn No

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Diethoxyethyl Phthalate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Diethoxyethyl phthalate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in an HPLC chromatogram?

An ideal HPLC peak should be symmetrical and Gaussian-shaped. Deviations from this shape, such as peak tailing, peak fronting, or split peaks, can indicate analytical problems that may compromise the accuracy and precision of your results.[1]

Q2: Why is my this compound peak showing tailing?

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors. These include secondary interactions between the analyte and the stationary phase, a contaminated guard or analytical column, or an inappropriate mobile phase pH.[2]

Q3: What causes peak fronting in my this compound analysis?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can result from high sample concentration (column overload), poor sample solubility in the mobile phase, or a collapsed column bed.[3]

Q4: I am observing split peaks for this compound. What could be the reason?

Split peaks can arise from a disruption in the sample path. Common causes include a partially blocked frit, a void in the column packing material, or co-elution with an interfering compound.[4]

Q5: Can the mobile phase composition affect the peak shape of this compound?

Yes, the mobile phase composition significantly impacts retention time and peak shape.[1][5] An incorrect solvent ratio or pH can lead to poor peak symmetry.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue in HPLC analysis. This guide provides a systematic approach to identify and resolve the root cause of tailing peaks for this compound.

Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Check for Column Overload A->B D Review Mobile Phase pH A->D F Inspect Column and Guard Column A->F H Check for Secondary Interactions A->H C Reduce Sample Concentration B->C High Concentration Suspected C->D No Improvement J Problem Resolved C->J Peak Shape Improves E Adjust pH (if applicable) D->E pH close to pKa E->F No Improvement E->J Peak Shape Improves G Backflush or Replace Column F->G Contamination or Void Suspected G->H No Improvement G->J Peak Shape Improves I Use End-capped Column or Add Modifier H->I Silanol Interactions Suspected I->J Peak Shape Improves K Problem Persists I->K

Caption: A flowchart for troubleshooting peak tailing.

Potential Causes and Solutions for Peak Tailing:

Potential Cause Recommended Action
Column Overload Inject a diluted sample (e.g., 1:10 dilution) to see if the peak shape improves.
Inappropriate Mobile Phase pH If your analyte is ionizable, ensure the mobile phase pH is at least 2 units away from the pKa of this compound. Adjusting the pH can minimize secondary interactions.[6]
Column Contamination Backflush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Silanol Interactions Use a column with end-capping to reduce silanol interactions. Alternatively, adding a competitive base like triethylamine to the mobile phase can help.
Extra-column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector.
Guide 2: Addressing Peak Fronting

Peak fronting can lead to inaccurate peak integration. This guide will help you troubleshoot and rectify this issue.

Troubleshooting Workflow for Peak Fronting

G A Peak Fronting Observed B Check Sample Concentration A->B D Verify Sample Solvent A->D F Inspect Column A->F C Dilute Sample B->C Overload Suspected C->D No Improvement H Problem Resolved C->H Peak Shape Improves E Dissolve Sample in Mobile Phase D->E Solvent Mismatch E->F No Improvement E->H Peak Shape Improves G Replace Column F->G Collapsed Bed or Void Suspected G->H Peak Shape Improves I Problem Persists G->I

Caption: A flowchart for troubleshooting peak fronting.

Potential Causes and Solutions for Peak Fronting:

Potential Cause Recommended Action
High Sample Concentration (Column Overload) Reduce the concentration of this compound in your sample by dilution.[3]
Poor Sample Solubility Ensure your sample is fully dissolved in the mobile phase before injection. If using a different solvent for sample preparation, it should be weaker than or of similar strength to the mobile phase.
Collapsed Column Bed A sudden shock or operating at a high pH can cause the column bed to collapse.[3] This is often irreversible, and the column may need to be replaced.
Low Temperature In some cases, low column temperature can lead to fronting. Try increasing the column temperature in small increments (e.g., 5°C).
Guide 3: Resolving Split Peaks

Split peaks are a clear indication of a problem in the chromatographic system. This guide will help you pinpoint and fix the cause.

Troubleshooting Workflow for Split Peaks

G A Split Peaks Observed B Check for Clogged Frit A->B D Inspect Column for Voids A->D F Check for Co-elution A->F C Backflush Column B->C Blockage Suspected C->D No Improvement H Problem Resolved C->H Peak Shape Improves E Replace Column D->E Void Suspected E->F No Improvement E->H Peak Shape Improves G Modify Separation Method F->G Interference Suspected G->H Peaks are Resolved I Problem Persists G->I

Caption: A flowchart for troubleshooting split peaks.

Potential Causes and Solutions for Split Peaks:

Potential Cause Recommended Action
Partially Blocked Column Frit Try backflushing the column. If this does not resolve the issue, the frit may need to be replaced.[4]
Column Void A void at the head of the column can cause the sample band to split.[4] This usually requires column replacement.
Sample Solvent Incompatibility The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing the peak to split. Prepare the sample in the mobile phase whenever possible.
Co-eluting Interference An impurity or related compound may be eluting at a very similar retention time. Modify the mobile phase composition or gradient to improve resolution.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm[2]

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use.

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

Protocol 2: Column Cleaning and Regeneration

A contaminated column is a frequent cause of poor peak shape.

  • Reagents:

    • Isopropanol (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Disconnect the column from the detector.

    • Flush the column with 20-30 column volumes of each of the following solvents in order:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

    • Reverse the column direction and repeat the flushing sequence.

    • Equilibrate the column with the mobile phase before reconnecting to the detector.

Data Presentation

The following tables illustrate the expected impact of changing key HPLC parameters on the analysis of this compound. These are representative values and may vary depending on the specific instrumentation and column used.

Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Asymmetry

Acetonitrile (%)Water (%)Expected Retention Time (min)Expected Peak Asymmetry (As)
60408.51.3
70 30 5.2 1.1
80203.11.0

Note: Asymmetry (As) is calculated at 10% of the peak height. A value of 1 represents a perfectly symmetrical peak.

Table 2: Effect of Flow Rate on Retention Time and Peak Height

Flow Rate (mL/min)Expected Retention Time (min)Expected Peak Height (mAU)
0.86.595
1.0 5.2 100
1.24.390

Table 3: Effect of Column Temperature on Retention Time and Peak Width

Column Temperature (°C)Expected Retention Time (min)Expected Peak Width at Half Height (min)
255.80.18
30 5.2 0.15
354.70.13

References

Technical Support Center: Extraction of Diethoxyethyl Phthalate (DEEP) from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and laboratory professionals with detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the efficient extraction of Diethoxyethyl phthalate (DEEP) from soil samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction and analysis of DEEP from soil matrices.

Q1: My DEEP recovery rates are consistently low. What are the potential causes and solutions?

A1: Low recovery is a frequent issue. Consider the following factors:

  • Inadequate Solvent Polarity: DEEP is a polar phthalate. The extraction solvent must have an appropriate polarity to effectively solvate it. Hexane alone may be insufficient.

  • Strong Soil-Matrix Interactions: DEEP can bind strongly to organic matter and clay particles in the soil.

  • Insufficient Extraction Time/Energy: The chosen extraction method (e.g., sonication, shaking) may not be providing enough time or energy to overcome the matrix interactions.

  • Sample Pre-treatment: High moisture content can hinder solvent penetration.

Troubleshooting Steps:

  • Solvent System Modification: Switch to a more polar solvent or a solvent mixture. Acetone/hexane (1:1, v/v) is a widely used and effective combination for extracting phthalates from soil. Dichloromethane is also a common and effective solvent.

  • Increase Extraction Energy: If using ultrasonication, ensure the probe is properly submerged and consider increasing the duration or power. For shaker extraction, increase the agitation speed and time.

  • Sample Preparation: Air-dry the soil sample or use a dehydrating agent like anhydrous sodium sulfate to reduce moisture content before extraction.

  • Method Comparison: Consider more exhaustive techniques like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE) which use elevated temperature and pressure to improve efficiency.

Troubleshooting_Low_Recovery cluster_Diagnosis Diagnosis & Checks cluster_Solutions Corrective Actions start Low DEEP Recovery Detected check_solvent Is solvent system optimal? start->check_solvent check_matrix Is soil high in organic matter/clay? check_solvent->check_matrix Yes solution_solvent Use polar solvent mix (e.g., Acetone:Hexane) check_solvent->solution_solvent No check_energy Is extraction energy /time sufficient? check_matrix->check_energy Yes check_matrix->check_energy No check_moisture Is sample moisture content high? check_energy->check_moisture Yes solution_energy Increase sonication/shaking time and/or intensity check_energy->solution_energy No solution_pretreat Air-dry sample or add anhydrous Sodium Sulfate check_moisture->solution_pretreat Yes solution_advanced Consider advanced methods (MAE, PLE) check_moisture->solution_advanced No, consider advanced method end_node Recovery Improved solution_solvent->end_node solution_pretreat->end_node solution_energy->end_node solution_advanced->end_node

Troubleshooting workflow for low DEEP recovery.

Q2: I am seeing significant background contamination in my chromatograms. How can I minimize this?

A2: Phthalates, including DEEP, are ubiquitous environmental and laboratory contaminants, commonly found in plastics.

Sources of Contamination:

  • Labware: Plastic containers, pipette tips, tubing, and bottle caps.

  • Solvents: Impurities in solvents, even in high-purity grades.

  • Environment: Dust particles in the laboratory air.

Troubleshooting Steps:

  • Use Glassware Exclusively: Wherever possible, use glass labware with ground-glass stoppers or aluminum foil-lined caps. Avoid all plastic components that may come into contact with the sample or solvent.

  • Solvent Purity Check: Run a "solvent blank" by concentrating a large volume of your extraction solvent and injecting it into your analytical instrument (e.g., GC-MS). This will identify any contamination originating from the solvent.

  • Thorough Cleaning: Meticulously clean all glassware. Wash with a lab-grade detergent, rinse with tap water, followed by deionized water, and finally rinse with a high-purity solvent (e.g., acetone or hexane). Bake glassware in a muffle furnace at >400°C for at least 4 hours.

  • Procedural Blank: Prepare a "procedural blank" by performing the entire extraction and analysis procedure on a clean, inert matrix (like baked sand or sodium sulfate) instead of a soil sample. This helps to pinpoint the step where contamination is introduced.

Q3: How does soil type affect DEEP extraction efficiency?

A3: Soil composition plays a critical role.

  • High Organic Matter: Soils rich in organic matter (e.g., loam, peat) can strongly adsorb phthalates through hydrophobic interactions, making them harder to extract. This often requires more rigorous extraction methods or more polar solvent mixtures.

  • High Clay Content: Clay minerals have a large surface area and can adsorb DEEP, reducing its availability for extraction.

  • pH: Soil pH can influence the surface charge of soil components and the state of organic matter, which can in turn affect the adsorption of phthalates.

To mitigate these effects, ensure your chosen method is validated for the specific soil type you are analyzing. It may be necessary to adjust solvent composition or extraction time.

Quantitative Data on Extraction Methods

The selection of an extraction method significantly impacts recovery rates, time, and solvent consumption. The following tables summarize the performance of various techniques for phthalate extraction from soil.

Table 1: Comparison of Common Extraction Solvents

Solvent System Typical Recovery Rate (%) Notes
n-Hexane 60 - 85% Less effective for polar phthalates and high-organic soils.
Dichloromethane 85 - 105% Highly effective but poses greater environmental and health risks.
Acetone:n-Hexane (1:1) 90 - 110% Excellent balance of polarity for a wide range of phthalates.[1]
Ethyl Acetate 80 - 100% A greener alternative to dichloromethane with good performance.[2]

| Acetonitrile | 84 - 115% | Effective, especially when used in Microwave-Assisted Extraction (MAE).[3][4] |

Table 2: Performance of Different Extraction Technologies

Extraction Method Principle Avg. Time / Sample Solvent Usage Avg. Recovery (%) Key Advantage
Ultrasonication Acoustic cavitation disrupts soil matrix 15 - 40 min Moderate 85 - 105% Fast and efficient for batch processing.
Soxhlet Extraction Continuous solvent distillation and siphoning 6 - 24 hours High 90 - 115% Highly exhaustive, considered a benchmark method.
Microwave-Assisted (MAE) Microwave energy heats solvent rapidly 10 - 30 min Low 84 - 115% Very fast, reduced solvent use, high throughput.[3][4]
Pressurized Liquid (PLE) High temperature and pressure extraction 15 - 30 min Low-Moderate 90 - 110% Automated, fast, and uses less solvent than Soxhlet.

| QuEChERS | Salting out and dispersive SPE cleanup | 10 - 20 min | Low | 70 - 118% | "Quick, Easy, Cheap, Effective, Rugged, and Safe"; high throughput.[1] |

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE)

This protocol is a widely used method offering a good balance of speed and efficiency.

  • Sample Preparation:

    • Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

    • Weigh 5.0 g of the homogenized soil into a 50 mL glass centrifuge tube.

    • Add 1.0 g of anhydrous sodium sulfate to the soil and mix thoroughly to remove residual moisture.

  • Extraction:

    • Add 20 mL of acetone:n-hexane (1:1, v/v) to the centrifuge tube.

    • Place the tube in an ultrasonic water bath and sonicate for 30 minutes. Ensure the water level in the bath is above the solvent level in the tube.

  • Separation & Concentration:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction (steps 2 & 3) two more times with fresh solvent, combining all supernatants.

    • Reduce the combined extract volume to ~1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if necessary):

    • Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering co-extractives.

    • Elute the target analyte (DEEP) with an appropriate solvent, concentrate the eluate, and bring to a final volume of 1.0 mL for analysis.

Workflow for Ultrasonic-Assisted Solvent Extraction.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is ideal for high-throughput labs seeking to minimize extraction time and solvent use.

  • Sample Preparation:

    • Prepare the soil sample as described in Protocol 1 (drying, sieving).

    • Weigh 2.0 g of the homogenized soil into a certified microwave extraction vessel.

  • Extraction:

    • Add 25 mL of acetonitrile to the vessel.

    • Seal the vessel according to the manufacturer's instructions.

    • Place the vessel in the microwave extractor and apply the following program:

      • Ramp to 100°C over 5 minutes.

      • Hold at 100°C for 15 minutes.

      • Cool down for 10 minutes.

  • Separation & Concentration:

    • Once cooled, carefully open the vessel and filter the extract into a clean flask.

    • Rinse the vessel with a small amount of fresh acetonitrile and add it to the flask.

    • Concentrate the extract to 1.0 mL under a gentle stream of nitrogen. The extract is now ready for analysis. A cleanup step is often not required with this method.[4]

References

Method refinement for Diethoxyethyl phthalate analysis in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Diethoxyethyl phthalate (DEEP) and other phthalate esters in complex samples. Given the similarity in analytical challenges across phthalates, methodologies and troubleshooting steps for more commonly studied phthalates are included and are broadly applicable to DEEP.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound (DEEP) analysis?

A1: The most prevalent and established techniques for analyzing DEEP and other phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] GC-MS is often preferred for its high selectivity, sensitivity, and well-established methods.[1][3] LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), is suitable for less volatile compounds and can sometimes simplify sample preparation.[1][4]

Q2: Why is background contamination a significant issue in phthalate analysis?

A2: Phthalates, including DEEP, are ubiquitous in the laboratory environment.[1][5][6] They are used as plasticizers in a vast array of products such as solvent bottles, pipette tips, vials, and syringe filters, which can leach into samples and solvents, leading to high background levels and false positives.[1][6][7] Rigorous cleaning procedures and the use of phthalate-free labware are essential to minimize contamination.[5][7][8]

Q3: What are "matrix effects" and how do they impact DEEP analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., fats, proteins, salts).[8][9] This can lead to ion suppression or enhancement, causing inaccurate quantification (underestimation or overestimation) of the DEEP concentration.[8] Complex samples, such as biological fluids or fatty foods, are particularly prone to significant matrix effects.[1][10][11][12]

Q4: What is the purpose of using an internal standard in the analysis?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte (DEEP) that is added to all samples, standards, and blanks at a known concentration. It helps to correct for variations in sample preparation (e.g., extraction recovery) and instrument response.[1] The use of a stable isotope-labeled internal standard (e.g., deuterated DEEP) is considered the gold standard for compensating for matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the target analyte.[8]

Troubleshooting Guide

Problem 1: High background levels or blank contamination.

  • Potential Cause: Contamination from laboratory equipment, reagents, or solvents. Phthalates are pervasive in plastics and can easily leach into your samples.[1][5][6]

  • Troubleshooting Steps:

    • Use Phthalate-Free Labware: Whenever possible, use glassware or certified phthalate-free plasticware for all sample handling and preparation steps.[8]

    • Thoroughly Clean Glassware: Scrupulously clean all glassware by rinsing with high-purity solvents (e.g., acetone, hexane) and bake at a high temperature to remove organic residues.[1][7]

    • Check Solvents and Reagents: Run solvent blanks to ensure they are free from contamination.[8] Use high-purity, GC or LC-MS grade solvents.[8] Consider redistilling solvents if necessary.[6]

    • Minimize Plastic Contact: Avoid using plastic pipettes, containers, and vial caps with plastic septa.[7] Use glass syringes with stainless steel needles for liquid handling.[7]

    • Install an In-line Trap: For LC-MS analysis, a trap column can be installed between the solvent mixer and the autosampler to retain phthalate contaminants from the HPLC system.[13]

Problem 2: Poor analyte recovery during sample preparation.

  • Potential Cause: Suboptimal extraction method, incorrect pH, or strong analyte adsorption to the sample matrix or labware.

  • Troubleshooting Steps:

    • Optimize Extraction Technique: For aqueous samples, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common.[1] For solid samples, techniques like ultrasonic or Soxhlet extraction can be effective.[1] The choice of solvent is critical; for example, a methylene chloride/acetone mixture is often effective for solid matrices.[14]

    • Adjust Sample pH: Phthalate esters can hydrolyze under basic conditions. For water samples, ensure the extraction is performed at a neutral or slightly acidic pH (between 5 and 7).[1]

    • Evaluate SPE Cartridge: Ensure the SPE cartridge type (e.g., C18) is appropriate for DEEP. Optimize the conditioning, loading, washing, and elution steps. Insufficient drying of the cartridge before elution can also lead to low recovery.[1]

    • Use Matrix-Matched Calibration: To compensate for recovery losses and matrix effects, prepare calibration standards in a blank matrix extract that is similar to your samples.[1][15]

Problem 3: Ion suppression, enhancement, or poor sensitivity in MS detection.

  • Potential Cause: Co-elution of matrix components with DEEP, leading to altered ionization efficiency in the mass spectrometer's ion source.[8]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Enhance your sample preparation protocol to remove more interfering matrix components. This could involve using a more selective SPE sorbent or adding a liquid-liquid partitioning step.[8]

    • Optimize Chromatographic Separation: Adjust the GC or LC gradient profile to better separate DEEP from matrix interferences. Using a different column chemistry may also improve resolution.[3][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression or enhancement. A SIL-IS for DEEP will behave almost identically during ionization, allowing for accurate quantification.[8]

    • Dilute the Sample: If matrix effects are severe, diluting the final extract can reduce the concentration of interfering compounds, though this may impact the limit of detection.[1]

    • Optimize MS Parameters: For GC-MS, ensure you are using Selected Ion Monitoring (SIM) mode with the appropriate quantifier and qualifier ions to maximize the signal-to-noise ratio.[1] For LC-MS/MS, optimize the Multiple Reaction Monitoring (MRM) transitions.[16]

Quantitative Data: Analytical Method Performance for Phthalates

The following table summarizes typical performance metrics for various analytical methods used for phthalate analysis. Limits of detection can be highly dependent on the sample matrix and the level of laboratory background contamination.

Analytical MethodAnalyte(s)Typical Limit of Detection (LOD) / Quantitation (LOQ)Sample MatrixReference
GC-MSMultiple Phthalates0.001 - 5 µg/LWater[1]
GC-MS/MSMultiple PhthalatesAs low as 1 ppbComplex Matrices[1][4]
LC-MS/MSMultiple PhthalatesAs low as 1 ppb (0.125 - 5 pg/µL)Food, Beverages[4][16]
HPLC-UVMultiple Phthalates7.0 - 15.7 µg/LWater[1]
GC-ECDMultiple Phthalates0.1 pg/injectionGeneral[1]
LC-MS/MS29 Phthalates0.025 ng/mL - 7.5 ng/mLFood Simulants[17]

Experimental Protocols

Protocol 1: General Method for DEEP in Aqueous Samples via SPE and GC-MS

This protocol provides a general guideline and requires optimization for specific instruments and sample matrices.

1. Materials and Reagents:

  • Solvents: Methanol, Ethyl Acetate, Hexane (all high-purity, GC-grade).[18]

  • Standards: Certified reference standard of this compound (DEEP) and a suitable internal standard (e.g., Benzyl benzoate or a stable isotope-labeled DEEP).[18]

  • Reagents: High-purity nitrogen gas, deionized water.[18]

  • Apparatus: Glassware (avoid all plastic), C18 SPE cartridges, SPE manifold, sample concentrator/evaporator.[18]

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of DEEP and the internal standard in ethyl acetate.[18]

  • Perform serial dilutions to create working standards for a calibration curve (e.g., 1-100 ng/mL).[18]

3. Sample Preparation (SPE):

  • Sample Pre-treatment: To 100 mL of the aqueous sample in a glass container, add the internal standard to reach a concentration similar to the expected analyte concentration.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.[1][18] Do not let the cartridge go dry.

  • Sample Loading: Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge completely by passing high-purity air or nitrogen through it for at least 30 minutes.[1]

  • Elution: Elute the DEEP and internal standard from the cartridge with 5-10 mL of ethyl acetate into a glass collection tube.[18]

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1][18]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Inlet Temperature: 280°C.[1]

    • Injection Mode: Splitless.[1]

    • Oven Program: Initial 70°C (hold 2 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min).[1]

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (DEEP - C14H18O6, MW 282.29): The primary fragment ion for many phthalates is m/z 149.[3][18] Specific qualifier ions for DEEP would need to be determined from a standard spectrum, but likely candidates could include fragments related to the loss of ethoxyethyl groups.

    • Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

Visualizations

DEEP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Processing Sample 1. Sample Collection (Glass Container) Spike 2. Spike Internal Standard (IS) Sample->Spike Extract 3. Solid-Phase Extraction (SPE) Spike->Extract Concentrate 4. Elution & Concentration Extract->Concentrate GCMS 5. GC-MS/MS or LC-MS/MS Analysis Concentrate->GCMS Data 6. Data Acquisition (SIM / MRM) GCMS->Data Quant 7. Peak Integration & Quantification Data->Quant Report 8. Final Report Generation Quant->Report

Caption: General experimental workflow for DEEP analysis in complex samples.

Contamination_Troubleshooting Start High Phthalate Signal in Method Blank? CheckSolvents Analyze pure solvent blanks. Start->CheckSolvents Yes Resolved Problem Resolved. Start->Resolved No SolventContam Is solvent blank contaminated? CheckSolvents->SolventContam NewSolvent Source new high-purity solvents. Re-distill if necessary. SolventContam->NewSolvent Yes CheckLabware Prepare blank using rigorously cleaned glassware and phthalate-free consumables. SolventContam->CheckLabware No NewSolvent->CheckSolvents LabwareContam Is labware blank still contaminated? CheckLabware->LabwareContam SystemContam Contamination likely from GC/LC system (septa, tubing). LabwareContam->SystemContam Yes LabwareContam->Resolved No CleanSystem Bake out GC inlet, replace septa/tubing. Install trap column for LC. SystemContam->CleanSystem CleanSystem->CheckLabware

Caption: Troubleshooting decision tree for high background contamination.

Matrix_Effects_Mitigation cluster_prep Sample Preparation cluster_chrom Chromatography cluster_calib Calibration / Correction Title Strategies to Mitigate Matrix Effects SPE Optimize SPE Cleanup Result Accurate Quantification SPE->Result LLE Liquid-Liquid Extraction LLE->Result Dilution Dilute Sample Extract Dilution->Result Gradient Modify Gradient Profile Gradient->Result Column Change Column Chemistry Column->Result SIL_IS Use Stable Isotope-Labeled Internal Standard (Gold Standard) SIL_IS->Result MatrixMatch Use Matrix-Matched Calibration MatrixMatch->Result

Caption: Logical diagram of strategies to mitigate matrix effects.

References

Technical Support Center: Analysis of Diethoxyethyl Phthalate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Diethoxyethyl phthalate (DEEP) isomers. The focus is on addressing co-elution issues to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (DEEP) isomers co-eluting?

Phthalate isomers, including those of this compound, possess very similar chemical structures and physical properties. This leads to comparable boiling points and interactions with the chromatographic stationary phase, resulting in overlapping or co-eluting peaks in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems.[1][2] High-molecular-weight phthalates, which can exist as complex mixtures of isomers, are particularly challenging to resolve.[3]

Q2: Which analytical technique is better for separating DEEP isomers: GC or HPLC?

Both GC and HPLC are effective for phthalate analysis.[3]

  • GC-MS (Gas Chromatography-Mass Spectrometry) is a commonly used technique due to its simplicity, speed, and relatively low cost. It provides powerful identification capabilities through mass spectral data and often offers better chromatographic resolution compared to LC-MS for phthalate determination.[3]

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) is also widely used and can be advantageous for thermally unstable compounds. It can be a cost-effective alternative for routine monitoring.[3]

The choice between GC and HPLC will depend on the specific laboratory setup, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

Q3: How can I confirm if my peaks are co-eluting?

If you are using GC-MS, you can verify co-elution through the following steps:

  • Examine the Mass Spectra: Acquire full-scan mass spectra across the chromatographic peak. If co-elution is present, the spectra will show a mixture of fragment ions from both isomers.[2]

  • Generate Extracted Ion Chromatograms (EICs): Create EICs for unique ions of each potential isomer. If the apexes of the two EIC peaks are not at the same retention time, it confirms co-elution.[2]

Q4: Can I still achieve accurate quantification with co-eluting peaks?

Accurate quantification with co-eluting peaks is challenging but possible with mass spectrometry. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can monitor for unique fragment ions specific to each isomer. This allows for more accurate quantification even if the chromatographic peaks overlap.[1] For this compound, the base peak is often observed at m/z 72, which can be used as a primary quantifier ion. Other ions in the mass spectrum can be used as qualifier ions.

Troubleshooting Guide: Resolving Co-elution of DEEP Isomers

This guide provides a systematic approach to troubleshooting and resolving co-elution issues with this compound isomers.

Step 1: Method Optimization (GC and HPLC)

If co-elution is confirmed, the first step is to optimize the chromatographic method.

For Gas Chromatography (GC):

  • Modify the Oven Temperature Program:

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) increases the interaction time of the analytes with the stationary phase, which can improve separation.[4]

    • Lower the Initial Temperature: Starting at a lower initial oven temperature can improve the resolution of early eluting compounds.[4]

    • Introduce an Isothermal Hold: Adding a hold at a temperature just below the elution temperature of the co-eluting pair can provide sufficient time for separation to occur.[4]

  • Select an Appropriate GC Column:

    • Change the Stationary Phase: If optimizing the temperature program is insufficient, switching to a GC column with a different stationary phase can alter selectivity and resolve the co-eluting peaks.[4] For complex phthalate mixtures, mid-polarity phases or columns like Rtx-440 and Rxi-XLB have demonstrated good resolution.[3][5] A study by Restek indicated that bis(2-ethoxyethyl) phthalate co-eluted with di-n-pentyl phthalate on an Rtx-CLPesticides2 column, while Rtx-440 and Rxi-XLB columns showed the best overall separation for a wide range of phthalates.[1]

  • Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) can be optimized to enhance column efficiency and improve separation.[1]

For High-Performance Liquid Chromatography (HPLC):

  • Optimize the Mobile Phase:

    • Experiment with different solvent compositions and gradient slopes. A shallower gradient can improve the separation of closely eluting peaks.[6]

    • Acetonitrile often provides better resolution for phthalates than methanol.[6]

  • Select an Appropriate HPLC Column:

    • While a C18 column is a standard choice in reversed-phase HPLC, a Phenyl-Hexyl column can yield superior resolution for challenging phthalate isomer separations due to π-π interactions with the aromatic rings of the phthalates.[3]

Step 2: Mass Spectrometry-Based Resolution (GC-MS)

If complete chromatographic separation is not achievable, mass spectrometry can be used to differentiate and quantify the co-eluting isomers.

  • Utilize Selected Ion Monitoring (SIM):

    • Identify unique fragment ions for each DEEP isomer from their mass spectra.

    • Set up a SIM method to monitor these specific ions. This will allow for the individual quantification of each isomer, even if they co-elute.[1] The base peak for this compound is typically m/z 72.[6]

Troubleshooting Workflow Diagram

CoElution_Troubleshooting start Co-elution of DEEP Isomers Suspected confirm Confirm Co-elution (Examine Mass Spectra, EICs) start->confirm optimize Optimize Chromatographic Method confirm->optimize gc_opts GC Optimization: - Modify Temperature Program - Change GC Column - Optimize Flow Rate optimize->gc_opts GC Method hplc_opts HPLC Optimization: - Modify Mobile Phase - Change HPLC Column optimize->hplc_opts HPLC Method resolved Baseline Separation Achieved? gc_opts->resolved hplc_opts->resolved ms_resolve Utilize Mass Spectrometry (SIM) - Identify Unique Ions - Quantify Individually resolved->ms_resolve No end Accurate Quantification resolved->end Yes ms_resolve->end

Caption: Troubleshooting workflow for addressing co-elution of DEEP isomers.

Experimental Protocols

GC-MS Method for Phthalate Analysis

This protocol provides a general framework. Optimization for specific instruments and DEEP isomers is recommended.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample using a suitable solvent like hexane or a mixture of methylene chloride and acetone.[7]

    • Concentrate the extract and reconstitute in a known volume of solvent.

    • Incorporate an internal standard if necessary.

  • GC-MS Conditions:

    • GC Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][5]

    • Injector: Splitless mode, Temperature: 280°C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

    • Oven Temperature Program (Starting Point):

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 8°C/minute to 210°C, hold for 5 minutes.

      • Ramp 2: 20°C/minute to 250°C, hold for 5 minutes.[6]

      • Note: A slower ramp rate (e.g., 5°C/min) during the expected elution window of DEEP isomers may improve resolution.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan to identify characteristic ions, then switch to Selected Ion Monitoring (SIM) for quantification.

      • SIM Ions for DEEP: Monitor m/z 72 as the primary quantifier ion and select other characteristic ions from the full scan spectrum as qualifiers.

HPLC-UV Method for Phthalate Analysis

This protocol provides a general starting point for HPLC analysis of phthalates.

  • Sample Preparation:

    • Extract the sample with a suitable solvent and filter through a 0.45 µm syringe filter.[3]

  • HPLC Conditions:

    • HPLC Column: Phenyl-Hexyl or C18 (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient Program (Starting Point):

      • Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A shallow gradient is recommended for better separation of isomers.[6]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection: UV at 230 nm.[3]

Quantitative Data Summary

The following table provides a general overview of typical parameters for phthalate analysis. Specific retention times and limits of detection for DEEP isomers will need to be determined experimentally based on the chosen column and optimized method.

Table 1: General GC-MS and HPLC Method Parameters for Phthalate Analysis

ParameterGC-MSHPLC-UV
Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm)Phenyl-Hexyl or C18 (4.6 x 250 mm, 5 µm)
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water Gradient
Typical Flow Rate 1.0-1.2 mL/min1.0 mL/min
Detector Mass Spectrometer (EI)UV-Vis (230 nm)
Primary Quantifier Ion (DEEP) m/z 72N/A

Logical Relationships in Method Selection

The choice of analytical method and the troubleshooting approach are interconnected. The following diagram illustrates the decision-making process.

Method_Selection_Logic start Need to Analyze DEEP Isomers instrument_avail Instrument Availability start->instrument_avail gcms GC-MS Available instrument_avail->gcms GC-MS hplc HPLC-UV Available instrument_avail->hplc HPLC-UV gcms_protocol Follow GC-MS Protocol gcms->gcms_protocol hplc_protocol Follow HPLC-UV Protocol hplc->hplc_protocol coelution_check Check for Co-elution gcms_protocol->coelution_check hplc_protocol->coelution_check troubleshoot Follow Troubleshooting Workflow coelution_check->troubleshoot Yes no_coelution No Co-elution coelution_check->no_coelution No quantify Direct Quantification troubleshoot->quantify no_coelution->quantify

Caption: Decision-making logic for analyzing DEEP isomers.

References

Technical Support Center: Diethoxyethyl Phthalate (DEEP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Diethoxyethyl phthalate (DEEP) using calibration curves.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for DEEP is non-linear, often showing a quadratic shape. What are the potential causes and how can I fix it?

A1: Non-linear calibration curves are a frequent issue in phthalate analysis. The primary causes and their solutions are outlined below:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend.[1]

    • Solution: Lower the concentration range of your calibration standards or dilute your samples to fall within the linear range of the detector.

  • Active Sites in the GC System: Phthalates can interact with active sites in the injector liner, column, or ion source, leading to peak tailing and non-linear responses, especially at lower concentrations.[1]

    • Solution: Use deactivated injector liners and columns. Regular maintenance, including cleaning the ion source, is also crucial. Consider using a system with an inert flow path.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of DEEP in the ion source, leading to deviations from linearity.[1][3]

    • Solution: Employ matrix-matched calibration curves or use a stable isotope-labeled internal standard to compensate for these effects.[3]

Q2: I am observing significant DEEP peaks in my blank samples. What are the common sources of contamination and how can I minimize them?

A2: Phthalates are ubiquitous environmental contaminants, making blank contamination a common challenge.[4][5] Key sources and mitigation strategies include:

  • Laboratory Environment: Phthalates can be present in laboratory air, dust, flooring, and on benchtops, leading to passive contamination.[5][6]

    • Solution: Maintain a clean and dust-free workspace. Regularly clean laboratory benches and equipment with isopropanol.[6]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[6][7]

    • Solution: Test all reagents by preparing a blank sample with each individual reagent to pinpoint the source. If a reagent is contaminated, source it from a different supplier or lot.[6] Cleaning solvents with aluminum oxide has been shown to be effective.[4][5]

  • Plastic Consumables: Many laboratory plastics, such as pipette tips, centrifuge tubes, and vial caps, contain phthalates that can leach into samples.[3][6]

    • Solution: Use glassware wherever possible and rinse it with a solvent before use.[3] If plasticware is unavoidable, test it for leaching by incubating it with your solvent and analyzing the leachate.

  • Autosampler Syringe: The outer wall of the syringe needle can absorb phthalates from the laboratory air, which are then introduced into the injector.[8]

    • Solution: Implement a needle wash step with a clean solvent before each injection.

Q3: My DEEP recovery is low and inconsistent after sample preparation. What are the possible causes and solutions?

A3: Low and inconsistent recovery of DEEP can stem from several factors during the sample preparation process.[3]

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting DEEP from the sample matrix.

    • Solution: Experiment with different extraction solvents of varying polarity. Ensure the pH of the sample is optimized for DEEP extraction, as phthalate esters can hydrolyze under acidic or basic conditions.[3][9]

  • Analyte Loss: DEEP can adhere to plastic labware.[3]

    • Solution: Use glassware whenever possible and pre-rinse it with solvent.[3] Be cautious during solvent evaporation steps, as DEEP can be volatile.

  • Complex Sample Matrix: Interfering compounds in a complex matrix can hinder the extraction process.[3]

    • Solution: Optimize your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or QuEChERS can be effective at removing interfering compounds.[3]

Troubleshooting Guides

Calibration Curve Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Non-Linear Curve (Quadratic) Detector saturation at high concentrations.[1]Reduce the concentration of the upper calibration standards.
Active sites in the GC inlet or column.[1][2]Use a deactivated inlet liner and column; perform regular instrument maintenance.
Matrix effects from co-eluting substances.[1][3]Prepare calibration standards in a blank matrix (matrix-matched calibration).[3]
High %RSD of Response Factors Inconsistent injection volume.Check autosampler for proper function and syringe for bubbles.
Instability of standard solutions.[10]Prepare fresh standards; store stock solutions properly (in the dark at 2-10°C).[9][11]
Dirty ion source in the mass spectrometer.[2]Clean the ion source according to the manufacturer's instructions.
Poor Correlation Coefficient (r²) Incorrect integration of chromatographic peaks.Manually review and adjust peak integration parameters.
Contamination in the blank or low-level standards.Address blank contamination issues (see FAQ Q2).
Inappropriate calibration range.Adjust the concentration range to bracket the expected sample concentrations.
Blank Contamination Troubleshooting Flowchart

Caption: Troubleshooting flowchart for identifying and mitigating sources of DEEP contamination in blank samples.

Experimental Protocols

Protocol for Preparation of Calibration Standards

This protocol describes the preparation of a set of calibration standards for the quantification of this compound (DEEP).

  • Preparation of Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh a certified reference standard of DEEP.

    • Dissolve the standard in a high-purity solvent (e.g., hexane or methanol) in a Class A volumetric flask to achieve the desired concentration.

    • Store the stock solution in a tightly sealed, amber glass vial at 2-10°C.[9][11] Stock solutions should be replaced after 6 months or if check standards indicate a problem.[9]

  • Preparation of Intermediate Standard Solution (e.g., 100 µg/mL):

    • Perform a serial dilution of the stock standard solution using the same high-purity solvent to create an intermediate standard.

  • Preparation of Working Calibration Standards (e.g., 0.05 - 10 µg/mL):

    • Prepare a series of at least five working standards by diluting the intermediate standard solution.[12]

    • If using an internal standard (recommended), add a constant, known concentration of the internal standard to each working standard.

    • If matrix effects are suspected, prepare the working standards in a blank sample matrix that has undergone the same extraction procedure as the unknown samples.[3]

General GC-MS Parameters for Phthalate Analysis

The following table provides a starting point for GC-MS method development for DEEP analysis. Parameters should be optimized for your specific instrument and application.

ParameterTypical Setting
Injection Mode Splitless (for trace analysis)[7]
Injector Temperature 250 - 280 °C
Carrier Gas Helium
Oven Program Initial Temp: 70-100°C, Ramp: 10-20°C/min, Final Temp: 280-300°C
Transfer Line Temp 280 - 300 °C
Ion Source Temp 230 - 250 °C
Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity[7]
Quantifier/Qualifier Ions To be determined based on the mass spectrum of DEEP

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of DEEP, highlighting key stages where issues can arise.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Standard Standard Preparation Standard->Spike Calibration Calibration Curve Generation Standard->Calibration Standard Instability Extraction Extraction (LLE, SPE, etc.) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Injection GC-MS Injection Extraction->Injection Matrix Effects Cleanup->Injection Separation Chromatographic Separation Injection->Separation Injection->Separation Carryover/Contamination Detection Mass Spectrometric Detection Separation->Detection Separation->Detection Co-elution Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification Calibration->Quantification Calibration->Quantification Non-linearity

Caption: Experimental workflow for DEEP quantification from sample preparation to data analysis.

References

Technical Support Center: Minimizing Phthalate Background in Analytical Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing phthalate background contamination in their analytical labware.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Levels of Phthalates Detected in Method Blanks

Question: My analytical instrumentation (GC-MS/LC-MS) consistently shows high levels of phthalates in my solvent and procedural blanks. What are the potential sources of this contamination, and how can I resolve it?

Answer: High blank contamination for phthalates is a common issue due to their ubiquitous nature as plasticizers.[1] Potential sources can be broadly categorized as follows:

  • Laboratory Environment: Phthalates are present in many common laboratory items, including flooring, paints, cables, and even dust, which can contaminate samples.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. Deionized (DI) water systems, which may store water in plastic tanks, can also be a source of contamination.[1][2]

  • Labware and Consumables: Plastic labware is a significant source of phthalate leaching. This includes but is not limited to pipette tips, syringes, filter holders, and sample vials.[3][4][5] Even materials thought to be phthalate-free, like polypropylene, can become contaminated from packaging.[5] Vinyl gloves are a major source of phthalates and should be avoided.[2]

  • Personal Care Products: Cosmetics, lotions, and soaps can contain phthalates that may be inadvertently introduced into samples by laboratory personnel.[2]

To resolve this, a systematic approach is recommended. The following flowchart outlines a logical workflow for troubleshooting high phthalate background.

Troubleshooting_High_Phthalate_Background A High Phthalate Background Detected B Analyze Reagent Blank (Solvent Only) A->B C Analyze Method Blank (Full Procedure) A->C D Contamination in Solvent? B->D F Review Glassware Cleaning Procedure C->F E Source Phthalate-Free Solvents/ Test DI Water Source D->E Yes D->F No G Contamination from Glassware? F->G H Implement Rigorous Cleaning Protocol (See Protocol 1) G->H Yes I Evaluate All Consumables in Sample Path (e.g., pipette tips, vial caps, SPE cartridges) G->I No N Systematically Replace/Test Components H->N J Contamination from Consumables? I->J K Source Phthalate-Free Consumables/ Pre-rinse with Solvent J->K Yes L Investigate Environmental Factors (e.g., dust, gloves, personal care products) J->L No K->N M Implement Environmental Controls (See Protocol 2) L->M M->N

Caption: Troubleshooting workflow for high phthalate background.

Issue 2: Inconsistent Phthalate Levels Across Samples

Question: I am observing sporadic and inconsistent phthalate contamination in my samples. What could be the cause?

Answer: Inconsistent phthalate levels often point to intermittent sources of contamination. Consider the following:

  • Inadequate Mixing of Solvents: If using a large solvent reservoir, phthalates leached from tubing or solvent filters may not be homogenously distributed.

  • Variable "Cleanliness" of Labware: If some pieces of glassware are cleaned more rigorously than others, this can lead to variability.

  • Cross-Contamination During Sample Preparation: Using contaminated utensils or placing "clean" labware on a contaminated surface can introduce phthalates to some samples but not others.

  • Technique-Dependent Contamination: The duration of contact between a solvent or sample and a plastic component (e.g., pipette tip, syringe) can affect the extent of leaching.

To address this, ensure that all labware undergoes a standardized, rigorous cleaning protocol and that all sample preparation steps are performed consistently in a designated clean area.

FAQs

Q1: What are the most common phthalates found as background contaminants?

A1: The most commonly encountered phthalates in laboratory background are dibutyl phthalate (DBP), diisobutyl phthalate (DIBP), and di(2-ethylhexyl) phthalate (DEHP).[6]

Q2: Can I use plastic labware if it is labeled "phthalate-free"?

A2: While "phthalate-free" plastics are preferable, they are not always entirely free of contamination. Phthalates can be introduced during the manufacturing process or from packaging materials.[5] It is always best to use glass, stainless steel, or other inert materials whenever possible. If plastic must be used, it is advisable to pre-rinse it with a high-purity solvent.

Q3: How can I effectively clean my glassware to remove phthalate contamination?

A3: A rigorous cleaning protocol is essential. This typically involves washing with a laboratory-grade, phosphate-free detergent, followed by rinses with tap water, deionized water, and a high-purity solvent like acetone or hexane.[2] For the most sensitive analyses, baking the glassware in a muffle furnace at high temperatures (e.g., 400-450°C) is recommended to pyrolyze any remaining organic contaminants.[2][7]

Q4: Are there any specific laboratory consumables I should avoid?

A4: Yes. Avoid using items made from soft PVC, such as vinyl gloves and tubing, as they are significant sources of phthalates.[6] Parafilm® has also been shown to leach DEHP.[3][4] Plastic syringes and certain types of plastic filter holders can also be major contributors to contamination.[3][4][5] Whenever possible, opt for glass or stainless steel alternatives.

Data Presentation

Table 1: Phthalate Leaching from Common Laboratory Consumables

Labware/ConsumablePhthalate DetectedMaximum Leaching (µg/cm²)
Pipette TipsDi(2-ethylhexyl) phthalate (DEHP)0.36
Diisononyl phthalate (DINP)0.86
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85
Parafilm®Di(2-ethylhexyl) phthalate (DEHP)0.50

Source: Data compiled from a study on laboratory equipment.[3][4]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is designed to minimize background phthalate contamination on laboratory glassware.

Methodology:

  • Initial Rinse: Immediately after use, rinse glassware with the last solvent it contained to remove the bulk of any residues.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse the glassware multiple times with deionized water.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic residues and to aid in drying.[2]

  • Baking (for ultimate cleaning): Place the glassware in a muffle furnace and bake at 400°C for at least 2 hours.[2] This will pyrolyze any remaining organic contaminants.

  • Cooling and Storage: Allow the glassware to cool completely in a clean environment, such as a desiccator. Immediately cover all openings with aluminum foil that has also been baked. Store in a dedicated, clean cabinet.[2]

Glassware_Cleaning_Workflow A Initial Solvent Rinse B Detergent Wash (Phosphate-Free) A->B C Tap Water Rinse B->C D Deionized Water Rinse C->D E Solvent Rinse (Acetone/Hexane) D->E F Bake in Muffle Furnace (400°C, 2 hrs) E->F G Cool in Desiccator F->G H Store Covered with Baked Aluminum Foil G->H

Caption: Workflow for rigorous glassware cleaning.

Protocol 2: Sample Preparation in a Phthalate-Minimized Environment

This protocol outlines steps to minimize contamination during sample preparation.

Methodology:

  • Designated Area: Whenever possible, perform all sample preparation steps in a designated area that is physically separate from other laboratory activities. Ideally, this should be within a fume hood or a laminar flow bench with HEPA filtration.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (vinyl gloves are a significant source of phthalates). Avoid wearing any personal care products (lotions, perfumes, cosmetics) on the day of analysis.[2]

  • Labware Selection: Use only glassware that has been rigorously cleaned according to Protocol 1. Avoid all plastic consumables unless absolutely necessary and verified to be phthalate-free or pre-rinsed.

  • Solvent and Reagent Handling: Use fresh, high-purity solvents. Do not use plastic wash bottles for dispensing solvents; use glass dispensers instead. Keep all solvent and reagent bottles capped when not in use.

  • Sample Storage: Store samples in clean glass vials with PTFE-lined caps. Wrap samples in baked aluminum foil for storage to avoid contamination from cardboard or paper.[6]

References

Technical Support Center: Optimizing Mobile Phase for Diethoxyethyl Phthalate (DEEP) Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the chromatographic analysis of Diethoxyethyl phthalate (DEEP). As a common plasticizer, the accurate quantification of DEEP is critical across various industries, from pharmaceuticals to consumer products. This guide is structured to provide direct, actionable answers to common challenges encountered during HPLC method development and troubleshooting, empowering you to achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful HPLC method for DEEP.

Q1: What is a reliable starting mobile phase for this compound (DEEP) analysis on a C18 column?

A robust starting point for reversed-phase HPLC analysis of DEEP on a C18 column is a mobile phase consisting of acetonitrile and water.[1][2][3] A typical initial condition would be a 70:30 or 80:20 (v/v) mixture of acetonitrile and water.[2] Phthalates are non-polar compounds, and this composition provides sufficient elution strength to achieve reasonable retention times while maintaining good separation from other components.[4]

For complex mixtures containing multiple phthalates with varying polarities, a gradient elution is highly recommended to ensure baseline separation of all components in a reasonable timeframe.[5][6] A good starting gradient could be:

Time (min)% Acetonitrile% Water
05050
20955
25955
265050
305050

This gradient allows for the elution of more polar compounds early on, while providing the necessary organic strength to elute hydrophobic compounds like DEEP and other long-chain phthalates.[7]

Q2: Should I use acetonitrile or methanol as the organic modifier for DEEP separation?

Both acetonitrile and methanol are effective organic modifiers for the reversed-phase separation of phthalates. The choice depends on the specific requirements of your analysis, such as desired selectivity, required sensitivity, and cost considerations.[8][9]

Comparison of Acetonitrile and Methanol:

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale & Causality
Elution Strength HigherLowerACN is less polar than MeOH, leading to stronger interactions with the non-polar C18 stationary phase and faster elution of analytes for a given mobile phase composition.[8][10]
Selectivity Different from MeOHDifferent from ACNACN is aprotic with a strong dipole moment, while MeOH is a protic solvent capable of hydrogen bonding.[8][11] This difference in chemical nature can alter the elution order of analytes, which can be exploited to resolve co-eluting peaks.[8]
System Backpressure LowerHigherAcetonitrile-water mixtures have a lower viscosity than methanol-water mixtures, resulting in lower system backpressure.[9][10] This is advantageous for protecting the column and pump, especially at higher flow rates.
UV Cutoff ~190 nm~205 nmACN's lower UV cutoff allows for detection at lower wavelengths with less baseline noise, which is critical for achieving high sensitivity.[8][9] Phthalates are often detected around 225-230 nm.[12][13]
Cost HigherLowerMethanol is significantly less expensive than acetonitrile, making it a more economical choice for routine, high-throughput analyses if it provides the required separation.[8][9]

Recommendation: Start with acetonitrile due to its superior UV transparency and lower backpressure.[10] If you encounter co-elution issues with other phthalates or matrix components, experimenting with methanol or a ternary mixture of water, acetonitrile, and methanol can provide alternative selectivity and achieve the desired resolution.[8][14]

Q3: Is it necessary to use a buffer in the mobile phase for DEEP analysis?

For the analysis of neutral compounds like this compound, a buffer is generally not required.[6] Phthalate esters do not have ionizable functional groups, so their retention is not dependent on the pH of the mobile phase. Using a simple mobile phase of acetonitrile and high-purity water is usually sufficient.

However, a buffer may become necessary under certain conditions:

  • Sample Matrix: If your sample contains ionizable compounds (acids or bases) that interfere with the DEEP peak, controlling the mobile phase pH with a buffer can shift the retention of these interferences away from your analyte.[15][16]

  • Column Stability: Using a buffer (e.g., phosphate or acetate buffer at a low concentration of 5-10 mM) can help maintain a stable pH, which is crucial for the longevity of some silica-based columns that are prone to degradation at extreme pH values.[7][15][16] Most modern C18 columns are stable in a pH range of 2-8.[16]

If you choose to use a buffer, ensure it is fully soluble in the highest organic concentration of your gradient to prevent precipitation and system blockage.[17]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem: My DEEP peak is showing significant tailing or fronting.

Cause & Explanation: Peak tailing for a neutral compound like DEEP on a C18 column often points to secondary interactions with the stationary phase or issues with the sample solvent.

  • Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase can interact with any polar moieties on the analyte, causing peak tailing. While DEEP is largely non-polar, the ester groups can have minor interactions.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, typically fronting.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (more non-polar) than the initial mobile phase, the analyte band will not focus properly at the head of the column, leading to peak distortion.[18]

Step-by-Step Solution Protocol:

  • Reduce Sample Concentration: Dilute your sample and standard by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely experiencing mass overload.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Ideally, dissolve the sample directly in the starting mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Use a Modern, End-Capped Column: If tailing persists, consider switching to a high-purity, fully end-capped C18 column. These columns have minimal residual silanol groups, reducing the potential for secondary interactions.[1]

  • Mobile Phase Modifier (Advanced): In rare cases, adding a small amount of a competitive agent like triethylamine (TEA) can mask silanol interactions, but this is generally not required for phthalate analysis and complicates the mobile phase.

Problem: The retention time for DEEP is too short or too long.

Cause & Explanation: The retention time of an analyte in reversed-phase HPLC is primarily controlled by the polarity of the mobile phase. A higher percentage of the organic solvent (stronger mobile phase) will decrease retention time, while a lower percentage (weaker mobile phase) will increase it.[4]

Step-by-Step Solution Protocol:

  • If Retention Time is Too Short (Analyte Elutes Too Quickly):

    • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. For an isocratic method, try decreasing the organic content in 5% increments (e.g., from 80% ACN to 75% ACN).

    • Modify Gradient: For a gradient method, make the initial part of the gradient shallower. For example, hold the starting percentage of organic solvent for a longer period or slow the rate of increase.

  • If Retention Time is Too Long (Analyte Elutes Too Late):

    • Increase Organic Content: Increase the percentage of acetonitrile or methanol. For an isocratic method, increase the organic content in 5% increments.

    • Modify Gradient: Make the gradient steeper by increasing the organic percentage more rapidly. This will push the hydrophobic DEEP molecule through the column faster.[6]

The logical workflow for adjusting retention time is illustrated below.

Workflow for adjusting analyte retention time.
Problem: I cannot resolve DEEP from another phthalate or impurity.

Cause & Explanation: Poor resolution occurs when the selectivity of the chromatographic system is insufficient to separate two compounds. Selectivity is influenced by the chemical properties of the stationary phase, the mobile phase, and the analytes themselves.[19] Simply adjusting the mobile phase strength (% organic) may not be enough if the fundamental interactions are not changed.

Step-by-Step Solution Protocol:

  • Change the Organic Modifier: This is the most powerful tool for altering selectivity. If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (protic vs. aprotic) will change the interactions with the analytes and the stationary phase, often changing the elution order and improving resolution.[8]

  • Try a Ternary Mobile Phase: Create a mobile phase containing both acetonitrile and methanol (e.g., Water:Acetonitrile:Methanol). This can provide an intermediate selectivity that may resolve the critical pair.[8][14]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak efficiency and may alter selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 35 °C). Be aware that higher temperatures will generally decrease retention times for all compounds.[19][20]

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, the next step is to change the column. A phenyl-hexyl column, for instance, offers different selectivity based on pi-pi interactions and can be very effective for separating aromatic compounds like phthalates.[14]

The decision process for improving resolution is visualized below.

Systematic approach to troubleshooting poor resolution.

References

Validation & Comparative

A Comparative Toxicological Assessment: Diethoxyethyl Phthalate vs. Di(2-ethylhexyl) Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Diethoxyethyl phthalate (DEEP) and Di(2-ethylhexyl) phthalate (DEHP). While extensive data is available for DEHP, a widely studied plasticizer, information on the toxicity of DEEP is limited. This document summarizes the existing knowledge on both compounds to aid in preliminary risk assessment and to highlight areas requiring further research.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a well-documented toxicant with established reproductive and developmental toxicities, and it is classified as a probable human carcinogen[1]. In contrast, comprehensive toxicological data for this compound (DEEP), also known as bis(2-ethoxyethyl) phthalate, is scarce in publicly available literature. Safety data sheets for DEEP suggest that based on available information, it does not meet the criteria for classification as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant[2][3]. However, the absence of robust experimental data necessitates a cautious approach when evaluating its potential health risks.

Quantitative Toxicity Data

A significant data gap exists for the quantitative toxicity of this compound (DEEP). Despite extensive searches, specific values for endpoints such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) were not found in the reviewed literature.

The table below summarizes the available quantitative toxicity data for DEHP.

Toxicological Endpoint This compound (DEEP) Di(2-ethylhexyl) phthalate (DEHP) Reference Species
Acute Oral LD50 Data not available~ 30 g/kgRat[4]
Acute Dermal LD50 Data not available~ 24 g/kgRabbit[4]
Reproductive Toxicity Data not availableKnown reproductive toxicantVarious animal models[5][6]
Developmental Toxicity Data not availableKnown developmental toxicantVarious animal models[7]
Carcinogenicity Data not availableProbable human carcinogenRodents[1][8]

Toxicological Profiles

Di(2-ethylhexyl) phthalate (DEHP)

DEHP is one of the most extensively studied phthalates and has been identified as an endocrine-disrupting chemical[5][9]. Its toxicity manifests in various organ systems:

  • Reproductive Toxicity: DEHP adversely affects the male reproductive system, causing testicular atrophy, decreased testosterone levels, and reduced sperm quality[10][11][12]. In females, it can lead to reproductive cycle disruptions[5].

  • Developmental Toxicity: In utero exposure to DEHP can interfere with the normal development of the male reproductive tract[7].

  • Hepatotoxicity: DEHP is a known hepatocarcinogen in rodents, with the primary mechanism believed to involve the activation of peroxisome proliferator-activated receptors (PPARs)[13][14].

  • Genotoxicity: While generally considered a non-genotoxic carcinogen, some studies have reported evidence of DEHP-induced DNA damage, potentially through the generation of reactive oxygen species (ROS)[15][16].

This compound (DEEP)

Signaling Pathways of DEHP-Induced Testicular Toxicity

DEHP-induced testicular toxicity is a complex process involving multiple signaling pathways. One of the key mechanisms involves the disruption of androgen biosynthesis and action, leading to hormonal imbalance. The diagram below illustrates a simplified pathway of DEHP's effect on Leydig cells in the testes.

DEHP_Toxicity_Pathway cluster_downstream Downstream Effects DEHP DEHP Exposure MEHP Mono(2-ethylhexyl) phthalate (MEHP) (Active Metabolite) DEHP->MEHP Metabolism Leydig_Cell Testicular Leydig Cell MEHP->Leydig_Cell Enters PPAR_activation Activation of PPARs Leydig_Cell->PPAR_activation StAR_inhibition Inhibition of Steroidogenic Acute Regulatory (StAR) Protein Leydig_Cell->StAR_inhibition Testosterone_synthesis_decrease Decreased Testosterone Synthesis StAR_inhibition->Testosterone_synthesis_decrease Spermatogenesis_disruption Disrupted Spermatogenesis Testosterone_synthesis_decrease->Spermatogenesis_disruption Testicular_atrophy Testicular Atrophy Spermatogenesis_disruption->Testicular_atrophy

DEHP's impact on testicular function.

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. Below are brief overviews of key experimental designs relevant to the toxicological endpoints discussed.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rats or mice of a single sex (usually females) are used.

  • Dosing: A single oral dose of the test substance is administered to a small group of animals. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides preliminary information on potential reproductive and developmental toxicity.

  • Test Animals: Both male and female rats are used.

  • Dosing: The test substance is administered daily to males for a pre-mating period and to females throughout pre-mating, gestation, and lactation.

  • Mating: Treated males and females are mated.

  • Observation: Parental animals are observed for effects on reproductive performance. Offspring are examined for effects on growth and development.

  • Endpoints: Key endpoints include fertility, gestation length, litter size, and pup viability and growth.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Exposure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Principle: The test detects mutations that revert the initial mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Conclusion and Future Directions

The available data clearly indicate that DEHP poses significant health risks, particularly to the reproductive system. Its mechanisms of toxicity are complex and involve the disruption of endocrine signaling pathways.

In stark contrast, the toxicological profile of DEEP remains largely uncharacterized. The absence of publicly available data on its acute and chronic toxicity, as well as its potential for reproductive, developmental, and carcinogenic effects, is a critical knowledge gap. While current safety data sheets do not classify it as hazardous, this is based on the lack of contrary evidence rather than robust safety testing.

Therefore, to conduct a comprehensive and meaningful comparison, rigorous toxicological studies on DEEP following established international guidelines (e.g., OECD) are urgently needed. Such studies should investigate a full range of toxicological endpoints, including acute toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. Furthermore, mechanistic studies are required to understand the potential signaling pathways through which DEEP might exert any toxic effects. Until such data becomes available, a precautionary approach should be taken when considering the use of this compound in applications with potential for human exposure.

References

Comparative Guide to the Validation of Analytical Methods for Diethoxyethyl Phthalate in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of Diethoxyethyl Phetalate (DEEP) and other phthalates in human serum: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

The ubiquitous nature of phthalates in consumer products leads to widespread human exposure, necessitating reliable and sensitive analytical methods for their determination in biological matrices like blood serum.[1] The choice between GC-MS and LC-MS/MS depends on various factors, including required sensitivity, sample throughput, and available instrumentation. Both techniques, when properly validated, provide accurate and precise quantification of phthalates.

Methodology Comparison

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of phthalates, each with its own set of advantages and considerations. GC-MS is a robust and widely used technique known for its excellent chromatographic resolution for phthalate analysis.[2] LC-MS/MS offers high sensitivity and specificity and can often simplify sample preparation.[3][4][5]

A critical aspect of phthalate analysis is minimizing background contamination, as these compounds are common in laboratory materials.[6][7][8] The use of glassware, high-purity solvents, and procedural blanks is essential for accurate quantification.[1][7][8]

Data Presentation: Method Validation Parameters

The following tables summarize typical method validation parameters for the analysis of phthalates in human serum using GC-MS and LC-MS/MS. The data is compiled from various studies on phthalates like Diethyl Phthalate (DEP) and Di(2-ethylhexyl) Phthalate (DEHP), which serve as a proxy for the expected performance for Diethoxyethyl Phthalate (DEEP).

Table 1: GC-MS Method Validation Parameters for Phthalate Analysis in Serum

ParameterTypical Performance
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 - 6.0 ng/mL[1][9]
Limit of Quantification (LOQ)5.0 - 14.0 ng/mL[3]
Accuracy (Recovery)91.0 - 110.2%[9]
Precision (%RSD)< 15%[9]

Table 2: LC-MS/MS Method Validation Parameters for Phthalate Analysis in Serum

ParameterTypical Performance
Linearity RangeVaries (e.g., 0.1 - 100 ng/mL)
Correlation Coefficient (r²)> 0.99[4]
Limit of Detection (LOD)0.08 - 0.67 ng/mL[6]
Limit of Quantification (LOQ)0.2 - 2.0 ng/mL
Accuracy (Recovery)85 - 115%[4]
Precision (%RSD)< 15%[4]

Experimental Protocols

GC-MS Method with Solid-Phase Extraction (SPE)

This method is based on the extraction and concentration of phthalates from serum using SPE, followed by analysis with GC-MS.[1]

a) Sample Preparation (SPE)

  • Serum Pre-treatment: Thaw 1 mL of frozen serum sample at room temperature. Add an internal standard (e.g., Benzyl Benzoate).[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of hexane.[1]

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water and then with 5 mL of a hexane-ethyl acetate mixture (95:5 v/v) to remove interfering substances.[1]

  • Elution: Elute the phthalates from the cartridge using 5 mL of ethyl acetate.[1]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]

b) GC-MS Analysis

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., TG-5MS).[7]

  • Injector: Operate in splitless mode at a high temperature (e.g., 320°C) to ensure the transfer of high molecular weight phthalates.[7][8]

  • Carrier Gas: Helium or Hydrogen.[10][11]

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1] Key ions for many phthalates include m/z 149 as a quantifier.[1]

LC-MS/MS Method with Liquid-Liquid Extraction (LLE)

This method utilizes LLE for sample cleanup, followed by the highly selective and sensitive analysis by LC-MS/MS.[3]

a) Sample Preparation (LLE)

  • Serum Pre-treatment: To a serum sample, add acetone for protein precipitation.

  • Extraction: Perform a hexane extraction under acidic conditions.[3]

  • Concentration: Evaporate the organic layer and reconstitute the residue in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Analysis

  • Liquid Chromatograph: A UHPLC or HPLC system with a C18 analytical column.[4]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][12] Two MRM transitions are typically monitored for each analyte for quantification and confirmation.[12]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Serum Serum Sample (1 mL) IS Add Internal Standard Serum->IS Load Load Sample IS->Load Condition Condition SPE Cartridge (C18) Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate Inject Inject into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for phthalate analysis in serum by GC-MS.

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Serum_LC Serum Sample Precipitate Protein Precipitation (Acetone) Serum_LC->Precipitate Extract Liquid-Liquid Extraction (Hexane) Precipitate->Extract Concentrate_LC Evaporate & Reconstitute Extract->Concentrate_LC Inject_LC Inject into LC Concentrate_LC->Inject_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Detect_LC MS/MS Detection (MRM Mode) Separate_LC->Detect_LC Quantify_LC Quantification Detect_LC->Quantify_LC

Caption: Experimental workflow for phthalate analysis in serum by LC-MS/MS.

Method_Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Phthalate_Analysis Phthalate Analysis in Serum GCMS_Adv Advantages: - Robust - High Resolution Phthalate_Analysis->GCMS_Adv LCMSMS_Adv Advantages: - High Sensitivity & Specificity - Simpler Sample Prep - No Derivatization Phthalate_Analysis->LCMSMS_Adv GCMS_Cons Considerations: - Derivatization may be needed for some metabolites - Potential for thermal degradation LCMSMS_Cons Considerations: - Matrix Effects - Lower chromatographic resolution than GC for some isomers

Caption: Key advantages and considerations for GC-MS and LC-MS/MS methods.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for Diethoxyethyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of Diethoxyethyl phthalate (DEEP) is a critical aspect of quality control and safety assessment. As a widely used plasticizer, DEEP can leach into pharmaceutical products, posing potential health risks. The two leading analytical techniques for its determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth, objective comparison of these methods, supported by experimental data, to facilitate the selection and cross-validation of the most appropriate technique for your analytical needs.

Introduction to this compound and Analytical Challenges

This compound (DEEP), with the chemical formula C₁₆H₂₂O₆, belongs to the phthalate ester class of compounds.[1] Its primary function is to impart flexibility and durability to polymers. However, its potential to migrate from packaging materials and manufacturing components into drug products necessitates sensitive and reliable analytical methods for its detection and quantification.

The choice between GC-MS and LC-MS for DEEP analysis is not merely a matter of preference but is dictated by a range of factors including the sample matrix, the required sensitivity, analytical throughput, and the presence of potential interfering substances. A thorough understanding of the principles and performance characteristics of each technique is paramount for robust method development and validation.

Principle of the Techniques: A Tale of Two Phases

GC-MS separates compounds based on their volatility and polarity in the gaseous phase. Analytes are vaporized and carried by an inert gas through a capillary column, where they are separated based on their interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification. GC-MS is a well-established technique for phthalate analysis due to its high resolving power and the detailed structural information provided by mass spectrometry.[2][3]

Conversely, LC-MS separates compounds in the liquid phase based on their polarity. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. LC-MS is particularly advantageous for less volatile or thermally labile compounds and often provides superior sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).[3][4][5]

Experimental Methodologies: A Step-by-Step Approach

Robust and reproducible data are the cornerstones of any analytical study. The following sections detail representative experimental protocols for the analysis of DEEP by both GC-MS and LC-MS.

Sample Preparation: The Foundation of Accurate Analysis

Given the ubiquitous nature of phthalates, stringent measures to avoid contamination during sample preparation are crucial. The use of glassware, pre-rinsed with appropriate solvents, is highly recommended.[6]

Liquid-Liquid Extraction (LLE) for Pharmaceutical Formulations:

  • Accurately weigh a representative portion of the sample into a glass centrifuge tube.

  • For liquid samples, add an equal volume of a suitable organic solvent (e.g., n-hexane or dichloromethane). For solid samples, dissolve in a solvent like tetrahydrofuran (THF) followed by precipitation of the polymer with a non-solvent like hexane.[7][8]

  • Vortex the mixture vigorously for 2-3 minutes to ensure efficient extraction of DEEP.

  • Centrifuge the mixture to achieve phase separation.

  • Carefully transfer the organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate for GC-MS, or the initial mobile phase for LC-MS).

dot graph TD{ subgraph Sample Preparation Workflow A[Sample Weighing] --> B{Solvent Addition}; B --> C[Vortexing]; C --> D[Centrifugation]; D --> E[Organic Layer Transfer]; E --> F[Solvent Evaporation]; F --> G[Reconstitution]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

A simplified workflow for Liquid-Liquid Extraction (LLE).

GC-MS Instrumental Conditions
  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is commonly used for phthalate analysis.[8][9]

  • Injector: Splitless injection is typically employed for trace analysis to maximize sensitivity.

  • Oven Temperature Program: A temperature gradient is essential for the effective separation of phthalates. A typical program might start at 80°C, ramp to 280°C, and hold for a few minutes.[10]

  • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometer: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of DEEP.[9]

LC-MS Instrumental Conditions
  • Column: A C18 reversed-phase column is a popular choice for the separation of phthalates.[11][12]

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like ammonium acetate or formic acid) and an organic solvent such as methanol or acetonitrile is common.[3][12]

  • Ionization Source: Electrospray ionization (ESI) is a widely used ionization technique for phthalates in LC-MS.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity for quantitative analysis.[3][11][12]

dot graph TD{ subgraph Analytical Workflow A[Sample Introduction] --> B{Chromatographic Separation}; B --> C{Ionization}; C --> D{Mass Analysis}; D --> E[Data Acquisition & Processing]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#5F6368,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

General workflow for chromatographic-mass spectrometric analysis.

Performance Comparison: A Quantitative Cross-Validation

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. The following table summarizes typical performance data for the analysis of phthalates, including DEEP, by GC-MS and LC-MS, compiled from various studies.

Parameter GC-MS LC-MS/MS References
Linearity (R²) > 0.99> 0.99[5][12][13]
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL[1][7][11]
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 5 ng/mL[1][7][13]
Accuracy/Recovery (%) 80 - 115%85 - 115%[1][11][13]
Precision (RSD%) < 15%< 15%[1][11][13]

Discussion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS are powerful techniques for the analysis of DEEP, each with its own set of advantages and limitations.

GC-MS: The Workhorse for Volatile and Semi-Volatile Compounds

GC-MS is a robust and reliable technique that often provides excellent chromatographic resolution, which is particularly important for separating isomeric phthalates.[2][13] The extensive mass spectral libraries available for electron ionization (EI) facilitate confident compound identification. However, a significant challenge in GC-MS analysis of phthalates is the common fragmentation pattern, leading to a shared prominent ion at m/z 149 for many phthalates, which can complicate quantification in the presence of co-eluting isomers.[2] Furthermore, GC-MS requires analytes to be thermally stable and sufficiently volatile, which may necessitate derivatization for some compounds, although this is not typically required for DEEP.

LC-MS: The Champion of Sensitivity and Selectivity

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity.[7][11][12] The use of MRM significantly reduces matrix effects and allows for the quantification of analytes at very low concentrations.[3][12] LC-MS is also suitable for a broader range of compounds, including those that are less volatile or thermally labile, without the need for derivatization.[13] A key consideration for LC-MS is the potential for ion suppression or enhancement due to matrix components, which can be mitigated through effective sample preparation and the use of isotopically labeled internal standards.[4]

Conclusion: A Synergistic Approach to Method Validation

The cross-validation of GC-MS and LC-MS methods provides the highest level of confidence in the analytical data for this compound. While GC-MS offers excellent separation for a wide range of phthalates, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. The choice of the primary analytical technique will depend on the specific requirements of the analysis. However, employing the alternative technique as an orthogonal method for confirmation and cross-validation is a best practice that ensures data integrity and regulatory compliance.

References

A Comparative Analysis of Diethoxyethyl Phthalate and Its Alternatives as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance, Safety, and Experimental Evaluation

The selection of an appropriate plasticizer is a critical consideration in the development of flexible polymeric materials, particularly for sensitive applications in the pharmaceutical and medical device industries. Diethoxyethyl phthalate (DEEP), a member of the phthalate ester family, has been utilized for its plasticizing properties. However, growing concerns over the toxicological profile of some phthalates have spurred the adoption of alternative plasticizers. This guide provides an objective comparison of the performance of this compound against two prominent alternatives: Dioctyl terephthalate (DOTP) and Acetyl Tributyl Citrate (ATBC), a citrate ester. The comparison is supported by available experimental data on key performance indicators such as migration resistance, thermal stability, and mechanical properties.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of this compound (DEEP) in comparison to Dioctyl terephthalate (DOTP) and Acetyl Tributyl Citrate (ATBC). It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary between studies.

Performance MetricThis compound (DEEP)Dioctyl Terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)
Plasticizing Efficiency Effective plasticizer for cellulose resins and other polymers.[1]Good plasticizing efficiency, though sometimes slightly lower than traditional phthalates like DEHP.[2]Good compatibility with PVC, offering flexibility.[3]
Migration Resistance Prone to migration from the polymer matrix.Generally exhibits lower migration than ortho-phthalates like DEHP due to its larger molecular structure.[4]Biodegradable and can show good resistance to migration in certain applications.[3]
Thermal Stability Stable under normal conditions but will decompose upon heating, emitting acrid smoke and irritating fumes.Superior thermal stability and lower volatility compared to traditional phthalates.Good heat resistance.[3]
Biocompatibility/Toxicity Classified as a phthalate, a class of chemicals with concerns about endocrine disruption.[5][6]Considered a safer alternative with a better toxicological profile than ortho-phthalates.[7]Valued for its low toxicity profile and biodegradability, making it suitable for food packaging and medical devices.[3][8]
Mechanical Properties (in PVC) Imparts flexibility to polymers.Provides good mechanical properties, including high tensile strength and elongation at break.[7]Offers flexibility and non-brittle properties at low temperatures.[3]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies on plasticizer performance, standardized experimental protocols are crucial. Below are detailed methodologies for two key experiments.

Migration Resistance: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals

This method is designed to measure the weight loss of a plastic film when immersed in a specific liquid, simulating the leaching of plasticizers and other extractable components.

1. Test Specimens:

  • Specimens are typically squares of 50 mm × 50 mm or discs with a 50 mm diameter.

  • The thickness of the specimens should be uniform.

2. Apparatus:

  • Analytical balance, accurate to 0.1 mg.

  • Containers (e.g., glass jars with inert lids) of sufficient size to allow for complete immersion of the specimens.

  • Oven or water bath for maintaining a constant temperature.

  • Non-abrasive cloth.

3. Reagents:

  • The choice of liquid depends on the intended application and can include distilled water, soapy water, oils (e.g., olive oil, mineral oil), and ethanol solutions.

4. Procedure:

  • Condition the test specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours.

  • Weigh each specimen to the nearest 0.1 mg (this is the initial weight, W₁).

  • Completely immerse each specimen in the test liquid within a container. Ensure the specimens do not touch each other or the container walls.

  • Seal the containers and place them in the oven or water bath at the specified test temperature for a designated period (e.g., 24 hours at 50 °C).

  • After the immersion period, remove the specimens from the liquid.

  • Carefully wipe the specimens with a clean, dry, non-abrasive cloth to remove any residual liquid from the surface.

  • Re-condition the specimens under the same standard conditions for at least 24 hours.

  • Reweigh the specimens to the nearest 0.1 mg (this is the final weight, W₂).

5. Calculation: The percentage of weight loss is calculated using the following formula: Weight Loss (%) = [(W₁ - W₂) / W₁] × 100

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a common method to determine the thermal stability of plasticized polymers.

1. Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance, a furnace, a temperature programmer, and a system for controlling the atmosphere.

2. Sample Preparation:

  • A small, representative sample of the plasticized polymer (typically 5-10 mg) is accurately weighed and placed in a sample pan (e.g., platinum or alumina).

3. Procedure:

  • The sample pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) to create an inert atmosphere.

  • The temperature is increased at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

4. Data Analysis:

  • A thermogram (a plot of mass versus temperature) is generated.

  • The onset temperature of decomposition (T_onset) and the temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss, Td10 for 10% weight loss) are determined from the thermogram. These values are used as indicators of the material's thermal stability. A higher decomposition temperature indicates greater thermal stability.

Mandatory Visualization

Phthalate Metabolism and Endocrine Disruption Pathway

The following diagram illustrates a simplified signaling pathway for the metabolism of phthalate esters and their subsequent potential for endocrine disruption.

Phthalate_Endocrine_Disruption cluster_Exposure Exposure & Absorption cluster_Metabolism Metabolism (in vivo) cluster_Endocrine_Disruption Endocrine Disruption Mechanisms Phthalate_Ester Phthalate Ester (e.g., DEEP) Monoester_Metabolite Monoester Metabolite Phthalate_Ester->Monoester_Metabolite Hydrolysis (Esterases) Oxidative_Metabolites Secondary Oxidative Metabolites Monoester_Metabolite->Oxidative_Metabolites Oxidation (CYP450) Nuclear_Receptors Nuclear Receptors (e.g., PPAR, AR, ER) Monoester_Metabolite->Nuclear_Receptors Binds to & Activates/ Inhibits Receptors Hormone_Synthesis Altered Hormone Synthesis & Signaling Nuclear_Receptors->Hormone_Synthesis Adverse_Outcomes Adverse Health Outcomes Hormone_Synthesis->Adverse_Outcomes

Simplified pathway of phthalate metabolism and endocrine disruption.
Experimental Workflow for Migration Testing

The following diagram illustrates the experimental workflow for determining the migration of plasticizers from a polymer matrix according to the ASTM D1239 standard.

Migration_Testing_Workflow Start Start: Sample Preparation Conditioning Conditioning (23°C, 50% RH, 40h) Start->Conditioning Initial_Weighing Initial Weighing (W₁) Conditioning->Initial_Weighing Immersion Immersion in Solvent (e.g., 24h at 50°C) Initial_Weighing->Immersion Removal_Wiping Removal & Wiping Immersion->Removal_Wiping Reconditioning Re-conditioning (24h) Removal_Wiping->Reconditioning Final_Weighing Final Weighing (W₂) Reconditioning->Final_Weighing Calculation Calculate % Weight Loss [(W₁-W₂)/W₁]*100 Final_Weighing->Calculation End End: Report Results Calculation->End

Workflow for plasticizer migration testing (ASTM D1239).

References

A Comparative Analysis of Diethoxyethyl Phthalate (DEEP) Metabolism: Extrapolating from General Phthalate Metabolic Pathways in Rats and Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyethyl phthalate (DEEP) is a member of the phthalate ester family, a class of compounds widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Due to their ubiquitous presence, understanding the metabolic fate of phthalates in biological systems is crucial for assessing their potential toxicological impact. While extensive research has been conducted on the metabolism of high-production-volume phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP), specific comparative metabolic data for this compound (DEEP) in rats and humans is notably scarce in the published scientific literature.

This guide aims to provide a comparative overview of the predicted metabolism of DEEP in rats and humans by extrapolating from the well-established metabolic pathways of other structurally related phthalates. It will also detail the general experimental protocols employed in the study of phthalate metabolism, which would be applicable to future investigations of DEEP.

Predicted Metabolic Pathway of this compound (DEEP)

The metabolism of phthalate esters generally follows a two-phase process. Phase I involves the hydrolysis of one of the ester linkages, followed by oxidative modifications of the remaining alkyl side chain. Phase II metabolism typically involves the conjugation of the metabolites with glucuronic acid to facilitate their excretion.

Based on the metabolism of other phthalates, the predicted metabolic pathway for DEEP in both rats and humans is as follows:

  • Hydrolysis to Monoethoxyethyl Phthalate (MEEP): The initial and rapid step is the hydrolysis of one of the ethoxyethyl ester groups of DEEP by nonspecific esterases and lipases, primarily in the gastrointestinal tract and liver.[1] This reaction forms the monoester metabolite, Monoethoxyethyl phthalate (MEEP), and 2-ethoxyethanol.

  • Oxidation of the Ethoxyethyl Side Chain: The MEEP metabolite is then expected to undergo further metabolism through oxidation of its ethoxyethyl side chain. This can lead to the formation of several oxidized metabolites. Key oxidative reactions observed for other phthalates include hydroxylation and subsequent oxidation to ketones and carboxylic acids.[2]

  • Conjugation: In the final step, the monoester and its oxidized metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronide conjugates, which are then readily excreted in the urine.[2][3]

The following diagram illustrates the predicted metabolic pathway of this compound.

DEEP_Metabolism DEEP This compound (DEEP) MEEP Monoethoxyethyl Phthalate (MEEP) DEEP->MEEP Hydrolysis (Esterases, Lipases) Oxidized_MEEP Oxidized Metabolites (e.g., Hydroxylated, Carboxylated MEEP) MEEP->Oxidized_MEEP Oxidation (CYP450s) Conjugates Glucuronide Conjugates MEEP->Conjugates Glucuronidation (UGTs) Oxidized_MEEP->Conjugates Glucuronidation (UGTs) Excretion Urinary Excretion Conjugates->Excretion

Caption: Predicted metabolic pathway of this compound (DEEP).

Comparative Aspects: Rats vs. Humans

While direct experimental data for DEEP is lacking, studies on other phthalates reveal significant species-specific differences in metabolism between rats and humans, which are likely to apply to DEEP as well.

  • Extent of Oxidation: Rats tend to exhibit more extensive oxidative metabolism of the monoester metabolite compared to humans.[3] This can lead to a different profile of urinary metabolites, with a higher proportion of oxidized products in rats.

  • Glucuronidation: Humans generally show a greater capacity for glucuronidation of phthalate monoesters than rats.[3] Consequently, a larger fraction of the metabolites is excreted as glucuronide conjugates in human urine. In contrast, rats may excrete a higher proportion of unconjugated, oxidized metabolites.[3]

Data Presentation

Due to the absence of specific quantitative data for DEEP metabolism in the scientific literature, a comparative data table cannot be provided at this time. Future research is needed to quantify the urinary metabolites of DEEP in both rats and humans to enable a direct comparison.

Experimental Protocols

The following outlines the general experimental methodologies used to study the metabolism of phthalates, which are applicable to investigations of DEEP.

In Vivo Metabolism Studies

  • Animal Model: Typically, male and female rats (e.g., Sprague-Dawley or Wistar strains) are used. For human studies, volunteers are recruited, and informed consent is obtained.

  • Dosing: A known dose of the phthalate, often isotopically labeled (e.g., with ¹³C or ¹⁴C), is administered orally or intravenously.

  • Sample Collection: Urine and feces are collected at timed intervals over a period of 24 to 48 hours. Blood samples may also be collected to determine the pharmacokinetic profile.

  • Metabolite Analysis:

    • Sample Preparation: Urine samples are often treated with β-glucuronidase to hydrolyze the glucuronide conjugates, allowing for the measurement of total (free + conjugated) metabolite concentrations.

    • Extraction: Metabolites are extracted from the urine using solid-phase extraction (SPE).

    • Quantification: The extracted metabolites are then analyzed and quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]

In Vitro Metabolism Studies

  • Systems: In vitro studies often utilize liver microsomes, S9 fractions, or primary hepatocytes from both rats and humans to investigate the metabolic pathways and enzyme kinetics.

  • Incubation: The phthalate is incubated with the in vitro system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

  • Analysis: The formation of metabolites over time is monitored using HPLC-MS/MS to identify the metabolic pathways and the enzymes involved.

The following diagram illustrates a general experimental workflow for an in vivo phthalate metabolism study.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Metabolite Analysis Dosing Dosing (Oral or IV administration of DEEP to rats or human volunteers) Sample_Collection Sample Collection (Urine, Feces, Blood at timed intervals) Dosing->Sample_Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase treatment) Sample_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC_MSMS HPLC-MS/MS Analysis (Quantification of Metabolites) SPE->HPLC_MSMS Data_Analysis Comparative Data Analysis (Rat vs. Human Metabolite Profiles) HPLC_MSMS->Data_Analysis Data Interpretation

Caption: General workflow for in vivo phthalate metabolism studies.

While direct comparative data on the metabolism of this compound in rats and humans are currently unavailable, this guide provides a predictive framework based on the well-understood metabolic pathways of other phthalate esters. It is anticipated that DEEP undergoes initial hydrolysis to MEEP, followed by oxidation and glucuronidation. Significant species-specific differences in the extent of oxidation and conjugation are expected between rats and humans. The outlined experimental protocols provide a roadmap for future research to fill the existing data gap and enable a more precise risk assessment for DEEP. Such studies are essential for a comprehensive understanding of the potential health effects of this widely used compound.

References

A Guide to Inter-Laboratory Comparison of Diethoxyethyl Phthalate (DEEP) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the measurement of Diethoxyethyl phthalate (DEEP), a plasticizer and potential environmental contaminant. Ensuring the accuracy and comparability of DEEP measurements across different laboratories is critical for reliable environmental monitoring, human exposure assessment, and quality control in the pharmaceutical and consumer product industries. This document summarizes key performance data from common analytical methodologies and provides detailed protocols to support measurement consistency through inter-laboratory comparison studies.

While a dedicated, large-scale inter-laboratory study for this compound (DEEP) is not widely published, the data herein is synthesized from proficiency tests and validation studies of structurally similar phthalates, such as Diethyl Phthalate (DEP) and Diisohexyl phthalate (DIHP), to provide expected performance benchmarks.[1]

Comparison of Analytical Methods and Performance

The quantification of DEEP in diverse matrices is predominantly achieved using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for semi-volatile compounds like phthalates, offering high sensitivity and selectivity.[2][3][4] For enhanced sensitivity, especially in complex biological matrices, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also employed.[4]

The following table summarizes typical performance data from a hypothetical inter-laboratory study involving five laboratories analyzing a spiked water sample. The data reflects performance expectations based on studies of similar phthalates.[1][5]

Table 1: Inter-laboratory Comparison Data for DEEP in a Spiked Water Sample (Assigned Value: 25.0 µg/L)

LaboratoryMethodReported Value (µg/L)Recovery (%)Z-Score*Intra-laboratory Precision (RSDr, %)
Lab 1GC-MS23.995.6-0.64.5
Lab 2GC-MS26.5106.00.85.1
Lab 3UPLC-MS/MS24.899.2-0.13.2
Lab 4GC-MS28.1112.41.76.8
Lab 5UPLC-MS/MS22.590.0-1.43.9
Summary Mean: 25.2 Mean: 100.6 Inter-lab RSD: 8.9%

*Z-scores are calculated based on a target standard deviation for proficiency testing of 2.0 µg/L. A |Z-score| ≤ 2 is considered satisfactory.

The inter-laboratory reproducibility, expressed as the relative standard deviation (RSD), is a key indicator of method comparability. For single-isomer phthalates, an average inter-laboratory RSD of 17-24% has been observed in large-scale human biomonitoring studies.[1] The use of deuterated internal standards is critical for minimizing variability and improving accuracy.[6]

Experimental Protocols

Reliable and reproducible results are founded on detailed and robust experimental protocols. The following is a representative methodology for the analysis of DEEP in a water matrix using Solid-Phase Extraction (SPE) and GC-MS.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5 mL of ethyl acetate.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard, such as DEP-d4, to the eluate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for DEEP analysis and should be optimized for the specific instrument and application.[7]

  • Gas Chromatograph (GC):

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Inlet Temperature: 280°C.[7]

    • Injection Mode: Splitless.

    • Oven Program: Initial 70°C, hold for 2 min; ramp to 220°C at 10°C/min; ramp to 290°C at 20°C/min, hold for 5 min.[7]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Illustrative for DEEP): m/z 149 (quantifier), 177, 205 (qualifiers). Note: Specific ions should be confirmed with a pure DEEP standard.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows in the inter-laboratory comparison process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Select Homogeneous Test Material B Characterize Material (Determine Assigned Value) A->B C Package & Distribute Samples to Labs B->C D Participating Labs Analyze Samples C->D E Submit Results to Coordinating Body D->E F Statistical Analysis (e.g., Z-Scores) E->F G Generate Performance Report F->G H Identify Method Biases/Issues G->H H->A Feedback Loop for Future Rounds G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample (250 mL) B Solid-Phase Extraction (SPE) A->B C Elution & Internal Standard Spiking B->C D Concentrate to 1 mL C->D E Inject into GC-MS System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Peak Integration G->H I Quantification via Calibration Curve H->I J Final Report (µg/L) I->J

References

A Comparative Guide to the Analytical Methods for Diethoxyethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of diethoxyethyl phthalate (DEEP) is crucial for assessing its potential risks and ensuring regulatory compliance. This guide provides a comprehensive comparison of the primary analytical methods used for the determination of DEEP, supported by available experimental data. The focus is on providing a clear overview of method performance to aid in the selection of the most appropriate technique for a given application.

Overview of Analytical Techniques

The analysis of this compound, a member of the phthalate ester family, is predominantly carried out using chromatographic techniques coupled with various detectors. The most common and robust methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, the required sensitivity, and the desired selectivity.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of phthalates, including data that can be considered indicative for this compound analysis. It is important to note that specific performance may vary based on the instrumentation, sample matrix, and experimental conditions.

Analytical MethodMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
GC-MS Polymer Materials> 0.993.46 - 10.10 µg/mL-76 - 100%0.6 - 19%
Cosmetics-0.1 ng (absolute)-92.0 - 110.0%1.95 - 5.92%
Food Simulants---83 - 107%3.95%
HPLC-UV/DAD Cosmetic Products≥0.999<0.64 µg/mL<0.64 µg/mL94.8 - 99.6%≤6.2%
Beverages & Milk0.9965 - 0.9992-0.5 µg/mL91 - 99%0.07 - 5.93%
Alcoholic Beverages>0.99-0.06 mg/L--
LC-MS/MS Food Simulants>0.99-0.025 - 7.5 ng/mLGoodGood
Human Urine-0.03 - 1.4 ng/mL---

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized experimental protocols for the analysis of phthalates, which are applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Polymer Samples
  • Sample Preparation:

    • A representative sample of the polymer is accurately weighed.

    • The sample is subjected to solvent extraction, often using a Soxhlet apparatus or ultrasonic bath. Common solvents include n-hexane or a mixture of hexane and acetone.

    • The extract is then concentrated by evaporating the solvent under a gentle stream of nitrogen.

    • The residue is redissolved in a suitable solvent, such as ethyl acetate, for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector: Splitless mode is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to ensure the separation of different phthalates.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography (HPLC) Protocol for Cosmetic Products
  • Sample Preparation:

    • The cosmetic sample is accurately weighed.

    • Extraction is performed with a suitable solvent, such as methanol or acetonitrile, often aided by ultrasonication.

    • The extract is centrifuged and filtered through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, and UV or DAD detector.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is common.

    • Detection: UV detection is typically performed at a wavelength around 225-230 nm.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a sample matrix to the final data analysis.

General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE, SPE, Sonication) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Separation Chromatographic Separation (GC or HPLC) Cleanup->Separation Inject Detection Detection (MS, UV, etc.) Separation->Detection Identification Analyte Identification Detection->Identification Raw Data Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting Decision Tree for Analytical Method Selection Start Define Analytical Need Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex HPLC HPLC-UV/DAD Matrix->HPLC Simple Selectivity Need for High Selectivity? Sensitivity->Selectivity High GCMS GC-MS Sensitivity->GCMS Moderate Selectivity->GCMS No LCMSMS LC-MS/MS Selectivity->LCMSMS Yes

Unraveling the Environmental Lifespan of Phthalates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental persistence of phthalates, a class of synthetic chemicals widely used as plasticizers, is a significant concern due to their potential endocrine-disrupting properties and widespread presence in ecosystems. Understanding the relative persistence of different phthalates is crucial for environmental risk assessment and the development of safer alternatives. This guide provides an objective comparison of the environmental persistence of six common phthalates—Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Di-n-octyl phthalate (DnOP)—supported by experimental data.

Comparative Persistence of Phthalates in Environmental Matrices

The environmental fate of phthalates is primarily governed by microbial degradation. Their persistence, often expressed as a half-life (t½), varies significantly depending on the specific phthalate, environmental matrix (soil, water, or sediment), and prevailing redox conditions (aerobic or anaerobic).

In Soil

The soil environment harbors diverse microbial communities capable of degrading phthalates. Generally, phthalates with shorter alkyl chains are more readily biodegradable.

PhthalateHalf-life (t½) in Soil (Aerobic)ConditionsReference
DEHP15 - 30 daysCompost-amended soil[1]
DBP9 - 15 daysCompost-amended soil[1]
BBP<1 week to several monthsGeneral soil conditions[2]
DINPEstimated ~300 daysGeneral soil conditions[3]
DIDPEstimated ~300 daysGeneral soil conditions[3]
DnOP1 to 4 weeks (estimated)General soil conditions
In Water

In aquatic environments, both the water column and sediment play a role in phthalate degradation. Biodegradation is considered the dominant loss mechanism in surface waters[2].

PhthalateHalf-life (t½) in Water (Aerobic)ConditionsReference
DEHP<1 day to 2 weeksSurface and marine waters[2]
DBP<1 day to 2 weeksSurface and marine waters[2]
BBP1 - 7 daysRiver water[4]
DINPEstimated ~50 daysSurface water[3]
DIDPEstimated ~50 daysSurface water[3]
DnOP5 daysLaboratory model ecosystem[5]
In Sediment

Sediments can act as a sink for phthalates. Degradation rates in sediment are highly dependent on oxygen availability, with anaerobic degradation being significantly slower.

PhthalateHalf-life (t½) in Sediment (Aerobic)Half-life (t½) in Sediment (Anaerobic)ConditionsReference
DEHP14.8 days25.7 daysRiver sediment[5][6]
DBP2.9 days9.4 daysRiver sediment[5][6]
BBP3.1 days19.3 daysRiver sediment[4]
DINP--Data not readily available
DIDPEstimated ~3000 days-General sediment conditions[3]
DnOP--Data not readily available

Experimental Protocols for Determining Phthalate Persistence

The determination of phthalate biodegradation rates in environmental matrices typically follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) (e.g., OECD 307 for soil and OECD 308 for sediment) and the U.S. Environmental Protection Agency (EPA). A generalized experimental workflow is described below.

General Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation env_sample Environmental Sample (Soil, Water, or Sediment) spike Spike with Phthalate (Known Concentration) env_sample->spike incubate Incubate under Controlled Conditions (Aerobic/Anaerobic, Temp, Moisture) spike->incubate sampling Collect Samples at Time Intervals incubate->sampling extraction Solvent Extraction of Phthalates sampling->extraction analysis Quantify Phthalate Concentration (GC-MS or HPLC) extraction->analysis kinetics Determine Degradation Kinetics analysis->kinetics half_life Calculate Half-life (t½) kinetics->half_life

A generalized workflow for determining phthalate biodegradation.

Methodology Details:

  • Sample Collection and Preparation: Environmental samples (soil, water, or sediment) are collected and characterized. A known concentration of the target phthalate is added (spiked) to the samples. For soil and sediment, the moisture content is adjusted to optimal levels for microbial activity.

  • Incubation: The spiked samples are incubated under controlled laboratory conditions that mimic the natural environment. Key parameters include temperature, light, and oxygen availability (aerobic or anaerobic). Anaerobic conditions are typically achieved by purging the incubation vessels with an inert gas like nitrogen.

  • Sampling and Extraction: Subsamples are collected at regular time intervals throughout the incubation period. Phthalates are extracted from the samples using an appropriate organic solvent. Common extraction techniques include sonication, Soxhlet extraction, and solid-phase extraction (SPE).

  • Quantification: The concentration of the parent phthalate and its degradation products in the extracts is quantified using analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These techniques offer high sensitivity and selectivity for phthalate analysis.

  • Data Analysis: The decrease in the concentration of the parent phthalate over time is used to determine the degradation rate constant and the half-life.

Phthalate Biodegradation Pathway

The primary mechanism of phthalate biodegradation involves a two-step process initiated by microbial enzymes.

biodegradation_pathway cluster_pathway General Phthalate Biodegradation Phthalate_Diester Phthalate Diester (e.g., DEHP, DBP) Monoester Phthalate Monoester Phthalate_Diester->Monoester Esterase Phthalic_Acid Phthalic Acid Monoester->Phthalic_Acid Esterase Ring_Cleavage Ring Cleavage Products Phthalic_Acid->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Further Degradation

A simplified pathway for the microbial degradation of phthalates.

Pathway Description:

  • Hydrolysis: The initial step is the hydrolysis of the phthalate diester to its corresponding monoester and then to phthalic acid. This reaction is catalyzed by esterase enzymes produced by a wide range of microorganisms.

  • Aromatic Ring Cleavage: The central phthalic acid molecule undergoes cleavage of its aromatic ring. In aerobic bacteria, this is typically initiated by dioxygenase enzymes that introduce hydroxyl groups to the ring, making it susceptible to cleavage.

  • Further Degradation: The ring-cleavage products are further metabolized through various pathways, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle, and complete mineralization to carbon dioxide and water.

This comparative guide highlights the variability in the environmental persistence of common phthalates. The data indicates that lower molecular weight phthalates like DBP and BBP tend to degrade more rapidly than higher molecular weight compounds such as DEHP, DINP, and DIDP. The provided experimental framework and biodegradation pathway offer a foundational understanding for researchers engaged in the study of these ubiquitous environmental contaminants.

References

A Comparative Guide to Phthalate Reproductive Toxicity: Focus on Diethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A notable data gap exists in the scientific literature regarding the reproductive toxicity of Diethoxyethyl phthalate (DEEP). Despite a comprehensive search of available toxicological databases and scientific publications, no specific studies detailing the effects of DEEP on reproductive health in males or females were identified. Consequently, a direct comparison between this compound and Diethyl phthalate (DEP) on this critical endpoint is not feasible at this time. This guide will therefore provide a comprehensive overview of the known reproductive toxicity of Diethyl phthalate, presenting key experimental findings, methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Diethyl Phthalate (DEP): An Overview of Reproductive Toxicity

Diethyl phthalate (DEP) is a widely used phthalate ester found in a variety of consumer products, including cosmetics, fragrances, and plastics.[1] While it is not considered to share the potent antiandrogenic mode of action common to some other phthalates, a growing body of evidence from animal studies suggests that DEP exposure can induce reproductive and developmental toxicity.[2]

Male Reproductive Toxicity

Evidence for DEP-induced male reproductive toxicity is considered moderate, with studies pointing to effects on sperm and hormonal parameters, although it does not appear to affect androgen-dependent male reproductive development after gestational exposure.[2]

A systematic review of animal toxicology studies concluded that DEP exposure may induce androgen-independent male reproductive toxicity, primarily affecting sperm.[2] In some studies, DEP was associated with reductions in human sperm motility and an increase in DNA damage in sperm.[3] One study reported an increased frequency of abnormal and tailless sperm in the F1 generation of rats exposed to 197-267 mg/kg bw/day.[3]

In a two-generation reproductive toxicity study in rats, a decrease in serum testosterone levels was observed in F0 males at dietary doses of 3000 and 15000 ppm.[4] However, these changes were considered too slight to impact the overall reproductive capability of the animals.[4]

Female Reproductive Toxicity

The evidence for DEP's effects on female reproduction is considered slight, with a limited number of studies reporting statistically significant effects.[2] A two-generation study in rats showed a slight delay in vaginal opening in F1 females at a high dietary dose of 15000 ppm.[4]

Developmental Toxicity

There is moderate evidence that DEP exposure can lead to developmental effects, with the primary outcome being reduced postnatal growth following gestational or early postnatal exposure.[2] These effects generally occurred at doses that also caused maternal toxicity, suggesting that DEP is not a potent developmental toxicant.[2] In developmental studies, effects in offspring, such as increased skeletal variations, were observed at doses that were also toxic to the mother.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from reproductive toxicity studies on Diethyl Phthalate.

Table 1: Male Reproductive Toxicity of Diethyl Phthalate in Rats

ParameterSpecies/StrainExposure Route & DurationDoseKey FindingsReference
Serum TestosteroneRat (F0)Dietary, Two-generation3000 ppmSlight decrease[4]
Serum TestosteroneRat (F0)Dietary, Two-generation15000 ppmSlight decrease[4]
Sperm MorphologyRat (F1)Dietary, Two-generation197-267 mg/kg bw/dayIncreased frequency of abnormal and tailless sperm[3]
FertilityRatTwo-generation study40-56 mg/kg bw/dayNo-Observed-Adverse-Effect Level (NOAEL) for fertility effects[3]
Male Reproductive Organ WeightsRatNot specifiedUp to 1016-1375 mg/kg bw/dayNo effect[3]

Table 2: Developmental and Female Reproductive Toxicity of Diethyl Phthalate in Rats

ParameterSpecies/StrainExposure Route & DurationDoseKey FindingsReference
Vaginal OpeningRat (F1 females)Dietary, Two-generation15000 ppmSlightly delayed[4]
Pup WeightRatTwo-generation study1016-1375 mg/kg bw/dayDecreased pup weight and developmental delay (LOAEL)[3]
Developmental EffectsRatNot specified197-267 mg/kg bw/dayNo-Observed-Adverse-Effect Level (NOAEL)[3]
Parental Animal ToxicityRatDietary, Two-generation15000 ppmNo-Observed-Adverse-Effect Level (NOAEL)[4]
Offspring Development and GrowthRatDietary, Two-generation3000 ppmNo-Observed-Adverse-Effect Level (NOAEL)[4]

Experimental Protocols

Two-Generation Reproductive Toxicity Study of Diethyl Phthalate in Rats

A key study providing much of the quantitative data on DEP's reproductive toxicity was a two-generation study conducted in rats. The general protocol for such a study, based on OECD guidelines, is as follows:

  • Test Animals: Young, healthy male and female rats (e.g., Wistar or Sprague-Dawley strains).

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week before the start of the study.

  • Dietary Administration: Diethyl phthalate is mixed into the standard rodent diet at various concentrations (e.g., 0, 600, 3000, and 15000 ppm).[4] The control group receives the diet without DEP.

  • Parental Generation (F0):

    • Males and females are exposed to the DEP-containing diet for a pre-mating period (e.g., 10 weeks).

    • Animals are then mated to produce the first-generation offspring (F1).

    • Exposure continues through mating, gestation, and lactation.

    • Parameters evaluated in F0 animals include: clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights at necropsy. Histopathological examination of reproductive organs is also performed. Serum hormone levels (e.g., testosterone) may be measured.[4]

  • First Generation (F1):

    • Offspring are exposed to the same maternal diet from birth, through weaning, and into adulthood.

    • Selected F1 offspring are then mated to produce the second-generation (F2).

    • Parameters evaluated in F1 animals are similar to the F0 generation. Developmental landmarks such as anogenital distance and vaginal opening are also assessed.[4]

  • Second Generation (F2):

    • Pups are evaluated for viability, growth, and any developmental abnormalities until weaning.[4]

G cluster_F0 Parental (F0) Generation cluster_F1 First (F1) Generation cluster_F2 Second (F2) Generation F0_premate Pre-mating Exposure F0_mating Mating F0_premate->F0_mating F0_gestation Gestation F0_mating->F0_gestation F0_endpoints F0 Endpoints: - Clinical Signs - Body Weight - Food Consumption - Reproductive Performance - Organ Weights - Histopathology - Hormone Levels F0_mating->F0_endpoints F0_lactation Lactation F0_gestation->F0_lactation F1_birth Birth F0_gestation->F1_birth F0_lactation->F0_endpoints F1_weaning Weaning & Selection F0_lactation->F1_weaning F1_birth->F1_weaning F1_endpoints F1 Endpoints: - Viability - Growth - Developmental Landmarks (AGD, Vaginal Opening) - Reproductive Performance F1_birth->F1_endpoints F1_growth Growth to Adulthood F1_weaning->F1_growth F1_mating F1 Mating F1_growth->F1_mating F1_growth->F1_endpoints F2_birth Birth F1_mating->F2_birth F2_weaning Weaning F2_birth->F2_weaning F2_endpoints F2 Endpoints: - Viability - Growth F2_weaning->F2_endpoints

Two-Generation Reproductive Toxicity Study Workflow.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of DEP's reproductive toxicity are not fully elucidated and it is not considered a potent anti-androgen, some proposed pathways involve hormonal disruption. The observed decrease in serum testosterone in male rats suggests a potential interference with steroidogenesis or steroid metabolism.[4] The delay in vaginal opening in females could also indicate an alteration in the timing of puberty, which is under hormonal control.[4]

It is important to note that many other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), exert their reproductive toxicity through more well-defined mechanisms, including the disruption of fetal Leydig cell function and subsequent reduction in testosterone synthesis, leading to a "phthalate syndrome" in male offspring. While DEP does not appear to be a potent inducer of this syndrome, the potential for subtle endocrine-disrupting effects warrants further investigation.

G cluster_male Male Reproductive System DEP Diethyl Phthalate (DEP) Exposure testis Testis DEP->testis ? sperm Sperm DEP->sperm Direct Effects? (Motility, DNA Damage) puberty Pubertal Development DEP->puberty Potential Disruption growth Postnatal Growth DEP->growth Potential Inhibition testosterone Testosterone Production testis->testosterone Potential Interference testosterone->sperm Hormonal Regulation

Potential Mechanisms of Diethyl Phthalate Reproductive Toxicity.

Conclusion

The available scientific literature provides moderate evidence for the reproductive and developmental toxicity of Diethyl phthalate in animal models. The primary effects observed are on sperm parameters in males, delayed puberty in females, and reduced postnatal growth in offspring, often at high doses that may also induce maternal toxicity. While DEP is not considered as potent as other phthalates known to cause significant antiandrogenic effects, its widespread use and potential for endocrine disruption warrant continued research and risk assessment. A significant knowledge gap remains concerning the reproductive toxicity of this compound, precluding a direct comparison with DEP. Further studies on DEEP are essential to fully understand the potential reproductive health risks associated with this compound.

References

Performance Showdown: A Head-to-Head Comparison of Extraction Techniques for Diethoxyethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient extraction of Diethoxyethyl phthalate (DEEP), a widely used plasticizer, from various matrices is a critical step in analysis. The choice of extraction technique significantly impacts recovery rates, sensitivity, and sample throughput. This guide provides an objective comparison of the performance of several common extraction techniques for DEEP, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

At a Glance: Performance Metrics of DEEP Extraction Techniques

The following table summarizes the key performance indicators for various extraction methods. Data for Diethyl Phthalate (DEP) is used as a proxy for this compound (DEEP) where specific data for DEEP is not available, owing to their structural similarity.

Extraction TechniqueCommon MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Solid-Phase Extraction (SPE) Water79 - >95< 7.10.02 - 0.9 µg/L0.08 - 2.7 µg/L
Liquid-Liquid Extraction (LLE) Water, Beverages85 - 110< 10~1 ng/injection-
Ultrasound-Assisted Extraction (UAE) Beverages, Nails66.7 - 101.2< 11.10.8 - 15.4 ng/mL1.6 - 35.8 ng/mL
Microwave-Assisted Extraction (MAE) Soil, Plastics84 - 115< 81.24 - 3.15 µg/L-
Supercritical Fluid Extraction (SFE) Solid Matrices92.17 - 99.16< 10--
Headspace Solid-Phase Microextraction (HS-SPME) Water, AirGood Responses< 100.003 - 0.085 µg/L-

In-Depth Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of extraction techniques. Below are protocols for the key methods discussed.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from liquid samples.

Experimental Protocol:

  • Sorbent Selection: C18 silica-based sorbents are commonly used for phthalate extraction.[1][2]

  • Cartridge Conditioning:

    • Flush the C18 cartridge (e.g., 500 mg/6 mL) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water.[3]

  • Sample Loading:

    • Acidify the water sample (e.g., 250 mL) to a pH of 2.

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[3]

  • Cartridge Washing:

    • Wash the cartridge with a volume of deionized water to remove interfering substances.

  • Drying:

    • Dry the cartridge under a vacuum for a minimum of 30 minutes.[3]

  • Elution:

    • Elute the retained phthalates with a suitable solvent, such as a 1:1 mixture of ethyl acetate and dichloromethane.[1]

  • Post-Elution:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic method that separates compounds based on their differential solubilities in two immiscible liquid phases.

Experimental Protocol:

  • Sample Preparation:

    • Place a measured volume of the aqueous sample (e.g., 1 L) into a separatory funnel.

  • Solvent Addition:

    • Add a suitable extraction solvent, such as dichloromethane or a mixture of methylene chloride and hexane.[4][5]

  • Extraction:

    • Shake the separatory funnel vigorously for 2-3 minutes, with periodic venting to release pressure.[4]

  • Phase Separation:

    • Allow the layers to separate for at least 10 minutes.[4]

  • Collection:

    • Drain the organic layer into a collection flask.

    • Repeat the extraction process with fresh solvent for exhaustive extraction.

  • Drying and Concentration:

    • Dry the combined organic extracts using anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[4]

  • Analysis:

    • The concentrated extract is then ready for analysis by GC-MS or other suitable analytical techniques.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.

Experimental Protocol:

  • Sample Preparation:

    • Place the sample (e.g., 10 mL of a beverage) into a suitable vessel.[6]

  • Solvent Addition:

    • Add an appropriate extraction solvent. For dispersive liquid-liquid microextraction (DLLME), a small volume of an extraction solvent (e.g., 250 µL of n-heptane) and a disperser solvent are used.[3][6]

  • Sonication:

    • Immerse the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 1-30 minutes).[3]

  • Phase Separation:

    • For DLLME, centrifuge the sample to separate the phases.[3]

  • Collection:

    • Collect the organic phase containing the extracted analytes.

  • Analysis:

    • Directly inject the extract into a GC-MS or other analytical instrument.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Experimental Protocol:

  • Sample Preparation:

    • Weigh a solid sample (e.g., 1-5 g of soil or plastic) into a microwave-safe extraction vessel.[7]

  • Solvent Addition:

    • Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).[8]

  • Extraction:

    • Seal the vessel and place it in a microwave extraction system.

    • Apply microwave energy at a controlled temperature and pressure for a specific duration (e.g., 10-20 minutes).[7][8]

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid particles.

  • Concentration and Analysis:

    • Concentrate the extract if necessary and analyze using an appropriate chromatographic technique.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness.

Experimental Protocol:

  • Sample Preparation:

    • Place the ground or prepared solid sample into the extraction vessel.

  • Extraction:

    • Pressurize and heat the system to bring the CO2 to its supercritical state (e.g., above 31.1 °C and 73.8 bar).

    • Pass the supercritical CO2 through the sample for a set period. Modifiers such as methanol can be added to enhance the extraction of more polar compounds.[9]

  • Collection:

    • Depressurize the system, causing the CO2 to return to a gaseous state and the extracted analytes to precipitate in a collection vessel.

  • Analysis:

    • Dissolve the collected analytes in a suitable solvent for analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample to adsorb volatile and semi-volatile analytes.

Experimental Protocol:

  • Sample Preparation:

    • Place the sample (liquid or solid) in a sealed vial. For liquid samples, the addition of salt can improve the extraction efficiency of some phthalates.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial for a defined period at a controlled temperature.

  • Desorption and Analysis:

    • Retract the fiber and insert it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for analysis.

Visualizing the Workflow: From Sample to Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Water, Soil, Plastic) Homogenization Homogenization/ Grinding Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LLE Liquid-Liquid Extraction Homogenization->LLE UAE Ultrasound-Assisted Extraction Homogenization->UAE MAE Microwave-Assisted Extraction Homogenization->MAE SFE Supercritical Fluid Extraction Homogenization->SFE HS_SPME Headspace SPME Homogenization->HS_SPME Concentration Concentration SPE->Concentration LLE->Concentration UAE->Concentration MAE->Concentration SFE->Concentration Analysis GC-MS / LC-MS Analysis HS_SPME->Analysis Direct Desorption Cleanup Clean-up/ Filtration Concentration->Cleanup Cleanup->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Diethoxyethyl Phthalate: An Evaluation of its Endocrine-Disrupting Potential in Comparison to Other Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Phthalates, a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, are ubiquitous environmental contaminants. Growing evidence suggests that some phthalates can act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and potentially leading to adverse health effects. This guide provides a comparative analysis of the endocrine-disrupting potential of Diethoxyethyl phthalate (DEEP) relative to other commonly studied phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), and Diethyl phthalate (DEP). The information is compiled from in vitro and in vivo studies, with a focus on estrogenic, anti-androgenic, and thyroid-disrupting activities.

Note: While extensive research has been conducted on the endocrine-disrupting properties of many phthalates, specific experimental data for this compound (DEEP) is notably limited in the public domain. Therefore, this guide provides a comprehensive comparison based on the available data for other prominent phthalates and establishes a framework for evaluating DEEP should data become available.

Mechanisms of Endocrine Disruption by Phthalates

Phthalates can exert their endocrine-disrupting effects through several mechanisms, primarily by interacting with nuclear hormone receptors. The two most studied pathways are:

  • Estrogen Receptor (ER) Signaling: Some phthalates can mimic the natural hormone estradiol, binding to and activating the estrogen receptor (ERα and ERβ). This can lead to the transcription of estrogen-responsive genes, potentially disrupting processes regulated by estrogens.

  • Androgen Receptor (AR) Signaling: A more common mechanism for many phthalates is the antagonism of the androgen receptor. By binding to the AR, these phthalates can block natural androgens like testosterone from activating the receptor, thereby inhibiting the transcription of androgen-dependent genes crucial for male reproductive development and function.

  • Thyroid Hormone System Disruption: Certain phthalates have been shown to interfere with the synthesis, transport, and metabolism of thyroid hormones, which are critical for development, metabolism, and neurological function.

Comparative Analysis of Endocrine-Disrupting Potential

The following tables summarize the available quantitative and qualitative data on the estrogenic, anti-androgenic, and thyroid-disrupting activities of selected phthalates.

Estrogenic Activity

Table 1: Comparative Estrogenic Potential of Phthalates

PhthalateAssay TypeEndpointResultReference
This compound (DEEP) --No data available -
Di(2-ethylhexyl) phthalate (DEHP) Yeast Estrogen Screen (YES)Estrogenic ActivityInactive[1]
MCF-7 Cell Proliferation AssayEstrogenic ActivityWeakly active[2]
ChgH-EGFP Transgenic MedakaEnhanced-estrogenic activityActive at 1.50 ppm[3][4]
Dibutyl phthalate (DBP) YES AssayEstrogenic ActivityWeakly active[1]
MCF-7 Cell Proliferation AssayEstrogenic ActivityActive[5]
ChgH-EGFP Transgenic MedakaEnhanced-estrogenic activityActive at 1.00 ppm[3][4]
Butyl benzyl phthalate (BBP) YES AssayEstrogenic ActivityMost potent among tested phthalates[1]
MCF-7 Cell Proliferation AssayEstrogenic ActivityActive[5]
ChgH-EGFP Transgenic MedakaEstrogenic activityActive at 1.50 ppm[3][4]
Diethyl phthalate (DEP) YES AssayEstrogenic ActivityWeakly active[1]
MCF-7 Cell Proliferation AssayEstrogenic ActivityActive[5]
Diisononyl phthalate (DINP) YES AssayEstrogenic ActivityWeakly active[1]
ChgH-EGFP Transgenic MedakaEnhanced-estrogenic activityActive at 1.50 ppm[3][4]
Diisodecyl phthalate (DIDP) ChgH-EGFP Transgenic MedakaEstrogenic/Anti-estrogenic ActivityInactive[3][4]
Anti-Androgenic Activity

Table 2: Comparative Anti-Androgenic Potential of Phthalates

PhthalateAssay TypeEndpointResultReference
This compound (DEEP) --No data available -
Di(2-ethylhexyl) phthalate (DEHP) Hershberger Assay (in vivo)Decreased androgen-dependent tissue weightActive at 100, 200, and 400 mg/kg/day[6]
MDA-MB-453 Cell-Based Assay (in vitro)AR AntagonismInactive (metabolites were active)[6]
Fetal Rat Testis (in vivo)Reduced testosterone productionActive[7]
Dibutyl phthalate (DBP) Human Epidemiological StudiesAssociation with reduced semen quality and altered testosterone levelsRobust evidence
Butyl benzyl phthalate (BBP) Human Epidemiological StudiesAssociation with altered semen parameters and time to pregnancyModerate evidence
Diisononyl phthalate (DINP) Human Epidemiological StudiesAssociation with altered testosterone and semen parametersModerate evidence
Thyroid Hormone Disruption

Table 3: Comparative Thyroid-Disrupting Potential of Phthalates

PhthalateStudy TypeEndpointResultReference
This compound (DEEP) --No data available -
Di(2-ethylhexyl) phthalate (DEHP) Meta-analysis of human studiesCorrelation with thyroid hormone levelsNegative association with Total T4 and Free T4; Positive association with TSH in adults.[8][8]
In vitro studiesAltered iodide uptake in thyroid follicular cellsActive
Dibutyl phthalate (DBP) Animal studiesAltered thyroid hormone levelsActive

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the standardized evaluation of endocrine-disrupting chemicals.

Estrogen Receptor Alpha (ERα) Transactivation Assay (OECD 455)

This assay evaluates the ability of a chemical to bind to and activate the human estrogen receptor alpha (hERα), leading to the expression of a reporter gene (e.g., luciferase).

Experimental Workflow:

ER_Transactivation_Assay cluster_cell_culture Cell Culture & Seeding cluster_exposure Chemical Exposure cluster_measurement Measurement & Analysis A Maintain hERα-HeLa-9903 cells B Seed cells in 96-well plates A->B D Expose cells for 20-24 hours B->D C Prepare serial dilutions of test chemical C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate PC10 and PC50 values F->G

Caption: Workflow for the Estrogen Receptor Transactivation Assay.

Methodology:

  • Cell Culture: Stably transfected hERα-Heela-9903 cells are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to attach.

  • Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical, along with positive (17β-estradiol) and negative (solvent) controls.

  • Incubation: Plates are incubated for 20-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the concentration that produces 10% (PC10) and 50% (PC50) of the maximum activity of the positive control.

H295R Steroidogenesis Assay (OECD 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of testosterone and estradiol.

Experimental Workflow:

H295R_Steroidogenesis_Assay cluster_cell_culture Cell Culture & Seeding cluster_exposure Chemical Exposure cluster_analysis Hormone & Viability Analysis A Culture H295R cells B Seed cells in 24-well plates A->B D Expose cells for 48 hours B->D C Prepare test chemical dilutions C->D E Collect culture medium D->E G Assess cell viability (e.g., MTT assay) D->G F Measure Testosterone & Estradiol (ELISA/LC-MS) E->F

Caption: Workflow for the H295R Steroidogenesis Assay.

Methodology:

  • Cell Culture: H295R cells are maintained in a culture medium supplemented with specific growth factors.

  • Plating: Cells are seeded into 24-well plates.

  • Chemical Exposure: After a 24-hour acclimation period, cells are exposed to various concentrations of the test chemical for 48 hours. Positive (e.g., forskolin) and negative (solvent) controls are included.

  • Medium Collection: The culture medium is collected to measure hormone concentrations.

  • Hormone Analysis: The concentrations of testosterone and estradiol in the medium are quantified using methods like ELISA or LC-MS/MS.

  • Cell Viability: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

Signaling Pathways

Understanding the molecular pathways involved in endocrine disruption is crucial for interpreting experimental data.

Estrogen Receptor Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or Estrogenic Phthalate ER Estrogen Receptor (ER) Estrogen->ER Binding & Activation ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen Receptor (ER) Genomic Signaling Pathway.

Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding & Activation AntiAndrogen Anti-Androgenic Phthalate AntiAndrogen->AR Binding & Inhibition AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation NoTranscription Inhibition of Gene Transcription AR->NoTranscription ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) Signaling and Inhibition.

Conclusion

The available scientific literature provides substantial evidence for the endocrine-disrupting potential of several commonly used phthalates, including DEHP, DBP, and BBP. These compounds have been shown to exhibit weak estrogenic activity, significant anti-androgenic effects, and the ability to interfere with thyroid hormone homeostasis. In contrast, there is a significant lack of data on the endocrine-disrupting properties of this compound (DEEP).

To thoroughly evaluate the potential risks associated with DEEP exposure, further research is imperative. Future studies should employ standardized in vitro assays, such as those outlined in this guide, to assess the estrogenic, androgenic, and steroidogenic potential of DEEP. Comparative studies that include DEEP alongside well-characterized phthalates will be essential for a comprehensive risk assessment. This will enable researchers and drug development professionals to make informed decisions regarding the use of this and other phthalates in consumer products and medical devices.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethoxyethyl Phthalate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of phthalate esters, focusing on diethoxyethyl phthalate.

Important Note on Chemical Identity: "this compound" is not a standard chemical identifier. This guidance is based on the procedures for the closely related and common compound, diethyl phthalate (DEP) , and general best practices for managing laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in the event of a spill.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as nitrile or butyl rubber, to prevent skin contact.[1]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[1][2]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.[1]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel and ensure the area is well-ventilated.[1]

  • Containment: Prevent further leakage and stop the material from entering drains or waterways.[1][3]

  • Absorb: Use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite to soak up the spilled chemical.[1][4]

  • Collect: Carefully place the absorbed material into a suitable, closed, and properly labeled container for disposal.[1][5]

  • Decontaminate: Clean the spill area thoroughly.[1]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6]

  • Waste Collection:

    • Collect this compound waste in a designated, chemically compatible container.[1]

    • The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or strong bases.[1][2]

  • Labeling:

    • As soon as waste is added, the container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[7][8]

    • Include hazard warnings, such as pictograms or an NFPA/HMIS label, to indicate the specific hazards of the contents.[7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

    • The storage area must be cool, dry, and well-ventilated, away from sources of ignition.[1]

    • Ensure secondary containment is used to capture any potential leaks.[6]

    • Laboratories must not store more than 55 gallons of hazardous waste at one time.[8]

  • Arranging for Professional Disposal:

    • Never dispose of this compound down the drain or in regular trash.[6][9]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][8]

    • Provide the contractor with the Safety Data Sheet (SDS) to ensure they have all necessary information for safe handling.[1]

    • The recommended disposal methods for diethyl phthalate are incineration or landfilling by a licensed facility.[10]

Quantitative Data for Diethyl Phthalate Disposal and Safety

The following table summarizes key quantitative data relevant to the handling and disposal of diethyl phthalate.

ParameterValueReference
Regulatory Storage Limit Do not exceed 55 gallons of hazardous waste in a Satellite Accumulation Area.[8]
OSHA Permissible Exposure Limit (PEL) 5 mg/m³ (for an 8-hour workday)[2][11][12]
Flash Point 156 °C / 312.8 °F[2]
Boiling Point 298 - 299 °C / 568.4 - 570.2 °F[2]
Incineration Temperature (Liquid Injection) 650°C to 1,600ºC[10]
Incineration Temperature (Rotary Kiln) 820°C to 1,600ºC[10]

Experimental Protocols & Methodologies

The disposal procedures outlined are based on established safety protocols and regulatory requirements rather than specific laboratory experiments. The primary methodologies cited are those for professional waste disposal:

  • Liquid Injection Incineration: This method involves injecting the liquid waste into a high-temperature incinerator (650°C to 1,600ºC) where it is atomized and completely combusted. The residence time is typically very short, from 0.1 to 2 seconds.[10]

  • Rotary Kiln Incineration: In this process, the waste is fed into a large, rotating, and inclined cylinder. The high temperatures (820°C to 1,600ºC) and long residence time ensure thorough destruction of the hazardous components.[10]

  • Landfill: This method is an option after the liquid waste has been adsorbed onto an inert material like vermiculite. This should only be done in an authorized landfill and in consultation with environmental regulatory agencies.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Preparation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Documentation cluster_3 Spill Emergency A Identify Waste as This compound B Select Chemically Compatible Waste Container A->B C Collect Waste in Container (Do Not Mix Incompatibles) B->C D Label Container: 'Hazardous Waste' + Contents & Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Is Container Full or Ready for Disposal? F->G H Contact EHS or Licensed Waste Contractor G->H Yes I Provide SDS and Arrange Pickup H->I J Maintain Disposal Records I->J Spill Spill Occurs Spill_Action Contain, Absorb, Collect in Sealed Container Spill->Spill_Action Spill_Action->D Treat as Hazardous Waste

Caption: Workflow for proper disposal of this compound.

References

Safeguarding Laboratory Personnel: Personal Protective Equipment for Handling Diethoxyethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Diethoxyethyl Phthalate, emphasizing immediate safety protocols and the correct selection of Personal Protective Equipment (PPE).

This compound, a member of the phthalate ester family, requires careful handling in a laboratory setting to minimize exposure and ensure personnel safety. The primary routes of potential exposure are through skin contact, eye contact, and inhalation of aerosols. Adherence to proper safety procedures, including the consistent use of appropriate PPE, is critical. This guide provides detailed information on recommended PPE, disposal protocols, and emergency procedures.

Immediate Safety and Handling Protocols

Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. All manipulations, including weighing and transferring, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1] An emergency shower and eyewash station must be readily accessible.

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]

Personal Protective Equipment (PPE) Selection

Protection Type Equipment Recommendations and Considerations Agency/Source Guidance
Eye and Face Protection Safety Glasses with Side ShieldsRequired for all procedures involving this compound.OSHA 29 CFR 1910.133[4]
Chemical Safety GogglesRecommended for procedures with a higher risk of splashing.BenchChem[1]
Face ShieldShould be worn in addition to goggles when there is a significant splash hazard.BenchChem[1]
Skin Protection Laboratory CoatA standard lab coat is mandatory to protect personal clothing.BenchChem[1]
Chemical Resistant ApronAdvised for tasks with a high potential for splashes, worn over the lab coat.BenchChem[1]
Gloves (Nitrile or Neoprene recommended)Gloves must be inspected for degradation or punctures before use. For similar phthalates, Nitrile and Neoprene gloves show good to excellent resistance.[1] Always consult the glove manufacturer's chemical resistance data.BenchChem[1]
Closed-toe ShoesMandatory for all laboratory work.BenchChem[1]
Respiratory Protection Not typically requiredWhen working with adequate ventilation, such as a chemical fume hood, respiratory protection is generally not needed.BenchChem[1]
NIOSH-approved RespiratorRequired in the event of a large spill, aerosol generation, or in poorly ventilated areas. An organic vapor cartridge is recommended.BenchChem[1]

Experimental Protocols: Evaluating PPE Effectiveness

While specific experimental data for this compound is limited, the effectiveness of protective clothing materials against chemicals is typically evaluated using standardized test methods.

ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact:

This is a standard protocol used to measure the breakthrough time and permeation rate of a chemical through a protective material.[1][3][5][6]

  • Methodology:

    • A sample of the protective material (e.g., glove fabric) is placed in a test cell, acting as a barrier between two chambers.

    • The "challenge" chamber contains the test chemical (this compound).

    • The other chamber, the "collection" side, is continuously monitored.

    • A collection medium (gas or liquid) sweeps the collection side and is analyzed to detect the presence of the chemical.

    • The time it takes for the chemical to be first detected on the collection side is the "breakthrough time."

    • The rate at which the chemical moves through the material after breakthrough is the "permeation rate."

This testing provides quantitative data that is crucial for selecting the appropriate protective clothing for specific chemicals and tasks.

Operational and Disposal Plans

Handling and Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents.[1]

Spill Management:

  • Evacuate and Ventilate: In the case of a significant spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[7]

  • Containment: Prevent the spill from spreading and entering drains.[3][7]

  • Absorption: Use an inert absorbent material like vermiculite, sand, or earth to soak up the spilled liquid.[7]

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.[7]

Disposal:

  • All waste, including contaminated PPE and absorbed spill materials, must be disposed of as hazardous waste.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling this compound AssessTask Assess Task and Potential for Exposure Start->AssessTask SplashHazard Splash Hazard? AssessTask->SplashHazard Higher Risk BasePPE Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile or Neoprene Gloves - Closed-toe Shoes AssessTask->BasePPE Low Risk AerosolHazard Aerosol Generation or Spill Potential? SplashHazard->AerosolHazard No Goggles Add Chemical Goggles SplashHazard->Goggles Yes Respirator Use NIOSH-approved Respirator with Organic Vapor Cartridge AerosolHazard->Respirator Yes End Proceed with Work in a Fume Hood AerosolHazard->End No BasePPE->AerosolHazard Goggles->AerosolHazard FaceShield Add Face Shield Goggles->FaceShield Significant Splash Hazard FaceShield->AerosolHazard Respirator->End

Caption: Workflow for PPE selection when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.